Product packaging for Methyl 2-amino-3-fluorobenzoate(Cat. No.:CAS No. 144851-82-1)

Methyl 2-amino-3-fluorobenzoate

Cat. No.: B170274
CAS No.: 144851-82-1
M. Wt: 169.15 g/mol
InChI Key: ISLOQGNBENYQQF-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-fluorobenzoate is a useful research compound. Its molecular formula is C8H8FNO2 and its molecular weight is 169.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FNO2 B170274 Methyl 2-amino-3-fluorobenzoate CAS No. 144851-82-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLOQGNBENYQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598774
Record name Methyl 2-amino-3-fluorobenzoate
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Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144851-82-1
Record name Methyl 2-amino-3-fluorobenzoate
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Record name methyl 2-amino-3-fluorobenzoate
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Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 3-amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1195768-18-3

Abstract

This technical guide provides an in-depth overview of Methyl 3-amino-2-fluorobenzoate, a key chemical intermediate in the pharmaceutical industry. The document details its physicochemical properties, synthesis protocols, and primary applications, with a focus on its role in the development of targeted cancer therapies. Safety and handling information are also provided. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction

Methyl 3-amino-2-fluorobenzoate (CAS No. 1195768-18-3) is a substituted aromatic compound with the molecular formula C₈H₈FNO₂.[1] Its structure, featuring an amino group, a fluorine atom, and a methyl ester on a benzene ring, makes it a valuable building block in organic synthesis.[1] This compound is particularly significant as a crucial intermediate in the synthesis of Dabrafenib, a potent kinase inhibitor used in targeted cancer therapy.[2][3] The fluorine atom enhances the lipophilicity and metabolic stability of the final drug product, while the amino group provides a reactive site for forming amide bonds, a common linkage in pharmaceuticals.[1]

Physicochemical Properties

Methyl 3-amino-2-fluorobenzoate is typically a white to off-white crystalline powder or a colorless to light orange clear liquid.[1][4] It is sparingly soluble in water but soluble in organic solvents like methanol, ethanol, and acetone.[1] The compound is relatively stable under normal storage conditions.[1]

Table 1: Physicochemical Properties of Methyl 3-amino-2-fluorobenzoate

PropertyValueSource(s)
CAS Number 1195768-18-3[1][4][5][6]
Molecular Formula C₈H₈FNO₂[1][5][6]
Molecular Weight 169.15 g/mol [1][5]
Appearance White to off-white crystalline powder or colorless to light orange clear liquid[1][4]
Boiling Point 282.6 ± 25.0 °C (Predicted)[1][6][7]
Density 1.264 ± 0.06 g/cm³ (Predicted)[1][6][7]
Melting Point 74°C (literature)[8][9]
Purity ≥97% to >98%[2][5]
Storage Temperature Room temperature, keep in dark place, inert atmosphere[10]

Synthesis and Manufacturing

The synthesis of Methyl 3-amino-2-fluorobenzoate is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.[1] Below are outlines of common synthesis protocols.

Experimental Protocols

Method 1: Synthesis from 2,6-dichlorobenzoic acid

This method involves a four-step process starting from 2,6-dichlorobenzoic acid.[1][2]

  • Step 1: Synthesis of 2,6-dichloro-3-nitrobenzoic acid

    • Under a nitrogen atmosphere, 2,6-dichlorobenzoic acid is added in batches to concentrated sulfuric acid.

    • A pre-configured mixture of concentrated nitric acid and sulfuric acid is then added dropwise at a controlled temperature (0-10°C).

    • After the addition, the temperature is raised to 30°C for 0.5-1 hour.

    • The reaction mixture is then cooled, and the product is extracted with ethyl acetate. The organic phase is washed and concentrated to yield 2,6-dichloro-3-nitrobenzoic acid.[2]

  • Step 2: Synthesis of Methyl 2,6-dichloro-3-nitrobenzoate

    • The product from Step 1 is esterified to produce the methyl ester.

  • Step 3: Synthesis of Methyl 6-chloro-2-fluoro-3-nitrobenzoate

    • The methyl ester from Step 2 is dissolved in DMSO, and sodium fluoride is added.

    • The reaction mixture is heated to 145°C for 2 hours.

    • After cooling, the product is isolated.[2]

  • Step 4: Synthesis of Methyl 3-amino-2-fluorobenzoate

    • Methyl 6-chloro-2-fluoro-3-nitrobenzoate is added to a reactor with 10% Pd/C catalyst and methanol.

    • The mixture is subjected to hydrogen pressure at 35-40°C for 10 hours.

    • After filtration of the catalyst, the filtrate is concentrated. The pH is adjusted to 8-9, and the product is extracted with ethyl acetate.

    • The final product is obtained after concentration and purification, with a purity of over 99%.[2]

Method 2: Synthesis from Methyl-2-fluoro-3-nitrobenzoate

This method involves the reduction of a nitro group.

  • Step 1: Reduction of Methyl-2-fluoro-3-nitrobenzoate

    • Methyl-2-fluoro-3-nitrobenzoate (100 g) is added to a mixture of tetrahydrofuran (1000 ml) and methanol (300 ml).[11]

    • Palladium on charcoal (10 g) is added to the mixture.[11]

    • The reaction is stirred under 3.0-10 kg of hydrogen pressure at a temperature of 50-60 °C for 3-24 hours.[11]

    • The reaction mass is then filtered, and the catalyst is washed with tetrahydrofuran.[11]

    • The filtrate is concentrated under vacuum to yield Methyl 3-amino-2-fluorobenzoate (70 g).[11]

Role in Dabrafenib Synthesis

Methyl 3-amino-2-fluorobenzoate is a critical starting material for the synthesis of Dabrafenib. The synthesis proceeds through several steps where the core structure of Methyl 3-amino-2-fluorobenzoate is modified to build the complex final molecule. This involves forming a sulfonamide, followed by a series of reactions to construct the thiazole and pyrimidine rings characteristic of Dabrafenib.

G cluster_synthesis Synthesis of Methyl 3-amino-2-fluorobenzoate Start 2,6-dichlorobenzoic acid Step1 Nitration Start->Step1 Intermediate1 2,6-dichloro-3-nitrobenzoic acid Step1->Intermediate1 Step2 Esterification Intermediate1->Step2 Intermediate2 Methyl 2,6-dichloro-3-nitrobenzoate Step2->Intermediate2 Step3 Fluorination Intermediate2->Step3 Intermediate3 Methyl 6-chloro-2-fluoro-3-nitrobenzoate Step3->Intermediate3 Step4 Reduction Intermediate3->Step4 End Methyl 3-amino-2-fluorobenzoate Step4->End

Caption: Synthesis workflow for Methyl 3-amino-2-fluorobenzoate.

Applications in Drug Development

The primary application of Methyl 3-amino-2-fluorobenzoate is in the pharmaceutical sector, specifically in oncology.[2] It serves as a key building block for targeted therapies that act on specific molecular pathways involved in cancer progression.[2]

Intermediate for Dabrafenib

Methyl 3-amino-2-fluorobenzoate is indispensable for the synthesis of Dabrafenib, a BRAF inhibitor.[3] Dabrafenib is used to treat cancers with BRAF V600 mutations, such as melanoma, non-small cell lung cancer, and thyroid cancer.[3][4] The high purity of the intermediate is essential for the efficacy and safety of the final active pharmaceutical ingredient (API).[2]

G Intermediate Methyl 3-amino-2-fluorobenzoate Process Multi-step Chemical Synthesis Intermediate->Process API Dabrafenib (BRAF Inhibitor) Process->API Application Targeted Cancer Therapy (e.g., Melanoma) API->Application

Caption: Role as a key intermediate in drug development.

Mechanism of Action of Dabrafenib and the MAPK Pathway

Dabrafenib functions by inhibiting the mutated BRAF protein, which is a component of the MAPK/ERK signaling pathway.[4][10] In many cancers, a mutation in the BRAF gene leads to a constitutively active BRAF protein, resulting in uncontrolled cell proliferation and survival.[4][10] By binding to the ATP-binding site of the mutant BRAF protein, Dabrafenib blocks its kinase activity, preventing the phosphorylation of downstream proteins MEK and ERK.[4] This interrupts the signaling cascade that drives tumor growth.[4][10] Often, Dabrafenib is used in combination with a MEK inhibitor, such as Trametinib, to further enhance its efficacy and overcome potential resistance mechanisms.[4][6]

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS BRAF BRAF (V600E Mutation) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Dabrafenib.

Safety and Handling

Methyl 3-amino-2-fluorobenzoate is considered moderately hazardous.[4] It may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[12] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this chemical.[4][11] It should be handled in a well-ventilated area or a chemical fume hood.[8][11]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource(s)
Hazard H302Harmful if swallowed.[10][12]
H315Causes skin irritation.[4][12]
H319Causes serious eye irritation.[12]
H335May cause respiratory irritation.[10][12]
Precautionary P261Avoid breathing fumes/mist/vapors/spray.[12]
P264Wash skin thoroughly after handling.[8][12]
P280Wear protective gloves/protective clothing/eye protection/face protection.[8][12]
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[12]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[8][12]

Conclusion

Methyl 3-amino-2-fluorobenzoate is a high-value chemical intermediate with a critical role in the synthesis of advanced pharmaceuticals, particularly the anti-cancer drug Dabrafenib. Its unique chemical structure allows for the creation of complex and effective therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective use in research and manufacturing. The continued demand for targeted therapies in oncology ensures that Methyl 3-amino-2-fluorobenzoate will remain a compound of significant interest in the field of drug development.

References

A Comprehensive Technical Guide to the Physical Properties of Methyl 3-amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-2-fluorobenzoate is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of novel drug candidates for oncology and anti-inflammatory agents.[1] Its unique molecular structure, featuring an amino group, a fluorine atom, and a methyl ester on a benzene ring, imparts specific chemical reactivity and physical characteristics that are crucial for its application in medicinal chemistry and material science. This technical guide provides an in-depth overview of the core physical properties of Methyl 3-amino-2-fluorobenzoate, supplemented with experimental protocols for its synthesis and visual diagrams to elucidate key processes.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of Methyl 3-amino-2-fluorobenzoate is presented in the table below. It is important to note that some of the listed values are predicted and should be considered as estimates.

PropertyValueSource(s)
Molecular Formula C₈H₈FNO₂[2][3]
Molecular Weight 169.15 g/mol
Appearance White to off-white crystalline powder or colorless to light orange to yellow clear liquid.[4][5]
Melting Point Not explicitly stated, but described as a solid.[2][6]
Boiling Point 282.6 ± 25.0 °C (Predicted)[3][7][8]
Density 1.264 ± 0.06 g/cm³ (Predicted)[9][10][7][8]
Refractive Index 1.5570 to 1.5610[9][10][4][7]
pKa 2.06 ± 0.10 (Predicted)[9][10][4]
Solubility Limited solubility in water (1.6 g/L at 25°C); soluble in organic solvents such as ethanol, methanol, and acetone.[11]
Stability Relatively stable under normal temperature and pressure. May react with strong oxidizing agents, acids, or bases.[2]
Storage Keep in a dark place, under an inert atmosphere, and store in a freezer under -20°C.[9][10][4]

Experimental Protocols

Synthesis of Methyl 3-amino-2-fluorobenzoate

One common method for the synthesis of Methyl 3-amino-2-fluorobenzoate involves the esterification of 3-Amino-2-fluorobenzoic acid.[12]

Materials:

  • 3-Amino-2-fluorobenzoic acid

  • Methanol

  • Thionyl chloride

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 3-amino-2-fluorobenzoic acid (25 g, 161 mmol) in methanol (300 mL), add thionyl chloride (30 mL, 403 mmol) dropwise at 0 °C.[12]

  • The mixture is then refluxed for 12 hours.[12]

  • After cooling to room temperature, the reaction mixture is concentrated in vacuo.[12]

  • The residue is dissolved in ethyl acetate (500 mL).[12]

  • The organic layer is washed with saturated aqueous sodium bicarbonate solution (3 x 100 mL).[12]

  • The washed organic layer is dried over anhydrous sodium sulfate and then concentrated in vacuo to yield 3-amino-2-fluorobenzoic acid methyl ester.[12]

Another synthetic route starts from 2,6-dichloro-3-nitrobenzoic acid and involves several steps including fluorination and reduction.[3][10]

Process Visualization

To better understand the synthesis of Methyl 3-amino-2-fluorobenzoate, a workflow diagram is provided below. This diagram illustrates the key steps involved in the esterification of 3-Amino-2-fluorobenzoic acid.

Synthesis_Workflow Start Start: 3-Amino-2-fluorobenzoic Acid & Methanol Reaction Reaction: Add Thionyl Chloride (0°C) Reflux for 12h Start->Reaction Concentration1 Workup: Concentrate in vacuo Reaction->Concentration1 Extraction Extraction: Dissolve in Ethyl Acetate Wash with NaHCO3(aq) Concentration1->Extraction Drying Drying & Concentration: Dry over Na2SO4 Concentrate in vacuo Extraction->Drying End End Product: Methyl 3-amino-2-fluorobenzoate Drying->End

Synthesis workflow for Methyl 3-amino-2-fluorobenzoate.

Applications and Importance

Methyl 3-amino-2-fluorobenzoate is a valuable building block in organic synthesis.[1] Its primary application is in the pharmaceutical industry as a key intermediate for the synthesis of various drugs, including the kinase inhibitor Dabrafenib, which is used to treat certain types of cancer. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient. Furthermore, it has applications in the agrochemical industry for the synthesis of pesticides and herbicides, as well as in material science for creating functional polymers with enhanced properties.

References

Spectroscopic Analysis of Methyl 3-amino-2-fluorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 3-amino-2-fluorobenzoate (CAS No. 1195768-18-3), a key intermediate in the synthesis of various pharmaceutical compounds. While a complete, verified set of spectroscopic data is not consistently available across public databases, this document outlines the expected spectral characteristics and provides detailed, generalized protocols for obtaining high-quality Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this and similar compounds.

Spectroscopic Data Summary

Obtaining precise and verified spectroscopic data for specific chemical intermediates can be challenging. The following tables summarize the available and expected data for Methyl 3-amino-2-fluorobenzoate.

Molecular Formula: C₈H₈FNO₂ Molecular Weight: 169.15 g/mol

Mass Spectrometry (MS)

Mass spectrometry data is consistent with the molecular weight of the compound.

Technique Ionization Mode m/z (Observed) Interpretation
Mass SpectrometryESI170[M+H]⁺ (Protonated Molecule)[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following ¹H NMR data was found in a publication detailing the synthesis of more complex molecules. The reported shifts and multiplicities may not be fully representative of the isolated intermediate and should be treated with caution. Independent verification is highly recommended.

¹H NMR Data (400 MHz, DMSO-d₆) [1]

Chemical Shift (δ) ppm Multiplicity Integration Assignment
6.92–7.01m3HAromatic Protons (Ar-H)
5.37s2HAmino Protons (NH₂)
3.81s3HMethyl Protons (OCH₃)

¹³C NMR Data

Infrared (IR) Spectroscopy

Specific IR absorption data is not available. The table below lists the expected characteristic absorption bands based on the functional groups present in the molecule.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
N-H (Amine)Stretching3300-3500 (typically two bands)
C-H (Aromatic)Stretching3000-3100
C-H (Methyl)Stretching2850-2960
C=O (Ester)Stretching1700-1725
C=C (Aromatic)Stretching1500-1600
C-N (Amine)Stretching1250-1335
C-O (Ester)Stretching1000-1300
C-F (Fluoroaromatic)Stretching1100-1400

Experimental Workflow

The general workflow for the spectroscopic analysis of a chemical compound like Methyl 3-amino-2-fluorobenzoate is depicted below. This process ensures that the sample is correctly prepared and that the data generated is of high quality and suitable for structural elucidation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Obtain Solid Sample Dissolve Dissolve in appropriate deuterated solvent (NMR) or other solvent (IR, MS) Sample->Dissolve Filter Filter to remove particulates Dissolve->Filter NMR ¹H and ¹³C NMR Spectroscopy Filter->NMR IR Infrared (IR) Spectroscopy Filter->IR MS Mass Spectrometry (MS) Filter->MS Process Process Raw Data (Fourier Transform, etc.) NMR->Process IR->Process MS->Process Analyze Analyze Spectra (Peak picking, integration, fragmentation analysis) Process->Analyze Elucidate Elucidate Structure Analyze->Elucidate

Caption: General workflow for spectroscopic analysis of a chemical compound.

Experimental Protocols

The following are detailed methodologies for acquiring NMR, IR, and MS spectra for a solid organic compound such as Methyl 3-amino-2-fluorobenzoate.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • Methyl 3-amino-2-fluorobenzoate (5-25 mg for ¹H, 20-100 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette with glass wool plug

  • Vortex mixer or sonicator

Procedure:

  • Sample Preparation:

    • Accurately weigh the appropriate amount of the solid sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.

    • Gently vortex or sonicate the mixture until the solid is completely dissolved.

    • Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube to remove any particulate matter.

    • Ensure the solvent height in the NMR tube is approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, thereby improving spectral resolution. This can be done manually or automatically.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay).

    • Acquire the spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift axis using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H spectrum.

    • Perform peak picking for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Thin Solid Film

Materials:

  • Methyl 3-amino-2-fluorobenzoate (~1-2 mg)

  • Volatile solvent (e.g., dichloromethane, acetone)

  • IR-transparent salt plates (e.g., KBr, NaCl)

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the solid sample in a few drops of a volatile solvent in a small vial.

    • Place a single, clean salt plate on a clean surface.

    • Using a pipette, apply a drop of the solution to the surface of the salt plate.

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.

    • Run the sample spectrum.

    • If the peaks are too intense, the film is too thick. Clean the plate and prepare a new, thinner film. If the peaks are too weak, add another drop of the solution to the existing film and re-dry.

  • Data Processing and Cleaning:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

    • Thoroughly clean the salt plate with a suitable solvent (e.g., acetone) and return it to a desiccator for storage.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.

Method: Electrospray Ionization (ESI) Mass Spectrometry

Materials:

  • Methyl 3-amino-2-fluorobenzoate (~1 mg)

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a high-purity solvent.

    • Ensure the sample is fully dissolved. Sonication may be used if necessary.

  • Instrument Setup and Data Acquisition:

    • Tune and calibrate the mass spectrometer according to the manufacturer's instructions, using a standard calibration compound.

    • Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.

    • Introduce the sample solution into the ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion. For ESI in positive mode, this will typically be the [M+H]⁺ ion.

    • If high-resolution mass spectrometry (HRMS) is used, determine the exact mass and use it to predict the elemental composition.

    • Analyze any significant fragment ions to gain structural information.

References

An In-depth Technical Guide to Methyl 3-amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of Methyl 3-amino-2-fluorobenzoate, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

Methyl 3-amino-2-fluorobenzoate is an aromatic organic compound.[2][3] Its structure consists of a benzene ring substituted with a methyl ester group at position 1, a fluorine atom at position 2, and an amino group at position 3. The presence of these functional groups imparts specific chemical reactivity and physical characteristics to the molecule.[2]

Molecular Formula: C₈H₈FNO₂[2][4][5][6]

Appearance: At room temperature, it is typically a white to off-white crystalline solid or powder.[2][3]

** IUPAC Name: ** Methyl 3-amino-2-fluorobenzoate

SMILES: COC(=O)C1=C(F)C(N)=CC=C1[4]

InChI Key: UOYDNSRSUSNCKS-UHFFFAOYSA-N

The key physicochemical properties of Methyl 3-amino-2-fluorobenzoate are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 169.15 g/mol [2][4][5][6]
CAS Number 1195768-18-3[1][2][3][4][5][6]
Density 1.3 ± 0.1 g/cm³[1]
Boiling Point 282.6 ± 25.0 °C at 760 mmHg[1][7]
Solubility Limited in water (1.6 g/L at 25 °C); Soluble in ethanol, methanol, and acetone.[2][3]

Experimental Protocols: Synthesis of Methyl 3-amino-2-fluorobenzoate

A common method for the synthesis of Methyl 3-amino-2-fluorobenzoate involves the reduction of a nitro-substituted precursor. The following protocol is based on established procedures.[1]

Reaction: Reduction of Methyl 2-fluoro-3-nitro-6-chlorobenzoate

Materials:

  • Methyl 2-fluoro-3-nitro-6-chlorobenzoate (0.42 mol, 98.1 g)

  • 10% Palladium on Carbon (Pd/C) (5.0 g)

  • Methanol (500 g)

  • Ethyl acetate

  • Sodium carbonate solution

  • Methyl tert-butyl ether

  • Heptane

Procedure:

  • To an autoclave reactor, add 98.1 g (0.42 mol) of Methyl 2-fluoro-3-nitro-6-chlorobenzoate, 5.0 g of 10% Pd/C, and 500 g of methanol.[1]

  • Maintain the temperature at 35-40°C and apply hydrogen pressure at 0.7-0.8 MPa for 10 hours.[1]

  • After the reaction is complete, filter off the catalyst.[1]

  • Concentrate the filtrate until it is no longer runny.[1]

  • Add ethyl acetate and a sodium carbonate solution to the concentrated residue to adjust the pH to 8-9.[1]

  • Extract the product with ethyl acetate and concentrate the organic phase to dryness.[1]

  • The crude product is then triturated with a mixture of methyl tert-butyl ether and heptane (1:3 volume ratio) to yield 66.5 g of Methyl 3-amino-2-fluorobenzoate (93.6% yield, 99.3% purity by HPLC).[1]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Methyl 3-amino-2-fluorobenzoate from its precursor.

Synthesis_Workflow Start Methyl 2-fluoro-3-nitro-6-chlorobenzoate (in Methanol) Reaction Hydrogenation (10% Pd/C, H2, 35-40°C, 0.7-0.8 MPa, 10h) Start->Reaction Filtration Catalyst Filtration Reaction->Filtration Concentration1 Concentration of Filtrate Filtration->Concentration1 Workup Workup (Ethyl Acetate, Na2CO3 solution, pH 8-9) Concentration1->Workup Extraction Extraction with Ethyl Acetate Workup->Extraction Concentration2 Concentration to Dryness Extraction->Concentration2 Purification Trituration (Methyl tert-butyl ether/Heptane) Concentration2->Purification End Methyl 3-amino-2-fluorobenzoate Purification->End

Caption: Synthesis workflow for Methyl 3-amino-2-fluorobenzoate.

References

A Technical Guide to the Synthesis of Methyl 3-amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-amino-2-fluorobenzoate is a crucial intermediate in the pharmaceutical and agrochemical industries, notably serving as a key building block in the synthesis of targeted cancer therapies like Dabrafenib.[1] Its strategic molecular structure, featuring amino, fluoro, and methyl ester functionalities on a benzene ring, makes it a versatile precursor for complex bioactive molecules.[2] The fluorine atom, in particular, can enhance the lipophilicity and metabolic stability of final drug products.[2] This guide provides an in-depth overview of the primary synthesis pathways for this important compound, complete with detailed experimental protocols, quantitative data, and process diagrams.

Core Synthesis Pathways

Several synthetic routes to methyl 3-amino-2-fluorobenzoate have been established, each with distinct advantages and challenges. The most common pathways originate from readily available starting materials and involve key transformations such as nitration, esterification, fluorination, and reduction.

Pathway 1: From 2,6-Dichlorobenzoic Acid

This multi-step pathway offers a robust method for the synthesis of methyl 3-amino-2-fluorobenzoate, starting from 2,6-dichlorobenzoic acid. The key steps involve nitration, esterification, nucleophilic aromatic substitution to introduce the fluorine atom, and a final reduction of the nitro group.

Pathway_1_From_2_6_Dichlorobenzoic_Acid A 2,6-Dichlorobenzoic Acid B 2,6-Dichloro-3-nitrobenzoic Acid A->B Nitration (HNO3, H2SO4) C Methyl 2,6-dichloro-3-nitrobenzoate B->C Esterification (Methanol) D Methyl 6-chloro-2-fluoro-3-nitrobenzoate C->D Fluorination (NaF, DMSO) E Methyl 3-amino-2-fluorobenzoate D->E Reduction (H2, Pd/C)

Pathway 1: Synthesis from 2,6-Dichlorobenzoic Acid
Pathway 2: From 3-Amino-2-fluorobenzoic Acid

A more direct route involves the esterification of 3-amino-2-fluorobenzoic acid. This pathway is efficient if the starting carboxylic acid is readily available.

Pathway_2_From_3_Amino_2_fluorobenzoic_Acid A 3-Amino-2-fluorobenzoic Acid B Methyl 3-amino-2-fluorobenzoate A->B Esterification (Methanol, Thionyl Chloride) Pathway_3_From_2_Fluoro_3_nitrotoluene A 2-Fluoro-3-nitrotoluene B 2-Fluoro-3-nitrobenzoic Acid A->B Oxidation (e.g., CrO3) C Methyl 2-fluoro-3-nitrobenzoate B->C Esterification (Methanol, Acid Catalyst) D Methyl 3-amino-2-fluorobenzoate C->D Reduction (e.g., H2, Pd/C or Hydrazine Hydrate) Pathway_4_From_2_Fluoro_3_nitrobenzoic_Acid A 2-Fluoro-3-nitrobenzoic Acid B Methyl 2-fluoro-3-nitrobenzoate A->B Esterification (Methanol, H2SO4) C Methyl 3-amino-2-fluorobenzoate B->C Reduction (e.g., H2, Pd/C)

References

An In-depth Technical Guide to Methyl 3-amino-2-fluorobenzoate: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-2-fluorobenzoate is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its strategic placement of amino and fluoro groups on the benzene ring makes it a valuable building block for complex bioactive molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of Methyl 3-amino-2-fluorobenzoate, with a particular focus on its role in drug development. Detailed experimental protocols for its synthesis are provided, along with a summary of its quantitative data and a visualization of its synthetic pathway.

Introduction

Methyl 3-amino-2-fluorobenzoate (CAS No. 1195768-18-3) is an aromatic organic compound that has gained prominence as a crucial intermediate in the synthesis of targeted therapies, most notably kinase inhibitors.[1] The introduction of a fluorine atom into pharmaceutical candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity, thereby improving their overall pharmacokinetic and pharmacodynamic profiles.[2] This guide delves into the technical details surrounding this important molecule.

While the specific historical details of the initial discovery and synthesis of Methyl 3-amino-2-fluorobenzoate are not extensively documented in publicly available literature, its development can be contextualized within the broader history of organofluorine chemistry.[3][4] The late 20th century saw a surge in research into fluorinated aromatic intermediates for pharmaceutical development, and it is within this period that Methyl 3-amino-2-fluorobenzoate was first synthesized.[3]

Physicochemical Properties

Methyl 3-amino-2-fluorobenzoate is typically a white to off-white crystalline solid or a colorless to light orange to yellow clear liquid at room temperature.[3][5] It is relatively stable under normal storage conditions but may decompose under extreme heat or in strongly acidic or basic environments.[3] It has limited solubility in water but is soluble in various organic solvents such as ethanol, methanol, and acetone.[3]

Table 1: Physicochemical Properties of Methyl 3-amino-2-fluorobenzoate

PropertyValueReference(s)
CAS Number 1195768-18-3[6]
Molecular Formula C₈H₈FNO₂[6]
Molecular Weight 169.153 g/mol [6]
Appearance White to off-white crystalline solid or colorless to light orange to yellow clear liquid[3][5]
Density 1.3 ± 0.1 g/cm³[6]
Boiling Point 282.6 ± 25.0 °C at 760 mmHg[6]
Purity >98% (commercially available)[1][7]
Storage Temperature Keep in dark place, Inert atmosphere, Store in freezer, under -20°C[5]

Synthesis of Methyl 3-amino-2-fluorobenzoate

The most common and industrially viable synthesis of Methyl 3-amino-2-fluorobenzoate starts from 2,6-dichlorobenzoic acid. This multi-step process involves nitration, esterification, selective fluorination, and catalytic hydrogenation. An alternative route using 2-fluoro-3-nitrotoluene as a starting material is also known but is generally considered more expensive for large-scale production due to the cost of reagents.[5][6]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Methyl 3-amino-2-fluorobenzoate from 2,6-dichlorobenzoic acid.

Synthesis_Workflow A 2,6-Dichlorobenzoic Acid B 2,6-Dichloro-3-nitrobenzoic Acid A->B Nitration (HNO₃, H₂SO₄) C Methyl 2,6-dichloro-3- nitrobenzoate B->C Esterification (Methanol, Acid catalyst) D Methyl 2-fluoro-3-nitro-6- chlorobenzoate C->D Selective Fluorination (e.g., NaF, DMSO) E Methyl 3-amino-2- fluorobenzoate D->E Catalytic Hydrogenation (H₂, Pd/C)

Synthesis of Methyl 3-amino-2-fluorobenzoate.
Detailed Experimental Protocols

The following protocols are synthesized from various sources describing the multi-step synthesis from 2,6-dichlorobenzoic acid.[5][8][9]

Step 1: Synthesis of 2,6-Dichloro-3-nitrobenzoic Acid

  • Reactants: 2,6-Dichlorobenzoic acid, concentrated nitric acid, concentrated sulfuric acid.

  • Procedure:

    • Under a nitrogen atmosphere, add 100g (0.5235 mol) of 2,6-dichlorobenzoic acid in batches to 223g of 92% concentrated sulfuric acid.

    • Prepare a mixed acid solution of 72g of 68% concentrated nitric acid and 55g of 92% concentrated sulfuric acid.

    • Add the mixed acid dropwise to the reaction mixture while maintaining the temperature between 10-25°C.

    • After the addition is complete, raise the temperature to 30°C for 0.5-1 hour.

    • Monitor the reaction by HPLC until the starting material is consumed.

    • Cool the mixture to 0-10°C and extract twice with ethyl acetate.

    • Wash the combined organic phases with water until the pH of the aqueous phase is 2-3.

    • Concentrate the organic phase under reduced pressure to obtain 2,6-dichloro-3-nitrobenzoic acid.

  • Yield: 95.2%

  • Purity (HPLC): 98.8%

Step 2: Synthesis of Methyl 2,6-dichloro-3-nitrobenzoate

  • Reactants: 2,6-Dichloro-3-nitrobenzoic acid, methanol, dichlorosulfolane (or another suitable acid catalyst).

  • Procedure:

    • Dissolve 116.8g of 2,6-dichloro-3-nitrobenzoic acid in 300g of methanol.

    • While controlling the temperature between 20-65°C, add 73.5g of dichlorosulfolane.

    • Heat the mixture to reflux and react for 1 hour.

    • Monitor the reaction by HPLC until the starting material is less than 0.4%.

    • Concentrate the reaction mixture under reduced pressure.

    • Cool to 10-25°C and add 500g of water to precipitate the product.

    • Filter and dry the solid to obtain methyl 2,6-dichloro-3-nitrobenzoate.

  • Yield: 93.8%

  • Purity (HPLC): 98.3%

Step 3: Synthesis of Methyl 2-fluoro-3-nitro-6-chlorobenzoate

  • Reactants: Methyl 2,6-dichloro-3-nitrobenzoate, sodium fluoride, DMSO.

  • Procedure:

    • Dissolve 116.1g of methyl 2,6-dichloro-3-nitrobenzoate in 460mL of DMSO.

    • Add 21.4g of sodium fluoride.

    • Slowly heat the reaction mixture to 145°C and maintain for 2 hours.

    • Monitor the reaction by HPLC until the starting material is less than 0.2%.

    • Cool the reaction mixture to 10-15°C and add it to 1000mL of water.

    • Extract the product and purify to obtain methyl 2-fluoro-3-nitro-6-chlorobenzoate.

Step 4: Synthesis of Methyl 3-amino-2-fluorobenzoate

  • Reactants: Methyl 2-fluoro-3-nitro-6-chlorobenzoate, 10% Palladium on carbon (Pd/C), methanol, hydrogen gas.

  • Procedure:

    • In an autoclave reactor, add 98.1g of methyl 2-fluoro-3-nitro-6-chlorobenzoate, 5.0g of 10% Pd/C, and 500g of methanol.

    • Pressurize the reactor with hydrogen to 0.7-0.8 MPa.

    • Maintain the temperature at 35-40°C for 10 hours.

    • Filter off the catalyst.

    • Concentrate the filtrate.

    • Add ethyl acetate and a sodium carbonate solution to adjust the pH to 8-9.

    • Extract with ethyl acetate and concentrate to dryness.

    • Triturate the residue with a mixture of methyl tert-butyl ether and heptane (1:3 volume ratio) to obtain Methyl 3-amino-2-fluorobenzoate.

  • Yield: 93.6%

  • Purity (HPLC): 99.3%

Applications in Drug Development and Other Industries

Methyl 3-amino-2-fluorobenzoate is a crucial building block in the synthesis of various pharmaceuticals, particularly in the field of oncology.[1][8] Its primary application is as a key intermediate in the production of Dabrafenib, a potent and selective inhibitor of BRAF kinase used in the treatment of certain types of melanoma, non-small cell lung cancer, and thyroid cancer.[1][7] The specific arrangement of the amino and fluoro groups on the benzene ring is essential for the subsequent chemical transformations that lead to the final active pharmaceutical ingredient (API).[1]

Beyond oncology, this intermediate is also utilized in the development of other bioactive molecules, including anti-inflammatory and analgesic agents.[8] In the agrochemical industry, Methyl 3-amino-2-fluorobenzoate is used in the synthesis of novel herbicides and plant growth regulators.[3] Its unique structure can be incorporated into polymers to create materials with enhanced thermal stability and chemical resistance for applications in material science.[10]

Conclusion

Methyl 3-amino-2-fluorobenzoate is a fine chemical of significant industrial importance, driven by its critical role in the synthesis of high-value products in the pharmaceutical and agrochemical sectors. The well-established synthetic route from 2,6-dichlorobenzoic acid provides an efficient and scalable method for its production. As research into targeted therapies and advanced materials continues to grow, the demand for high-purity Methyl 3-amino-2-fluorobenzoate is expected to remain strong, underscoring its importance in modern chemical synthesis.

References

An In-depth Technical Guide to the Core Chemical Reactions of Methyl 3-amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-2-fluorobenzoate is a key chemical intermediate with significant applications in the pharmaceutical, agrochemical, and material science sectors.[1][2] Its unique trifunctional nature, featuring an amino group, a fluorine atom, and a methyl ester on a benzene ring, makes it a versatile building block for the synthesis of complex molecules.[3] This guide provides a detailed overview of the pivotal chemical reactions involving Methyl 3-amino-2-fluorobenzoate, with a particular focus on its role as a crucial precursor in the synthesis of the targeted cancer therapy drug, Dabrafenib.[4][5] This document offers comprehensive experimental protocols, quantitative data, and visual representations of reaction pathways to support researchers in their synthetic endeavors.

Physicochemical Properties

Methyl 3-amino-2-fluorobenzoate is typically a white to off-white crystalline solid.[3] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference(s)
CAS Number 1195768-18-3[6]
Molecular Formula C₈H₈FNO₂[7]
Molecular Weight 169.15 g/mol [7]
Boiling Point 282.6 ± 25.0 °C at 760 mmHg[7]
Density 1.3 ± 0.1 g/cm³[7]
Appearance White to off-white crystalline powder[3]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and acetone.[3]

Key Chemical Reactions and Experimental Protocols

The reactivity of Methyl 3-amino-2-fluorobenzoate is primarily centered around its nucleophilic amino group. This allows for a variety of transformations, the most significant of which is the formation of a sulfonamide bond, a critical step in the synthesis of Dabrafenib.

Synthesis of Methyl 3-amino-2-fluorobenzoate

A common synthetic route to Methyl 3-amino-2-fluorobenzoate involves the reduction of a nitro-precursor, Methyl 2-fluoro-3-nitrobenzoate.

This protocol is based on procedures outlined in patent literature for the synthesis of Dabrafenib intermediates.

Materials:

  • Methyl 2-fluoro-3-nitrobenzoate (100 g)

  • Tetrahydrofuran (1000 ml)

  • Methanol (300 ml)

  • Palladium on charcoal (10% Pd/C, 10 g)

  • Hydrogen gas

Procedure:

  • To a suitable reactor, add Methyl 2-fluoro-3-nitrobenzoate, tetrahydrofuran, and methanol.

  • Stir the reaction mixture and add the palladium on charcoal catalyst.

  • Raise the temperature of the reaction mass to 50-60 °C.

  • Stir the mixture under a hydrogen pressure of 3.0-10 kg for 3-24 hours.

  • Upon completion of the reaction, filter the reaction mass and wash the filter cake with tetrahydrofuran.

  • Concentrate the obtained filtrate under vacuum to yield Methyl 3-amino-2-fluorobenzoate.

Quantitative Data:

Starting MaterialProductYieldReference(s)
Methyl 2-fluoro-3-nitrobenzoate (100 g)Methyl 3-amino-2-fluorobenzoate70 g (approx. 82%)[8]
Sulfonamide Formation: A Key Step in Dabrafenib Synthesis

The reaction of the amino group of Methyl 3-amino-2-fluorobenzoate with a sulfonyl chloride is a cornerstone of its application in pharmaceutical synthesis. In the context of Dabrafenib, this involves reaction with 2,6-difluorobenzenesulfonyl chloride.

This protocol is a generalized procedure based on standard sulfonamide synthesis and information from Dabrafenib synthesis literature.

Materials:

  • Methyl 3-amino-2-fluorobenzoate (1 equivalent)

  • 2,6-Difluorobenzenesulfonyl chloride (1.1 equivalents)

  • Pyridine or Triethylamine (2.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve Methyl 3-amino-2-fluorobenzoate in anhydrous DCM in a round-bottom flask and add pyridine.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 2,6-difluorobenzenesulfonyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate.

Quantitative Data:

Reactant AReactant BProductYieldReference(s)
Methyl 3-amino-2-fluorobenzoate2,6-Difluorobenzenesulfonyl chlorideMethyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate91% (reported for a similar reaction)[9]
Subsequent Reactions in Dabrafenib Synthesis

Following the formation of the sulfonamide, the synthesis of Dabrafenib involves several further steps, including the hydrolysis of the methyl ester and the formation of the thiazole ring.

The methyl ester of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate is hydrolyzed to the corresponding carboxylic acid.

Materials:

  • Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate (1 equivalent)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2-3 equivalents)

  • Tetrahydrofuran (THF) and Deionized water (3:1 mixture)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve the sulfonamide ester in a THF/Water mixture.

  • Add LiOH and stir at room temperature for 2-4 hours, monitoring for completion by TLC.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue with 1 M HCl to a pH of 2-3.

  • Extract the product with Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

The formation of the thiazole ring in Dabrafenib is a complex, multi-step process that typically involves the reaction of a halogenated carbonyl compound with a thioamide. The Hantzsch thiazole synthesis is a classic method for this transformation.[1]

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways discussed.

Synthesis_of_Methyl_3_amino_2_fluorobenzoate start Methyl 2-fluoro-3-nitrobenzoate reagents H2, 10% Pd/C THF/MeOH, 50-60°C start->reagents product Methyl 3-amino-2-fluorobenzoate reagents->product

Synthesis of Methyl 3-amino-2-fluorobenzoate

Sulfonamide_Formation start1 Methyl 3-amino-2-fluorobenzoate reagents Pyridine, DCM 0°C to rt start1->reagents start2 2,6-Difluorobenzenesulfonyl chloride start2->reagents product Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate reagents->product

Sulfonamide Formation in Dabrafenib Synthesis

Dabrafenib_Synthesis_Workflow A Methyl 3-amino-2-fluorobenzoate B Sulfonamide Formation (with 2,6-difluorobenzenesulfonyl chloride) A->B Step 1 C Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate B->C D Ester Hydrolysis (Saponification) C->D Step 2 E 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoic acid D->E F Multi-step sequence: - Amide Coupling - Thiazole Ring Formation - Further modifications E->F Step 3 G Dabrafenib F->G

Overall Workflow for Dabrafenib Synthesis

Conclusion

Methyl 3-amino-2-fluorobenzoate is a valuable and versatile intermediate in organic synthesis, with its most prominent role being in the production of the anticancer drug Dabrafenib. The key chemical transformations of this compound primarily involve reactions of its amino group, such as sulfonamide formation. The detailed protocols and reaction pathways provided in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively utilize this important building block in their work. The strategic positioning of the functional groups on the aromatic ring allows for precise and controlled synthetic manipulations, leading to the creation of complex and biologically active molecules.[2]

References

Methyl 3-amino-2-fluorobenzoate: A Versatile Fluorinated Building Block in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-2-fluorobenzoate is a fluorinated aromatic compound that has emerged as a critical building block in various fields of chemical synthesis, most notably in the development of pharmaceuticals and agrochemicals.[1][2] Its unique trifunctional nature, possessing an amine, a fluorine atom, and a methyl ester on a benzene ring, offers a versatile platform for the construction of complex molecules with tailored properties. The strategic placement of the fluorine atom ortho to the amino group and meta to the ester significantly influences the molecule's reactivity and the physicochemical properties of its derivatives, making it a valuable intermediate in organic synthesis.[2] This technical guide provides an in-depth overview of the synthesis, properties, and applications of Methyl 3-amino-2-fluorobenzoate, complete with experimental protocols and data to support its use in research and development.

Physicochemical and Spectroscopic Data

Methyl 3-amino-2-fluorobenzoate is typically a white to off-white crystalline powder or a colorless to light orange to yellow clear liquid.[1] It exhibits solubility in organic solvents such as ethanol, methanol, and acetone, but has limited solubility in water.[1] The compound is relatively stable under normal storage conditions.[1]

Table 1: Physicochemical Properties of Methyl 3-amino-2-fluorobenzoate

PropertyValueReference(s)
CAS Number 1195768-18-3[3]
Molecular Formula C₈H₈FNO₂[1][3]
Molecular Weight 169.15 g/mol [1][3]
Appearance White to off-white crystalline powder or colorless to light orange/yellow clear liquid[1]
Boiling Point 282.6 ± 25.0 °C at 760 mmHg[3][4]
Density 1.3 ± 0.1 g/cm³[3][4]
Flash Point 124.7 ± 23.2 °C[3]
LogP 1.05[3]
Vapor Pressure 0.0 ± 0.6 mmHg at 25°C[3]
Index of Refraction 1.544[3]

Table 2: Spectroscopic Data of Methyl 3-amino-2-fluorobenzoate

SpectroscopyData
¹H NMR Data not available in search results.
¹³C NMR Data not available in search results.
IR (Infrared) Data not available in search results.
MS (Mass Spectrometry) (M+H)⁺: Calculated: 170.16, Observed: 169.9[5]

Synthesis of Methyl 3-amino-2-fluorobenzoate

Several synthetic routes to Methyl 3-amino-2-fluorobenzoate have been reported, offering flexibility based on available starting materials and desired scale.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_route1 Route 1: From 2,6-Dichlorobenzoic Acid cluster_route2 Route 2: From 3-Amino-2-fluorobenzoic Acid A 2,6-Dichlorobenzoic Acid B 2,6-Dichloro-3-nitrobenzoic Acid A->B Nitration C Methyl 2,6-dichloro-3-nitrobenzoate B->C Esterification D Methyl 6-chloro-2-fluoro-3-nitrobenzoate C->D Fluorination E Methyl 3-amino-2-fluorobenzoate D->E Reduction F 3-Amino-2-fluorobenzoic Acid G Methyl 3-amino-2-fluorobenzoate F->G Esterification

Caption: Synthetic routes to Methyl 3-amino-2-fluorobenzoate.

Experimental Protocols

Route 1: Multi-step Synthesis from 2,6-Dichlorobenzoic Acid

This four-step synthesis provides a high-yielding route to the target compound.[6]

Step 1: Synthesis of 2,6-dichloro-3-nitrobenzoic acid

  • Under a nitrogen atmosphere, 100g (0.5235 mol) of 2,6-dichlorobenzoic acid is added in batches to 223g (2.093 mol, 4 eq) of 92% concentrated sulfuric acid.

  • A pre-configured mixed acid of 68% concentrated nitric acid (72g) and 92% concentrated sulfuric acid (55g) is added under stirring while maintaining the temperature at 10-25°C.

  • After the addition is complete, the temperature is raised to 30°C for 0.5-1 hour.

  • The reaction is monitored by HPLC. Upon completion, the temperature is lowered to 0-10°C.

  • The mixture is extracted twice with ethyl acetate (7 times the volume each).

  • The combined organic phases are washed with water at 0-10°C until the aqueous phase pH is 2-3.

  • The organic phase is concentrated under reduced pressure to yield 117.7g of 2,6-dichloro-3-nitrobenzoic acid (95.2% yield, 98.8% purity by HPLC).[6]

Step 2: Synthesis of methyl 2,6-dichloro-3-nitrobenzoate

  • 116.8g of 2,6-dichloro-3-nitrobenzoic acid is dissolved in 300g of methanol.

  • While controlling the temperature at 20-65°C, 73.5g (1.1 eq) of thionyl chloride is added.

  • The mixture is heated to reflux for 1 hour.

  • The reaction is monitored by IPC LC. Upon completion (raw material <0.4%), the pressure is reduced to concentrate the mixture.

  • After cooling to 10-25°C, 500g of water is added for beating.

  • The product is obtained by filtration and drying, yielding 116.1g of methyl 2,6-dichloro-3-nitrobenzoate (93.8% yield, 98.3% purity by HPLC).[6]

Step 3: Synthesis of methyl 6-chloro-2-fluoro-3-nitrobenzoate

  • 116.1g (0.464 mol) of methyl 2,6-dichloro-3-nitrobenzoate is dissolved in 460 mL of DMSO.

  • 21.4g (1.1 eq) of sodium fluoride is added, and the reaction is slowly heated to 145°C for 2 hours.

  • The reaction is monitored by HPLC. Upon completion (raw material <0.2%), the solution is cooled to 10-15°C and added to 1000 mL of water.

  • The product is obtained by filtration, washing with water, and drying, yielding 98g of methyl 6-chloro-2-fluoro-3-nitrobenzoate (90.4% yield).[6]

Step 4: Synthesis of methyl 3-amino-2-fluorobenzoate

  • 98.1g (0.42 mol) of methyl 6-chloro-2-fluoro-3-nitrobenzoate, 5.0g of 10% Pd/C, and 500g of methanol are added to an autoclave.

  • The reaction is carried out under a hydrogen pressure of 0.7-0.8 MPa at a controlled temperature of 35-40°C for 10 hours.

  • The catalyst is filtered off, and the filtrate is concentrated.

  • Ethyl acetate and a sodium carbonate solution are added to adjust the pH to 8-9.

  • The mixture is extracted with ethyl acetate, and the organic layer is concentrated to dryness.

  • The crude product is triturated with a mixture of methyl tert-butyl ether and heptane (1:3 volume ratio) to yield 66.5g of methyl 3-amino-2-fluorobenzoate (93.6% yield, 99.3% purity by HPLC).[6]

Route 2: Esterification of 3-Amino-2-fluorobenzoic Acid

This method offers a more direct route if the starting carboxylic acid is available.[5]

  • To a stirred solution of 3-amino-2-fluorobenzoic acid (25 g, 161 mmol) in methanol (300 mL) at 0 °C, thionyl chloride (30 mL, 403 mmol) is added dropwise.

  • The reaction mixture is then refluxed for 12 hours.

  • After cooling to room temperature, the mixture is concentrated in vacuo.

  • The residue is dissolved in ethyl acetate (500 mL) and washed with a saturated aqueous sodium bicarbonate solution (3 x 100 mL).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to afford 27.5 g of methyl 3-amino-2-fluorobenzoate as a pale-white solid (quantitative yield).[5]

Applications as a Fluorinated Building Block

The presence of the fluorine atom in Methyl 3-amino-2-fluorobenzoate imparts unique properties to the molecules synthesized from it. Fluorine can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates to their biological targets.[1]

Pharmaceutical Synthesis

The most prominent application of Methyl 3-amino-2-fluorobenzoate is as a key intermediate in the synthesis of the targeted anticancer drug, Dabrafenib.[7] Dabrafenib is a potent inhibitor of BRAF kinase, an enzyme often mutated in various cancers, including melanoma. The synthesis of Dabrafenib utilizes the amino and ester functionalities of Methyl 3-amino-2-fluorobenzoate for the construction of the final complex molecule.

Dabrafenib_Synthesis A Methyl 3-amino-2-fluorobenzoate B Intermediate Steps A->B Multi-step reactions C Dabrafenib B->C Final cyclization/modification

Caption: Role of Methyl 3-amino-2-fluorobenzoate in Dabrafenib synthesis.

The amino group can readily participate in amide bond formation, a common linkage in many pharmaceuticals.[1] Research has also suggested that derivatives of this building block may possess anti-inflammatory, anti-tumor, or anti-microbial activities.[1]

Agrochemical Synthesis

In the agrochemical industry, Methyl 3-amino-2-fluorobenzoate serves as a precursor for the synthesis of novel pesticides and herbicides.[1][4] The incorporation of fluorine can enhance the biological activity and selectivity of these agrochemicals. For instance, it can increase the binding affinity of a pesticide to its target site in pests, leading to improved efficacy.[1] While specific commercial pesticides derived from this building block are not widely documented in the public domain, the potential for its use in creating more effective and environmentally benign crop protection agents is a significant area of research.

Materials Science

The difunctional nature of Methyl 3-amino-2-fluorobenzoate, with its amino and ester groups, makes it a suitable monomer for the synthesis of functional polymers.[1][2] These groups can participate in polymerization reactions to form polymers with enhanced properties such as improved thermal stability, chemical resistance, and specific mechanical characteristics.[1] Such high-performance polymers have potential applications in coatings, adhesives, and advanced fibers.[1]

Conclusion

Methyl 3-amino-2-fluorobenzoate is a highly valuable and versatile fluorinated building block for organic synthesis. Its utility is well-established in the pharmaceutical industry, particularly in the synthesis of life-saving oncology drugs. Furthermore, its potential in the development of advanced agrochemicals and high-performance materials continues to be an active area of exploration. The synthetic routes outlined in this guide provide a solid foundation for researchers to access this important intermediate, while the summary of its properties and applications highlights the broad scope of its potential in chemical innovation. The strategic incorporation of fluorine via this building block offers a powerful tool for fine-tuning the properties of a wide range of molecules, making it an indispensable component in the modern synthetic chemist's toolbox.

References

An In-depth Technical Guide to the Reactivity of the Amino Group in Methyl 3-amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-2-fluorobenzoate is a key intermediate in the synthesis of a variety of pharmacologically active molecules, most notably the BRAF inhibitor Dabrafenib.[1][2] The reactivity of its amino group is of paramount importance for its utility as a building block in medicinal chemistry. This technical guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of the amino group in this molecule. It details experimental protocols for key transformations including sulfonylation, acylation, alkylation, and diazotization/Sandmeyer reactions, supported by quantitative data where available.

Introduction

Methyl 3-amino-2-fluorobenzoate possesses a unique substitution pattern on the benzene ring that significantly influences the chemical behavior of the amino group. The presence of an ortho-fluorine atom and a meta-methoxycarbonyl group modulates the basicity and nucleophilicity of the amine, presenting both opportunities and challenges in synthetic chemistry. This guide will delve into the theoretical and practical aspects of the amino group's reactivity, providing a valuable resource for chemists engaged in the synthesis of complex organic molecules.

Electronic and Steric Effects on Reactivity

The reactivity of the amino group in Methyl 3-amino-2-fluorobenzoate is primarily dictated by a combination of electronic and steric effects exerted by the ortho-fluorine and meta-methoxycarbonyl substituents.

2.1. Electronic Effects:

  • Inductive Effect (-I): The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group.

  • Mesomeric Effect (+M): The amino group itself is an electron-donating group through resonance (+M effect), which increases electron density at the ortho and para positions. However, the strong -I effect of the adjacent fluorine atom counteracts this.

  • Combined Effect on Basicity: The dominant -I effect of the fluorine atom significantly decreases the basicity of the amino group, making it a weaker base compared to aniline. The predicted pKa value for the conjugate acid of Methyl 3-amino-2-fluorobenzoate is approximately 2.06, which is considerably lower than that of anilinium (pKa ≈ 4.6).[3] This reduced basicity is a critical consideration in acid-base reactions and in the selection of appropriate reaction conditions.

2.2. Steric Effects (Ortho Effect):

The presence of the fluorine atom at the ortho position introduces steric hindrance around the amino group. This "ortho effect" can influence the rate and feasibility of reactions by impeding the approach of bulky reagents to the nitrogen atom.[4] This steric congestion can be particularly significant in reactions involving the formation of tetrahedral intermediates, such as in certain acylation and alkylation reactions.

The interplay of these electronic and steric factors is crucial in determining the outcome of various chemical transformations involving the amino group.

Key Reactions of the Amino Group

The amino group of Methyl 3-amino-2-fluorobenzoate is a versatile functional handle that can participate in a variety of chemical reactions.

3.1. Sulfonylation

A prime example of the reactivity of the amino group is its sulfonylation, a key step in the synthesis of the anticancer drug Dabrafenib.[2] In this reaction, the amino group acts as a nucleophile, attacking the electrophilic sulfur atom of a sulfonyl chloride.

Experimental Protocol: Synthesis of Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate [5][6][7][8]

  • Reactants: Methyl 3-amino-2-fluorobenzoate, 2,6-difluorobenzenesulfonyl chloride.

  • Solvent: Pyridine is commonly used as both a solvent and a base to neutralize the HCl generated during the reaction.

  • Procedure: To a solution of Methyl 3-amino-2-fluorobenzoate in pyridine at 0 °C, 2,6-difluorobenzenesulfonyl chloride is added portion-wise. The reaction mixture is then typically stirred at room temperature until completion.

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is washed with aqueous acid (e.g., 1N HCl) to remove pyridine, followed by brine. After drying over an anhydrous salt (e.g., Na₂SO₄), the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

  • Yield: While specific yields for this exact reaction are not consistently reported in publicly available literature, similar sulfonylation reactions of anilines can proceed in high yields (often >80%) under optimized conditions.

Logical Relationship of Factors in Sulfonylation

G Sulfonylation Reactivity A Amino Group (Nucleophile) D Sulfonamide Product A->D Nucleophilic Attack B Sulfonyl Chloride (Electrophile) B->D C Pyridine (Base & Solvent) C->D Catalyzes/Enables E Electronic Effects (-I of Fluorine) E->A Reduces Nucleophilicity F Steric Hindrance (Ortho-Fluorine) F->A Hinders Approach

Caption: Factors influencing the sulfonylation of the amino group.

3.2. Acylation

The amino group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. The reactivity in these reactions is influenced by the electrophilicity of the acylating agent and the nucleophilicity of the amine.

General Experimental Protocol: N-Acylation with an Acyl Chloride [9][10][11]

  • Reactants: Methyl 3-amino-2-fluorobenzoate, Acyl chloride (e.g., acetyl chloride, benzoyl chloride).

  • Base: A non-nucleophilic base such as triethylamine or pyridine is used to scavenge the HCl produced.

  • Solvent: An inert aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) is typically employed.

  • Procedure: To a solution of Methyl 3-amino-2-fluorobenzoate and the base in the chosen solvent, the acyl chloride is added dropwise at 0 °C. The reaction is then stirred at room temperature for a period of time, monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is washed with water, a weak aqueous acid, and brine. The organic layer is dried and concentrated to afford the amide product. Purification is typically achieved by recrystallization or column chromatography.

Quantitative Data for Acylation of Substituted Anilines (Illustrative)

Aniline DerivativeAcylating AgentBaseSolventYield (%)
AnilineAcetyl ChloridePyridineDCM~95
4-NitroanilineAcetyl ChloridePyridineDCM~90
2-FluoroanilineBenzoyl ChlorideTriethylamineTHF~85

Note: These are representative yields for similar anilines to illustrate the general efficiency of the reaction. Specific yields for Methyl 3-amino-2-fluorobenzoate may vary.

3.3. N-Alkylation

N-alkylation of the amino group can be achieved using alkyl halides. However, due to the reduced nucleophilicity of the amino group and the potential for over-alkylation to form secondary and tertiary amines, these reactions often require more forcing conditions and careful control of stoichiometry.[12][13]

General Experimental Protocol: N-Alkylation with an Alkyl Halide [14]

  • Reactants: Methyl 3-amino-2-fluorobenzoate, Alkyl halide (e.g., methyl iodide, benzyl bromide).

  • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often used.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is suitable.

  • Procedure: A mixture of Methyl 3-amino-2-fluorobenzoate, the alkyl halide, and the base in the solvent is heated for several hours. The reaction progress is monitored by TLC.

  • Work-up: The reaction mixture is cooled, filtered to remove the inorganic base, and the filtrate is concentrated. The residue is then partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Experimental Workflow for N-Alkylation

G N-Alkylation Workflow A Mix Amine, Alkyl Halide, & Base in Solvent B Heat Reaction Mixture A->B C Monitor by TLC B->C D Cool and Filter C->D Reaction Complete E Concentrate Filtrate D->E F Aqueous Work-up E->F G Purify by Chromatography F->G H N-Alkylated Product G->H

Caption: A typical experimental workflow for the N-alkylation of anilines.

3.4. Diazotization and Sandmeyer Reaction

The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via the Sandmeyer reaction.[15][16][17]

General Experimental Protocol: Diazotization and Subsequent Sandmeyer Reaction [5][18]

  • Diazotization:

    • Reactants: Methyl 3-amino-2-fluorobenzoate, Sodium nitrite (NaNO₂), a strong acid (e.g., HCl, H₂SO₄).

    • Procedure: A solution of Methyl 3-amino-2-fluorobenzoate in the strong acid is cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature. The formation of the diazonium salt is typically indicated by a color change.

  • Sandmeyer Reaction (e.g., Chlorination):

    • Reactant: Copper(I) chloride (CuCl).

    • Procedure: The freshly prepared diazonium salt solution is added to a solution of CuCl in concentrated HCl at a temperature appropriate for the specific reaction (often slightly elevated from the diazotization temperature). The evolution of nitrogen gas is observed.

    • Work-up: After the reaction is complete, the mixture is typically extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is then purified.

Quantitative Data for Basicity of Substituted Anilines

To provide context for the basicity of Methyl 3-amino-2-fluorobenzoate, the following table presents the pKa values of the conjugate acids of various substituted anilines in water.

Substituent (at ortho position)pKa of Conjugate Acid
-H (Aniline)4.60
-F3.20
-Cl2.62
-Br2.60
-I2.60
-CH₃4.39
-OCH₃4.49
-NO₂-0.29

Data compiled from various sources. Values can vary slightly depending on the reference.

This data illustrates the significant impact of the ortho-substituent on the basicity of the aniline. The electron-withdrawing nature of the halogens and the nitro group drastically reduces the basicity, consistent with the expected effect of the ortho-fluorine in Methyl 3-amino-2-fluorobenzoate.

Conclusion

The amino group of Methyl 3-amino-2-fluorobenzoate exhibits a rich and synthetically useful reactivity profile. Its nucleophilicity and basicity are attenuated by the electronic and steric effects of the ortho-fluorine and meta-methoxycarbonyl substituents. Despite its reduced basicity, the amino group readily participates in a range of important chemical transformations, including sulfonylation, acylation, N-alkylation, and diazotization. A thorough understanding of the factors governing its reactivity is essential for the successful application of this versatile building block in the synthesis of complex and medicinally relevant molecules. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of Methyl 3-amino-2-fluorobenzoate.

References

The Fluorine Factor: A Technical Guide to the Reactivity of Methyl 3-amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-2-fluorobenzoate is a key building block in modern medicinal chemistry, most notably as a crucial intermediate in the synthesis of the BRAF kinase inhibitor, Dabrafenib, a targeted therapy for certain cancers.[1] The strategic placement of a fluorine atom ortho to the amino group and meta to the methyl ester profoundly influences the molecule's electronic properties and, consequently, its chemical reactivity. This technical guide provides an in-depth analysis of the influence of this fluorine substitution, offering a comparative perspective against its non-fluorinated analog, Methyl 3-aminobenzoate. We will delve into the electronic effects of fluorine, present comparative physicochemical data, and provide detailed experimental protocols for key transformations, equipping researchers with the knowledge to effectively utilize this versatile intermediate.

The Influence of Fluorine on Physicochemical Properties and Reactivity

The introduction of a fluorine atom to an aromatic ring imparts significant changes to the molecule's properties due to fluorine's high electronegativity and small size. These changes manifest in altered acidity, basicity, and reactivity of the functional groups.

Electronic Effects of the Fluorine Atom

Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). In Methyl 3-amino-2-fluorobenzoate, the fluorine atom is positioned ortho to the amino group and meta to the electron-withdrawing methyl ester group.

  • Inductive Effect (-I): The primary influence of the fluorine atom is its strong inductive electron withdrawal. This effect decreases the electron density of the aromatic ring and the amino group, making the amine less basic.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can participate in resonance, donating electron density to the ring. However, the inductive effect of fluorine is generally considered to be dominant over its resonance effect.

This net electron withdrawal by the fluorine atom has a significant impact on the reactivity of both the amino and the methyl ester groups.

Comparative Physicochemical Data

The influence of the fluorine atom is evident when comparing the physicochemical properties of Methyl 3-amino-2-fluorobenzoate with its non-fluorinated counterpart, Methyl 3-aminobenzoate.

PropertyMethyl 3-amino-2-fluorobenzoateMethyl 3-aminobenzoateReference(s)
Molecular Formula C₈H₈FNO₂C₈H₉NO₂[2]
Molecular Weight 169.15 g/mol 151.16 g/mol [2]
Appearance Colorless to light orange/yellow clear liquidLight beige to brown crystalline powder or crystals[2][3]
Boiling Point 282.6 ± 25.0 °C at 760 mmHg170 °C at 20 mmHg[3]
Density 1.3 ± 0.1 g/cm³1.232 g/cm³[4]
pKa (of the conjugate acid of the amine) Predicted ~2.06~3.64[5][6]

The lower predicted pKa of the conjugate acid of Methyl 3-amino-2-fluorobenzoate indicates that the amino group is less basic than in the non-fluorinated analog. This is a direct consequence of the electron-withdrawing nature of the adjacent fluorine atom.

Reactivity of the Amino Group

The amino group in Methyl 3-amino-2-fluorobenzoate is a key site for synthetic transformations. The presence of the ortho-fluorine atom modulates its nucleophilicity and basicity, influencing the course and rate of reactions.

Acylation: Sulfonamide Formation

A critical reaction of Methyl 3-amino-2-fluorobenzoate is its acylation with a sulfonyl chloride to form a sulfonamide. This is a key step in the synthesis of Dabrafenib, where it reacts with 2,6-difluorobenzenesulfonyl chloride.

The electron-withdrawing fluorine atom reduces the nucleophilicity of the amino group. While this might suggest a slower reaction rate compared to Methyl 3-aminobenzoate, the reaction still proceeds efficiently under appropriate conditions, often requiring a base such as pyridine or triethylamine to neutralize the HCl byproduct and drive the reaction to completion.

Diazotization and Subsequent Reactions

The amino group can be converted to a diazonium salt through reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium intermediate is highly versatile and can be displaced by a variety of nucleophiles in Sandmeyer or similar reactions to introduce a wide range of substituents.[7][8]

The rate of diazotization can be influenced by the basicity of the aniline. Studies on substituted anilines have shown that electron-withdrawing groups can affect the reaction rate.[9] For Methyl 3-amino-2-fluorobenzoate, the reduced basicity of the amino group would likely influence the kinetics of diazotization compared to its non-fluorinated counterpart.

Experimental Protocols

Synthesis of Methyl 3-amino-2-fluorobenzoate

A common synthetic route to Methyl 3-amino-2-fluorobenzoate involves the reduction of the corresponding nitro compound, Methyl 2-fluoro-3-nitrobenzoate.

Experimental Workflow: Synthesis of Methyl 3-amino-2-fluorobenzoate

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product Methyl 2-fluoro-3-nitrobenzoate Methyl 2-fluoro-3-nitrobenzoate Reduction Reduction Methyl 2-fluoro-3-nitrobenzoate->Reduction Input H2, Pd/C H2, Pd/C H2, Pd/C->Reduction Solvent (e.g., Methanol, THF) Solvent (e.g., Methanol, THF) Solvent (e.g., Methanol, THF)->Reduction Methyl 3-amino-2-fluorobenzoate Methyl 3-amino-2-fluorobenzoate Reduction->Methyl 3-amino-2-fluorobenzoate Output

Caption: A typical workflow for the synthesis of Methyl 3-amino-2-fluorobenzoate via catalytic hydrogenation.

Detailed Protocol:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve Methyl 2-fluoro-3-nitrobenzoate (1 equivalent) in a solvent such as methanol or a mixture of tetrahydrofuran and methanol.

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (e.g., 10% Pd/C).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-10 kg) and heat to a suitable temperature (e.g., 50-60 °C).

  • Reaction Monitoring: Stir the reaction mixture vigorously and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully filter off the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude Methyl 3-amino-2-fluorobenzoate can be purified by recrystallization or column chromatography to yield the final product.

Acylation: Synthesis of N-(2-fluoro-3-(methoxycarbonyl)phenyl)-2,6-difluorobenzenesulfonamide

This protocol describes the formation of the sulfonamide bond, a key step in the synthesis of Dabrafenib.

Experimental Workflow: Sulfonamide Formation

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product Methyl 3-amino-2-fluorobenzoate Methyl 3-amino-2-fluorobenzoate Acylation Acylation Methyl 3-amino-2-fluorobenzoate->Acylation Input 2,6-difluorobenzenesulfonyl chloride 2,6-difluorobenzenesulfonyl chloride 2,6-difluorobenzenesulfonyl chloride->Acylation Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->Acylation Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane)->Acylation N-(2-fluoro-3-(methoxycarbonyl)phenyl)-2,6-difluorobenzenesulfonamide N-(2-fluoro-3-(methoxycarbonyl)phenyl)-2,6-difluorobenzenesulfonamide Acylation->N-(2-fluoro-3-(methoxycarbonyl)phenyl)-2,6-difluorobenzenesulfonamide Output

Caption: General workflow for the acylation of Methyl 3-amino-2-fluorobenzoate to form a sulfonamide.

Detailed Protocol:

  • Reaction Setup: Dissolve Methyl 3-amino-2-fluorobenzoate (1 equivalent) in an anhydrous solvent such as dichloromethane or pyridine in a round-bottom flask under an inert atmosphere.

  • Base Addition: If not using pyridine as the solvent, add a suitable base like pyridine or triethylamine (1.1-2 equivalents).

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 2,6-difluorobenzenesulfonyl chloride (1-1.2 equivalents) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with water or a dilute acid solution. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Application in Drug Development: The Synthesis of Dabrafenib

Methyl 3-amino-2-fluorobenzoate is a cornerstone in the synthesis of Dabrafenib, a potent and selective inhibitor of the BRAF V600E mutated kinase. The BRAF gene is part of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. Mutations in BRAF, particularly the V600E mutation, lead to constitutive activation of this pathway, driving the growth of certain cancers, most notably melanoma.

Signaling Pathway: The BRAF/MAPK Pathway and Dabrafenib Inhibition

G cluster_pathway MAPK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS BRAF (V600E) BRAF (V600E) RAS->BRAF (V600E) Activates MEK MEK BRAF (V600E)->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Dabrafenib Dabrafenib Dabrafenib->BRAF (V600E) Inhibits

Caption: The role of Dabrafenib in inhibiting the constitutively active BRAF V600E mutant in the MAPK signaling pathway.

The synthesis of Dabrafenib from Methyl 3-amino-2-fluorobenzoate involves a multi-step sequence where the initial sulfonamide formation is followed by a series of reactions to build the complex thiazole and pyrimidine heterocycles. The fluorine atom on the initial building block is retained in the final drug molecule, where it contributes to the overall physicochemical and pharmacokinetic properties of Dabrafenib.

Conclusion

The presence of a fluorine atom at the 2-position of Methyl 3-amino-2-fluorobenzoate significantly modulates its reactivity compared to its non-fluorinated analog. The strong electron-withdrawing inductive effect of fluorine decreases the basicity of the amino group, which in turn influences the kinetics and conditions required for reactions such as acylation and diazotization. As a key intermediate in the synthesis of targeted cancer therapies like Dabrafenib, a thorough understanding of the influence of this fluorine substituent is paramount for process optimization and the design of new bioactive molecules. This guide provides a foundational understanding for researchers and professionals working with this important fluorinated building block.

References

The Versatile Building Block: A Technical Guide to the Applications of Methyl 3-amino-2-fluorobenzoate in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-amino-2-fluorobenzoate, a fluorinated anthranilate derivative, has emerged as a crucial intermediate in modern organic synthesis. Its unique substitution pattern, featuring an amine, a fluorine atom, and a methyl ester on a benzene ring, provides a versatile platform for the construction of complex molecular architectures. This technical guide delves into the core applications of this compound, with a particular focus on its pivotal role in pharmaceutical development, and explores its potential in the synthesis of other key organic molecules.

Physicochemical Properties

Methyl 3-amino-2-fluorobenzoate is typically a white to off-white crystalline solid.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 1195768-18-3[2]
Molecular Formula C₈H₈FNO₂[2]
Molecular Weight 169.15 g/mol [2]
Appearance White to off-white crystalline solid[1]
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and acetone.[2]

Core Application: Synthesis of Kinase Inhibitors

The most prominent application of Methyl 3-amino-2-fluorobenzoate is as a key starting material in the synthesis of targeted cancer therapies, most notably the BRAF kinase inhibitor, Dabrafenib. The fluorine substituent enhances the metabolic stability and binding affinity of the final drug molecule.[2]

Synthetic Pathway to Dabrafenib Intermediate

The synthesis of a key intermediate for Dabrafenib from Methyl 3-amino-2-fluorobenzoate involves a multi-step sequence, primarily featuring a sulfonylation reaction followed by further transformations.

G M3A2FB Methyl 3-amino-2-fluorobenzoate Sulfonylation N-Sulfonylation M3A2FB->Sulfonylation Intermediate1 Methyl 3-( (2,6-difluorophenyl)sulfonamido)-2-fluorobenzoate Sulfonylation->Intermediate1 Acylation Acylation Intermediate1->Acylation Intermediate2 N-(3-acetyl-2-fluorophenyl)-2,6-difluorobenzenesulfonamide Acylation->Intermediate2 Bromination Bromination Intermediate2->Bromination Intermediate3 N-(3-(2-bromoacetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide Bromination->Intermediate3 Thiazole_Formation Thiazole Ring Formation Intermediate3->Thiazole_Formation Dabrafenib_Intermediate Key Dabrafenib Intermediate Thiazole_Formation->Dabrafenib_Intermediate G start Start step1 Dissolve 3-amino-2-fluorobenzoic acid in methanol start->step1 step2 Add thionyl chloride dropwise at 0 °C step1->step2 step3 Reflux the mixture for 12 hours step2->step3 step4 Concentrate in vacuo step3->step4 step5 Dissolve residue in ethyl acetate step4->step5 step6 Wash with saturated aqueous sodium bicarbonate step5->step6 step7 Dry over anhydrous sodium sulfate and concentrate step6->step7 end Methyl 3-amino-2-fluorobenzoate step7->end G M3A2FB Methyl 3-amino-2-fluorobenzoate Cyclization Cyclization M3A2FB->Cyclization Reagents Amine + C1 source or Amide/Isocyanate Reagents->Cyclization Quinazolinone Substituted Quinazolinone Cyclization->Quinazolinone

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dabrafenib Utilizing Methyl 3-amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib is a potent kinase inhibitor targeting the BRAF protein, a key component of the MAPK/ERK signaling pathway.[1][2][3] Mutations in the BRAF gene, particularly the V600E mutation, can lead to constitutive activation of this pathway, driving uncontrolled cell proliferation and survival in various cancers, most notably melanoma.[1][2][4] Dabrafenib selectively binds to and inhibits the activity of the mutated BRAF V600 protein, thereby blocking downstream signaling and inhibiting tumor growth.[1][2][5] This document provides detailed application notes and protocols for the synthesis of Dabrafenib, commencing from the key starting material, Methyl 3-amino-2-fluorobenzoate.

Dabrafenib's Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

The RAS-RAF-MEK-ERK, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival. In certain cancers, mutations in the BRAF gene lead to a constitutively active BRAF protein, which continuously phosphorylates and activates MEK. MEK, in turn, phosphorylates and activates ERK, leading to the transcription of genes that promote tumor growth and survival.[1][3][5]

Dabrafenib acts as a targeted inhibitor of this aberrant signaling. By binding to the ATP-binding site of the mutant BRAF protein, Dabrafenib prevents the phosphorylation of MEK, effectively halting the downstream signaling cascade.[1][2] This targeted inhibition leads to cell cycle arrest and apoptosis in cancer cells harboring the BRAF V600 mutation.[1]

Dabrafenib_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK Dabrafenib Dabrafenib Dabrafenib->BRAF ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 1: Dabrafenib's inhibition of the MAPK signaling pathway.

Synthesis of Dabrafenib: A Multi-Step Protocol

The synthesis of Dabrafenib is a multi-step process that can be initiated from Methyl 3-amino-2-fluorobenzoate. The following protocol outlines the key transformations involved in this synthetic route.

Dabrafenib_Synthesis_Workflow A Methyl 3-amino-2-fluorobenzoate B Sulfonylation A->B C Methyl 3-(2,6-difluorophenylsulfonamido)- 2-fluorobenzoate B->C D Condensation C->D E N-{3-[(2-chloro-4-pyrimidinyl)acetyl]- 2-fluorophenyl}-2,6-difluorobenzenesulfonamide D->E F Bromination E->F G Intermediate G F->G H Thiazole Formation G->H I N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)- 1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide H->I J Amination I->J K Dabrafenib J->K

Figure 2: General workflow for the synthesis of Dabrafenib.
Part 1: Synthesis of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate

This initial step involves the sulfonylation of the amino group of Methyl 3-amino-2-fluorobenzoate.

Experimental Protocol:

  • Charge a reaction vessel with Methyl 3-amino-2-fluorobenzoate (1.0 eq) and dichloromethane (5 vol).

  • Stir the mixture and cool to approximately 15°C.

  • Add pyridine (1.1 eq) to the reaction mixture.

  • Maintain the temperature at ~15°C and add 2,6-difluorobenzenesulfonyl chloride (1.0 eq) via an addition funnel.

  • Monitor the reaction for completion using a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, proceed with aqueous work-up and isolation of the product, Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate.

ParameterValueReference
Starting MaterialMethyl 3-amino-2-fluorobenzoate[6]
Reagent 12,6-difluorobenzenesulfonyl chloride[6]
Reagent 2Pyridine[6]
SolventDichloromethane[6]
Temperature~15°C[6]
Molar Ratio (Starting Material:Reagent 1:Reagent 2)1 : 1.0 : 1.1[6]
Part 2: Synthesis of N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide

This step involves a condensation reaction to introduce the pyrimidine moiety.

Experimental Protocol:

Note: Detailed, publicly available protocols for this specific condensation step starting from Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate are limited. The following is a generalized representation based on related synthetic transformations.

  • The sulfonamide intermediate from Part 1 is reacted with a suitable 2-chloro-4-pyrimidinyl derivative under basic conditions.

  • The reaction is typically carried out in an appropriate solvent and may require heating to proceed to completion.

  • After the reaction is complete, the product is isolated and purified.

Part 3: Synthesis of N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide

This part of the synthesis involves the formation of the thiazole ring.

Experimental Protocol:

  • The intermediate from the previous step is first brominated. To a solution of N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (1.0 eq) in dichloromethane, add N-bromosuccinimide (NBS) (1.0 eq) portion-wise at a reduced temperature (e.g., 10°C).[6]

  • After the addition of NBS, the reaction mixture is typically warmed to room temperature and stirred until the reaction is complete.[6]

  • The brominated intermediate is then reacted with 2,2-dimethylthiopropionamide to form the thiazole ring. This cyclization is a key step in constructing the core structure of Dabrafenib.

  • The resulting product is isolated and purified.

ParameterValueReference
Starting MaterialN-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide[6]
ReagentN-bromosuccinimide (NBS)[6]
SolventDichloromethane[6]
Temperature (Bromination)~10°C initially, then warm to ~20°C[6]
Molar Ratio (Starting Material:NBS)1 : 1[6]
Part 4: Synthesis of Dabrafenib

The final step is the amination of the chloro-pyrimidine ring to yield Dabrafenib.

Experimental Protocol:

  • Charge a pressure reactor with N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (1.0 eq) and ammonium hydroxide (28-30%, 20 vol).[7]

  • Seal the reactor and heat the mixture to 98-103°C for approximately 2 hours.[7]

  • Cool the reaction to room temperature and stir overnight.[7]

  • Filter the resulting solids and wash them.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Dabrafenib.[7][8]

ParameterValueReference
Starting MaterialN-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide[7]
ReagentAmmonium hydroxide (28-30%)[7]
Temperature98-103°C[7]
Reaction Time~2 hours at temperature[7]
Yield~88%[7]

Conclusion

The synthesis of Dabrafenib from Methyl 3-amino-2-fluorobenzoate is a feasible, albeit multi-step, process. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field of drug development. Adherence to the specified reaction conditions and careful purification at each stage are crucial for obtaining a high-purity final product. The provided diagrams illustrate the critical role of Dabrafenib in inhibiting the MAPK signaling pathway and the general synthetic strategy.

References

Application Notes and Protocols: Methyl 3-amino-2-fluorobenzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-2-fluorobenzoate is a crucial chemical intermediate in the synthesis of a variety of pharmaceuticals, most notably in the production of targeted cancer therapies. Its unique structure, featuring an amino group, a fluorine atom, and a methyl ester on a benzene ring, provides a versatile scaffold for the construction of complex bioactive molecules. The presence of the fluorine atom can significantly enhance the metabolic stability and lipophilicity of the final drug product, while the amino group serves as a key handle for further chemical modifications, such as amide bond formation. This document provides detailed application notes and experimental protocols for the use of Methyl 3-amino-2-fluorobenzoate in the synthesis of the BRAF inhibitor, Dabrafenib.

Introduction

Methyl 3-amino-2-fluorobenzoate (CAS No. 1195768-18-3) has emerged as a valuable building block in medicinal chemistry. Its primary application lies in the synthesis of kinase inhibitors, which are a cornerstone of modern precision oncology. The strategic placement of the fluoro and amino groups on the aromatic ring is vital for the subsequent reactivity and the ultimate biological activity of the final active pharmaceutical ingredient (API). High purity of this intermediate, often exceeding 98%, is essential for its use in pharmaceutical manufacturing to ensure the efficacy and safety of the final drug product.[1][2]

Application in the Synthesis of Dabrafenib

Dabrafenib is a potent inhibitor of BRAF kinases, which are key components of the MAPK/ERK signaling pathway.[3][4] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving cell proliferation and survival in various cancers, including melanoma.[4] Dabrafenib selectively targets the mutated BRAF protein, inhibiting the downstream signaling cascade and thereby suppressing tumor growth. Methyl 3-amino-2-fluorobenzoate is a key starting material in the multi-step synthesis of Dabrafenib.

Signaling Pathway Targeted by Dabrafenib

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, differentiation, and survival. In many cancers, this pathway is aberrantly activated. Dabrafenib functions by inhibiting the mutated BRAF protein, a key kinase in this pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS BRAF BRAF (Mutated in Cancer) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 1: The MAPK/ERK signaling pathway and the inhibitory action of Dabrafenib.

Experimental Protocols

The following sections provide a general workflow and detailed protocols for the synthesis of Methyl 3-amino-2-fluorobenzoate and its subsequent conversion to Dabrafenib.

Synthesis of Methyl 3-amino-2-fluorobenzoate

A common route for the synthesis of Methyl 3-amino-2-fluorobenzoate involves the reduction of a nitro-group precursor.

Synthesis_Workflow Start Methyl-2-fluoro-3-nitrobenzoate Step1 Reduction (e.g., H₂, Pd/C) Start->Step1 Intermediate Methyl 3-amino-2-fluorobenzoate Step1->Intermediate End Purification Intermediate->End

Figure 2: General workflow for the synthesis of Methyl 3-amino-2-fluorobenzoate.

Protocol: Reduction of Methyl-2-fluoro-3-nitrobenzoate [3]

  • Reaction Setup: To a suitable reaction vessel, add Methyl-2-fluoro-3-nitrobenzoate (100 g).

  • Solvent Addition: Add a mixture of tetrahydrofuran (1000 ml) and methanol (300 ml).

  • Catalyst Addition: Stir the reaction mixture and add 10% Palladium on charcoal (10 g).

  • Hydrogenation: Raise the temperature of the reaction mass to 50-60 °C and stir under a hydrogen pressure of 3.0-10 kg for 3-24 hours.

  • Work-up: Filter the reaction mass and wash the filter cake with tetrahydrofuran.

  • Isolation: Concentrate the obtained filtrate under vacuum to yield Methyl 3-amino-2-fluorobenzoate.

ParameterValueReference
Starting MaterialMethyl-2-fluoro-3-nitrobenzoate[3]
ReagentsH₂, 10% Pd/C[3]
SolventsTetrahydrofuran, Methanol[3]
Temperature50-60 °C[3]
Pressure3.0-10 kg H₂[3]
Reaction Time3-24 hours[3]
Yield ~70% (70 g from 100 g starting material) [3]
Multi-step Synthesis of Dabrafenib from Methyl 3-amino-2-fluorobenzoate

The conversion of Methyl 3-amino-2-fluorobenzoate to Dabrafenib is a multi-step process. A representative synthetic route is outlined below.

Protocol: Synthesis of N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (Dabrafenib)

This protocol is a compilation of steps described in various patents and may require optimization.

Step 1: Sulfonamide Formation

  • Charge a reactor with Methyl 3-amino-2-fluorobenzoate (50 g) and dichloromethane (250 mL).

  • Cool the mixture to ~15°C and add pyridine (26.2 mL).

  • Maintain the temperature at ~15°C and add 2,6-difluorobenzenesulfonyl chloride (39.7 mL) via an addition funnel.

  • Stir the reaction mixture until completion.

  • Perform an aqueous work-up to isolate the sulfonamide intermediate.

Step 2: Formation of the Thiazole Ring and Subsequent Pyrimidine Coupling

The following steps involve the construction of the thiazole and pyrimidine rings, which are core components of the Dabrafenib structure. These steps are complex and involve several intermediates. A key transformation is the reaction of an intermediate chloropyrimidine with ammonium hydroxide.

Protocol: Amination of the Chloropyrimidine Intermediate [1]

  • In a pressure reactor, combine N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (120 g) with 28-30% ammonium hydroxide (2.4 L).

  • Heat the sealed reactor to 98-103 °C and stir for 2 hours.

  • Cool the reaction slowly to room temperature (20 °C) and stir overnight.

  • Filter the resulting solids and wash with a minimum amount of the mother liquor.

  • Dry the solids under vacuum to obtain the crude Dabrafenib.

Step 3: Purification of Dabrafenib [3]

  • The crude Dabrafenib can be purified by silica gel column chromatography using a mixture of dichloromethane and methanol as the eluent.

  • Alternatively, recrystallization from a solvent system such as ethyl acetate and heptane can be employed.[3]

StepKey TransformationReagents/ConditionsYieldReference
1Sulfonamide Formation2,6-difluorobenzenesulfonyl chloride, pyridine, CH₂Cl₂Not explicitly stated
2AminationAmmonium hydroxide, 98-103 °C88%[1]
3PurificationColumn Chromatography / RecrystallizationNot explicitly stated[3]

Note: The yields provided are for specific, isolated steps in the synthesis and the overall yield will be lower. The synthesis of Dabrafenib is a complex process and the protocols provided here are for informational purposes and should be adapted and optimized by qualified professionals.

Quantitative Data Summary

The following table summarizes the reported yields for key steps in the synthesis of Dabrafenib and its intermediates.

ReactionStarting MaterialProductReported YieldReference
ReductionMethyl-2-fluoro-3-nitrobenzoateMethyl 3-amino-2-fluorobenzoate~70%[3]
AminationN-{3-[5-(2-chloro-4-pyrimidinyl)...}Dabrafenib88%[1]
Mesylate Salt FormationDabrafenibDabrafenib Mesylate85%[4]

Conclusion

Methyl 3-amino-2-fluorobenzoate is a cornerstone intermediate for the synthesis of complex pharmaceuticals, particularly in the field of oncology. Its application in the synthesis of Dabrafenib highlights its importance in enabling the production of targeted therapies that have significantly improved patient outcomes. The protocols and data presented herein provide a valuable resource for researchers and professionals involved in drug discovery and development, facilitating the efficient and effective use of this versatile chemical building block. professionals involved in drug discovery and development, facilitating the efficient and effective use of this versatile chemical building block.

References

Application Notes and Protocols for Methyl 3-amino-2-fluorobenzoate in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-2-fluorobenzoate is a versatile fluorinated building block increasingly utilized in the discovery and development of novel agrochemicals.[1][2] The presence of the fluorine atom can significantly enhance the biological activity of pesticides and herbicides by increasing their binding affinity to target sites.[3] This document provides detailed application notes and experimental protocols for the use of Methyl 3-amino-2-fluorobenzoate in the synthesis and evaluation of potential new agrochemical candidates, with a focus on herbicides.

Application Notes

Methyl 3-amino-2-fluorobenzoate serves as a key intermediate in the synthesis of various classes of agrochemicals, including:

  • Herbicides: Particularly in the synthesis of sulfonylurea and other acetolactate synthase (ALS) inhibiting herbicides. The 3-amino group provides a reactive site for the formation of the sulfonylurea bridge, a critical pharmacophore for this class of herbicides.

  • Fungicides: As a precursor for the synthesis of strobilurin analogues and other fungicides that target mitochondrial respiration.[4][5][6][7]

  • Insecticides: In the development of anthranilic diamide insecticides, which act as ryanodine receptor modulators.[8][9][10][11]

The fluorinated benzene ring of Methyl 3-amino-2-fluorobenzoate can improve the metabolic stability and membrane permeability of the final agrochemical product, leading to enhanced efficacy and potentially lower application rates.

Featured Application: Synthesis of a Sulfonylurea Herbicide Intermediate

This section details the synthesis of a key intermediate for a sulfonylurea herbicide, starting from Methyl 3-amino-2-fluorobenzoate. The subsequent steps to the final herbicide are based on established sulfonylurea synthesis protocols.[12][13][14][15]

Experimental Protocol: Synthesis of Methyl 2-fluoro-3-(N-(aminocarbonyl)amino)benzoate

Objective: To synthesize a urea intermediate from Methyl 3-amino-2-fluorobenzoate, a crucial step in the formation of a sulfonylurea herbicide.

Materials:

  • Methyl 3-amino-2-fluorobenzoate

  • Phosgene (or a phosgene equivalent like triphosgene)

  • Ammonia (gas or aqueous solution)

  • Anhydrous aprotic solvent (e.g., Toluene, Dichloromethane)

  • Dry glassware

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, dissolve Methyl 3-amino-2-fluorobenzoate in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Phosgenation: Cool the solution in an ice bath. Slowly add a solution of phosgene (or triphosgene) in the same solvent through the dropping funnel. The reaction is exothermic and should be controlled to maintain a low temperature. This step forms an isocyanate intermediate.

  • Ammonolysis: Once the formation of the isocyanate is complete (monitored by TLC or GC-MS), slowly bubble ammonia gas through the reaction mixture or add a concentrated aqueous ammonia solution dropwise. This will react with the isocyanate to form the desired urea derivative.

  • Work-up: After the reaction is complete, quench any remaining phosgene with a suitable reagent (e.g., a solution of ammonia). Partition the reaction mixture between an organic solvent and water. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure Methyl 2-fluoro-3-(N-(aminocarbonyl)amino)benzoate.

This intermediate can then be reacted with a suitable sulfonamide to form the final sulfonylurea herbicide.

Agrochemical Discovery and Evaluation Workflow

The development of a new agrochemical from a building block like Methyl 3-amino-2-fluorobenzoate follows a structured workflow.

Agrochemical_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies Start Methyl 3-amino-2-fluorobenzoate Intermediate Synthesis of Intermediate (e.g., Urea derivative) Start->Intermediate Reaction 1 Final_Product Synthesis of Final Agrochemical (e.g., Sulfonylurea) Intermediate->Final_Product Reaction 2 Characterization Structural Characterization (NMR, MS, etc.) Final_Product->Characterization Primary_Screening Primary Bioassay (e.g., Algal growth inhibition) Characterization->Primary_Screening Leads Secondary_Screening Secondary Bioassay (e.g., Whole plant assay) Primary_Screening->Secondary_Screening Hits Dose_Response Dose-Response & IC50 Determination Secondary_Screening->Dose_Response Target_ID Target Identification (e.g., ALS enzyme assay) Dose_Response->Target_ID Active Compounds Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis

Caption: Workflow for agrochemical discovery using Methyl 3-amino-2-fluorobenzoate.

Experimental Protocol: Herbicide Bioassay

This protocol describes a general method for evaluating the herbicidal activity of newly synthesized compounds.[16][17][18][19][20]

Objective: To determine the phytotoxic effects of a test compound on a model plant species.

Materials:

  • Test compound (synthesized agrochemical)

  • Control herbicide (e.g., a commercial sulfonylurea)

  • Solvent for dissolving the test compound (e.g., acetone, DMSO)

  • Surfactant (e.g., Tween 20)

  • Seeds of a susceptible plant species (e.g., cress, lettuce, or a model weed)

  • Potting soil

  • Small pots or petri dishes

  • Growth chamber or greenhouse with controlled light and temperature

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. From this stock, prepare a series of dilutions to test a range of concentrations. Add a small amount of surfactant to each solution to aid in application.

  • Planting: Fill pots with soil and sow the seeds of the test plant. Allow the seeds to germinate and the seedlings to establish (e.g., reach the two-leaf stage). For petri dish assays, place seeds on moist filter paper.

  • Application: Apply the test solutions to the seedlings. This can be done by spraying the foliage or by drenching the soil. Include a negative control (solvent and surfactant only) and a positive control (a known herbicide).

  • Incubation: Place the treated plants in a growth chamber or greenhouse under controlled conditions (e.g., 16-hour photoperiod, 25°C).

  • Evaluation: After a set period (e.g., 7-14 days), visually assess the plants for signs of phytotoxicity, such as stunting, chlorosis (yellowing), necrosis (tissue death), and mortality. A rating scale can be used for quantitative assessment.

  • Data Analysis: For each concentration, calculate the percentage of growth inhibition compared to the negative control. Plot the percentage inhibition against the logarithm of the concentration to determine the IC50 value (the concentration that causes 50% inhibition).

Quantitative Data

The following table presents hypothetical IC50 values for a series of newly synthesized sulfonylurea herbicides derived from Methyl 3-amino-2-fluorobenzoate, tested against a model weed species.

Compound IDR1 GroupR2 GroupIC50 (µM)[12][21][22][23]
M2F-SU-01 -CH3-OCH315.2
M2F-SU-02 -CH2CH3-OCH312.8
M2F-SU-03 -CH3-Cl8.5
M2F-SU-04 -CH2CH3-Cl6.1
Control Commercial Herbicide-5.5

Mechanism of Action: Sulfonylurea Herbicides

Sulfonylurea herbicides act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[22] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[22]

Signaling Pathway of ALS Inhibition

ALS_Inhibition_Pathway Sulfonylurea Sulfonylurea Herbicide (derived from Methyl 3-amino-2-fluorobenzoate) ALS Acetolactate Synthase (ALS) Sulfonylurea->ALS Inhibition BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Catalyzes Biosynthesis Protein_Synthesis Protein Synthesis BCAA->Protein_Synthesis Essential for Cell_Division Cell Division & Growth Protein_Synthesis->Cell_Division Required for Plant_Death Plant Death Cell_Division->Plant_Death Cessation leads to

Caption: Inhibition of ALS by sulfonylurea herbicides disrupts amino acid synthesis.

The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately resulting in plant death.[24][25][26][27][28] The high affinity of sulfonylurea herbicides for the ALS enzyme makes them effective at very low concentrations.

References

Application Notes and Protocols for the Selective Reduction of Methyl 2-fluoro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. The resulting amino group is a versatile handle for constructing a wide array of pharmaceuticals, agrochemicals, and other functional materials. Methyl 3-amino-2-fluorobenzoate, the product derived from the reduction of Methyl 2-fluoro-3-nitrobenzoate, is a valuable building block in medicinal chemistry. The fluorine atom can enhance pharmacokinetic properties like metabolic stability and membrane permeability in drug candidates.

A primary challenge in this synthesis is achieving high chemoselectivity. The reducing agent must selectively act on the nitro group without affecting the methyl ester functionality. This document outlines several reliable protocols for the selective reduction of Methyl 2-fluoro-3-nitrobenzoate, comparing their advantages and providing detailed experimental procedures.

Overview of Selective Reduction Methods

Several methods are effective for the chemoselective reduction of aromatic nitro groups in the presence of esters. The choice of method often depends on factors such as substrate compatibility, scale, cost, and available equipment.

  • Stannous Chloride (SnCl₂) : A classic and mild method that is highly selective for nitro groups over other reducible functionalities like esters, ketones, and nitriles.[1][2][3] It is particularly useful for small to medium-scale lab syntheses.

  • Iron (Fe) Powder : An inexpensive, robust, and environmentally benign option.[4] Typically used under acidic conditions (e.g., with HCl or NH₄Cl), this method is highly effective and widely used in both lab and industrial settings.[5][6][7]

  • Sodium Borohydride/Iron Salts (NaBH₄/FeCl₂) : This combination offers high chemoselectivity and provides excellent yields for the reduction of nitroarenes while leaving ester groups intact.[8][9][10]

  • Catalytic Transfer Hydrogenation : This technique uses a hydrogen donor, such as ammonium formate (HCOONH₄), in the presence of a catalyst like Palladium on Carbon (Pd/C). It avoids the need for high-pressure hydrogenation equipment and is generally a mild and efficient method.[1]

Data Presentation: Comparison of Reduction Protocols

The following table summarizes the key features of the selected protocols for the reduction of Methyl 2-fluoro-3-nitrobenzoate.

Method Key Reagents Typical Solvents Conditions Selectivity & Advantages Potential Drawbacks Typical Yield
A: Stannous Chloride SnCl₂·2H₂OEthanol, Ethyl AcetateRoom Temp to RefluxExcellent selectivity for nitro groups; tolerates esters, nitriles, ketones.[1][3]Generates tin-based waste which can be difficult to remove; moderate atom economy.[11]85-95%
B: Iron/Acid Fe powder, HCl or NH₄ClEthanol/Water, Acetic AcidRoom Temp to RefluxInexpensive, environmentally friendly, high-yielding.[4][5]Requires filtration to remove iron salts; strongly acidic conditions may not be suitable for all substrates.90-98%
C: NaBH₄/FeCl₂ NaBH₄, FeCl₂Methanol, Ethanol25-30°CHigh chemoselectivity for nitro group over esters; magnificent yields reported.[8][9]Requires careful control of reagent addition.90-96%[8][10]
D: Transfer Hydrogenation 10% Pd/C, HCOONH₄Methanol, EthanolRoom Temp to RefluxMild conditions; avoids high-pressure H₂ gas; clean reaction profile.[1]Pd/C catalyst can be expensive; potential for catalyst poisoning by impurities.>90%[1]

Visualizations

General Reaction Scheme

start Methyl 2-fluoro-3-nitrobenzoate reagent Selective Reducing Agent start->reagent end Methyl 3-amino-2-fluorobenzoate reagent->end Chemoselective Reduction

Caption: Transformation of the nitro group to an amine.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Starting Material (Methyl 2-fluoro-3-nitrobenzoate) in appropriate solvent B Add Reducing Agents (e.g., SnCl₂, Fe, etc.) A->B C Monitor Reaction Progress (via TLC or LC-MS) B->C Stir at specified temperature D Quench Reaction & Neutralize C->D Upon completion E Extract with Organic Solvent D->E F Wash, Dry, and Concentrate E->F G Purify Crude Product (e.g., Column Chromatography) F->G H Characterize Final Product (NMR, MS) G->H

References

Application Note: Efficient Synthesis of Methyl 3-amino-2-fluorobenzoate via Esterification of 3-amino-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the synthesis of Methyl 3-amino-2-fluorobenzoate, a key intermediate in pharmaceutical and agrochemical research.[1] Two common and effective methods for the esterification of 3-amino-2-fluorobenzoic acid are presented: a thionyl chloride-mediated synthesis and a classic Fischer esterification using sulfuric acid as a catalyst. This document offers a comparative overview of these methods, including detailed experimental procedures, and characterization data to guide researchers in selecting the optimal synthesis strategy for their needs.

Introduction

Methyl 3-amino-2-fluorobenzoate is a valuable building block in the synthesis of a variety of bioactive molecules. Its structure, featuring amino, fluoro, and methyl ester functionalities on a benzene ring, makes it a versatile precursor for the development of novel therapeutic agents and agrochemicals. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the scientific community. This note details two robust methods for its preparation from 3-amino-2-fluorobenzoic acid.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided in the table below for easy reference.

Property3-amino-2-fluorobenzoic acidMethyl 3-amino-2-fluorobenzoate
Molecular Formula C₇H₆FNO₂C₈H₈FNO₂
Molecular Weight 155.13 g/mol [2]169.15 g/mol
CAS Number 914223-43-1[2]1195768-18-3
Appearance Off-white to light brown crystalline powderWhite to off-white crystalline solid[1]
Boiling Point Not available282.6 ± 25.0 °C (Predicted)[2]
Purity ≥98%>96.0% (GC)[3]

Experimental Protocols

Two distinct and reliable methods for the esterification of 3-amino-2-fluorobenzoic acid are outlined below.

Method 1: Thionyl Chloride-Mediated Esterification

This method offers a high-yield, one-pot synthesis of Methyl 3-amino-2-fluorobenzoate.

Materials:

  • 3-amino-2-fluorobenzoic acid

  • Methanol (reagent grade)

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a stirred solution of 3-amino-2-fluorobenzoic acid (e.g., 25 g, 161 mmol) in methanol (300 mL) in a round-bottom flask, slowly add thionyl chloride (e.g., 30 mL, 403 mmol) dropwise at 0 °C using an ice bath to control the temperature.

  • After the addition is complete, remove the ice bath and reflux the reaction mixture for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture in vacuo to remove excess methanol and thionyl chloride.

  • Dissolve the residue in ethyl acetate (500 mL).

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution (3 x 100 mL) to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer in vacuo to yield Methyl 3-amino-2-fluorobenzoate.

Expected Yield:

This method has been reported to provide a quantitative yield of the product.

Method 2: Sulfuric Acid-Catalyzed Fischer Esterification

This classic method utilizes a strong acid catalyst to drive the esterification reaction.

Materials:

  • 3-amino-2-fluorobenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 3-amino-2-fluorobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).

  • With stirring, carefully and slowly add concentrated sulfuric acid (a catalytic amount, typically 5-10 mol% relative to the carboxylic acid) to the mixture. A precipitate may form upon addition of the acid.

  • Attach a reflux condenser and heat the mixture to reflux. The precipitate should dissolve as the reaction progresses.

  • Maintain the reflux for a period of 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing water.

  • Extract the aqueous mixture with a suitable organic solvent such as dichloromethane.

  • Wash the combined organic extracts with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Purification:

The crude Methyl 3-amino-2-fluorobenzoate obtained from either method can be further purified by recrystallization. While a specific solvent system is not widely reported, a mixture of a polar solvent like ethanol or ethyl acetate with a non-polar solvent like hexanes or heptane is a common starting point for recrystallization of similar aromatic esters.

Characterization Data

The following table summarizes the expected analytical data for the starting material and the product.

Analysis3-amino-2-fluorobenzoic acidMethyl 3-amino-2-fluorobenzoate
¹H NMR Spectral data available.[4]Expected peaks for aromatic protons, NH₂ protons, and OCH₃ protons.
¹³C NMR Expected peaks for aromatic carbons, carboxyl carbon.Expected peaks for aromatic carbons, ester carbonyl carbon, and OCH₃ carbon.
FTIR (cm⁻¹) Expected peaks for N-H, O-H, C=O (acid), and C-F stretches.Expected peaks for N-H, C=O (ester), C-O, and C-F stretches.
Mass Spec [M-H]⁻ expected at m/z 154.03[M+H]⁺ expected at m/z 170.06

Experimental Workflow

The general workflow for the synthesis and purification of Methyl 3-amino-2-fluorobenzoate is depicted in the following diagram.

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactant 3-amino-2-fluorobenzoic acid ReactionVessel Reaction at Reflux Reactant->ReactionVessel Reagents Methanol + Catalyst (SOCl₂ or H₂SO₄) Reagents->ReactionVessel Quenching Quenching/ Neutralization ReactionVessel->Quenching Cooling Extraction Solvent Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration CrudeProduct Crude Product Concentration->CrudeProduct Recrystallization Recrystallization CrudeProduct->Recrystallization PureProduct Pure Methyl 3-amino-2-fluorobenzoate Recrystallization->PureProduct

A generalized workflow for the synthesis of Methyl 3-amino-2-fluorobenzoate.

Signaling Pathway Diagram

The chemical transformation follows a standard acid-catalyzed (or mediated) esterification pathway.

Esterification_Pathway Reactant 3-amino-2-fluorobenzoic acid (Carboxylic Acid) Intermediate Protonated Carbonyl or Acyl Chloride Intermediate Reactant->Intermediate Activation Alcohol Methanol (Alcohol) Alcohol->Intermediate Nucleophilic Attack Catalyst Acid Catalyst (H⁺ source or SOCl₂) Catalyst->Intermediate Product Methyl 3-amino-2-fluorobenzoate (Ester) Intermediate->Product Proton Transfer/ Elimination Byproduct Water or HCl + SO₂ Intermediate->Byproduct

Simplified reaction pathway for the esterification process.

Conclusion

The synthesis of Methyl 3-amino-2-fluorobenzoate from 3-amino-2-fluorobenzoic acid can be achieved efficiently using either thionyl chloride or sulfuric acid as a catalyst in methanol. The thionyl chloride method offers a straightforward procedure with a high reported yield. The Fischer esterification with sulfuric acid provides a classic and reliable alternative. The choice of method may depend on the desired scale, available reagents, and safety considerations. The protocols and data provided in this application note serve as a valuable resource for researchers engaged in the synthesis of this important chemical intermediate.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Methyl 3-amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 3-amino-2-fluorobenzoate, a key building block in pharmaceutical and materials science. The featured methodology is the palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile C-N bond-forming reaction. This approach offers a direct and efficient route from the readily available starting material, Methyl 3-bromo-2-fluorobenzoate, using an ammonia surrogate.

Introduction

The synthesis of primary arylamines is a fundamental transformation in organic chemistry, with the products serving as crucial intermediates in the preparation of a wide array of functional molecules. The Buchwald-Hartwig amination has emerged as a premier method for the construction of carbon-nitrogen bonds, offering broad substrate scope, excellent functional group tolerance, and generally high yields.[1][2]

This protocol details a two-step sequence for the synthesis of Methyl 3-amino-2-fluorobenzoate. The first step involves the palladium-catalyzed coupling of Methyl 3-bromo-2-fluorobenzoate with benzophenone imine, which serves as a convenient ammonia equivalent.[1] The resulting N-(diphenylmethylene)aniline intermediate is then readily hydrolyzed under acidic conditions to afford the desired primary amine. This strategy circumvents the challenges associated with the direct use of ammonia gas in cross-coupling reactions.[3]

Reaction Scheme

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd₂(dba)₃, Xantphos, K₃PO₄ setup->reagents addition Add Methyl 3-bromo-2-fluorobenzoate, Toluene, and Benzophenone Imine reagents->addition reaction1 Heat to 100 °C (12-24 h) addition->reaction1 workup1 Workup 1: Cool, Dilute, Filter reaction1->workup1 concentration1 Concentrate workup1->concentration1 hydrolysis_setup Hydrolysis Setup concentration1->hydrolysis_setup hydrolysis_reagents Add THF and 2M HCl hydrolysis_setup->hydrolysis_reagents reaction2 Stir at Room Temp. (2-4 h) hydrolysis_reagents->reaction2 workup2 Workup 2: Neutralize, Extract, Wash, Dry reaction2->workup2 concentration2 Concentrate workup2->concentration2 purification Purification (Chromatography/Recrystallization) concentration2->purification product Methyl 3-amino-2-fluorobenzoate purification->product Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex ligand_exchange Ligand Exchange pd_complex->ligand_exchange R₂NH amine_coordination Ar-Pd(II)(Br)(HNR₂)L ligand_exchange->amine_coordination deprotonation Deprotonation (Base) amine_coordination->deprotonation amido_complex Ar-Pd(II)(NR₂)L deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-NR₂ reductive_elimination->product

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the HPLC Purification of Methyl 3-amino-2-fluorobenzoate

Introduction

Methyl 3-amino-2-fluorobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors used in cancer therapy.[1][2][3] Ensuring the high purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for meeting stringent regulatory requirements. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such organic molecules. This application note provides a detailed protocol for the reversed-phase HPLC purification of Methyl 3-amino-2-fluorobenzoate.

General Principles of Separation

The purification method described here is based on reversed-phase chromatography. In this mode of chromatography, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol.[4][5][6] The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. More hydrophobic compounds will have a stronger interaction with the stationary phase and will thus elute later. The inclusion of a modifier, such as trifluoroacetic acid (TFA), in the mobile phase can improve peak shape and resolution for amine-containing compounds by minimizing tailing.[6]

Experimental Protocol

1. Materials and Reagents

  • Crude Methyl 3-amino-2-fluorobenzoate

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Ultrapure water

  • Trifluoroacetic acid (TFA), HPLC grade

2. Instrumentation and Columns

  • Preparative HPLC system with a gradient elution capability

  • UV-Vis detector

  • Fraction collector

  • Reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)

3. Sample Preparation

  • Dissolve the crude Methyl 3-amino-2-fluorobenzoate in a minimal amount of a suitable solvent. A mixture of the mobile phase components (e.g., 50:50 acetonitrile:water) is a good starting point.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

4. HPLC Purification Method

  • Column: C18 reversed-phase, 250 x 21.2 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 20.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 500 µL (can be adjusted based on sample concentration and column capacity)

  • Gradient Program:

Time (min)% Mobile Phase B
0.020
5.020
25.080
30.080
30.120
35.020

5. Post-Purification Processing

  • Collect the fractions corresponding to the main product peak.

  • Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.

  • The remaining aqueous solution can be lyophilized to obtain the purified product as a solid.

Data Presentation

The following table summarizes the expected results from the purification of a crude sample of Methyl 3-amino-2-fluorobenzoate using the described method.

ParameterValue
Compound Methyl 3-amino-2-fluorobenzoate
CAS Number 1195768-18-3[2][3][7][8][9]
Molecular Formula C8H8FNO2[3][7]
Molecular Weight 169.15 g/mol [2]
Crude Purity (by HPLC) ~85%
Expected Retention Time ~15-20 min
Final Purity (by HPLC) >99%[7]
Recovery >90%

Visualizations

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Dissolution Dissolve Crude Sample Filtration Filter Sample (0.45 µm) Dissolution->Filtration Injection Inject onto C18 Column Filtration->Injection Elution Gradient Elution Injection->Elution Detection UV Detection (254 nm) Elution->Detection Collection Fraction Collection Detection->Collection Pooling Pool Pure Fractions Collection->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Lyophilization Lyophilization Evaporation->Lyophilization Purified_Product Purified_Product Lyophilization->Purified_Product Purified Product (>99%)

Caption: Workflow for the HPLC purification of Methyl 3-amino-2-fluorobenzoate.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs Crude_Sample Crude Methyl 3-amino-2-fluorobenzoate Purification_Protocol Reversed-Phase HPLC Protocol Crude_Sample->Purification_Protocol HPLC_System Preparative HPLC System HPLC_System->Purification_Protocol Solvents HPLC-Grade Solvents (ACN, Water, TFA) Solvents->Purification_Protocol Purified_Product High-Purity Product (>99%) Purification_Protocol->Purified_Product Waste Impurity Fractions & Solvent Waste Purification_Protocol->Waste

Caption: Logical relationship of inputs, process, and outputs in HPLC purification.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Methyl 3-amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-2-fluorobenzoate is a key building block in medicinal chemistry, particularly for the synthesis of fluorinated heterocyclic compounds with significant biological activity. Its strategic placement of amino, fluoro, and methyl ester functionalities on a benzene ring makes it a versatile precursor for a range of cyclization reactions. These application notes provide detailed protocols for the synthesis of quinazolinone and benzodiazepine derivatives from Methyl 3-amino-2-fluorobenzoate and illustrate its role in the development of targeted therapeutics, such as BRAF kinase inhibitors.

Introduction

Methyl 3-amino-2-fluorobenzoate (CAS 1195768-18-3) is a crucial intermediate in the synthesis of complex organic molecules, most notably in the pharmaceutical industry.[1][2] The presence of a fluorine atom can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. This document outlines the synthetic utility of Methyl 3-amino-2-fluorobenzoate in the preparation of heterocyclic scaffolds, which are prevalent in many approved drugs. Specifically, its application in the synthesis of kinase inhibitors for cancer therapy, such as Dabrafenib, highlights its importance in modern drug discovery.[2]

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 3-amino-2-fluorobenzoate is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₈FNO₂[3]
Molecular Weight 169.15 g/mol [3]
Appearance White to off-white crystalline solid[4]
Boiling Point 282.6 ± 25.0 °C at 760 mmHg[3]
Density 1.3 ± 0.1 g/cm³[3]
Solubility Sparingly soluble in water.[5]

Synthesis of Heterocyclic Compounds: Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of representative heterocyclic compounds from Methyl 3-amino-2-fluorobenzoate.

Synthesis of 8-Fluoro-2-methyl-3H-quinazolin-4-one

This protocol describes a two-step synthesis of a fluorinated quinazolinone derivative. The first step involves the acylation of the amino group, followed by cyclization with a nitrogen source.

Step 1: Synthesis of Methyl 3-(acetylamino)-2-fluorobenzoate

  • Materials:

    • Methyl 3-amino-2-fluorobenzoate

    • Acetic anhydride

    • Pyridine (or other suitable base)

    • Dichloromethane (DCM) or other suitable aprotic solvent

  • Procedure:

    • Dissolve Methyl 3-amino-2-fluorobenzoate (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 eq) and pyridine (1.2 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent like DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 8-Fluoro-2-methyl-3H-quinazolin-4-one

  • Materials:

    • Methyl 3-(acetylamino)-2-fluorobenzoate

    • Hydrazine hydrate or Formamide

    • Ethanol or other suitable high-boiling solvent

  • Procedure:

    • Combine Methyl 3-(acetylamino)-2-fluorobenzoate (1.0 eq) and an excess of hydrazine hydrate (e.g., 5-10 eq) or formamide in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

    • Wash the crude product with a suitable solvent (e.g., cold ethanol or water) to remove excess reagents.

    • Purify the product by recrystallization to obtain 8-Fluoro-2-methyl-3H-quinazolin-4-one.

Quantitative Data (Representative)

StepProductStarting MaterialReagentsSolventReaction TimeTemperatureYield
1Methyl 3-(acetylamino)-2-fluorobenzoateMethyl 3-amino-2-fluorobenzoateAcetic anhydride, PyridineDCM3 h0 °C to RT~95%
28-Fluoro-2-methyl-3H-quinazolin-4-oneMethyl 3-(acetylamino)-2-fluorobenzoateHydrazine hydrateEthanol6 hReflux~80%
Synthesis of 8-Fluoro-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2,5-dione

This protocol outlines a potential pathway for the synthesis of a fluorinated benzodiazepine-2,5-dione scaffold.

Step 1: Synthesis of Methyl 3-[(2-chloroacetyl)amino]-2-fluorobenzoate

  • Materials:

    • Methyl 3-amino-2-fluorobenzoate

    • Chloroacetyl chloride

    • Triethylamine (TEA) or other suitable non-nucleophilic base

    • Dichloromethane (DCM) or other suitable aprotic solvent

  • Procedure:

    • Dissolve Methyl 3-amino-2-fluorobenzoate (1.0 eq) and triethylamine (1.2 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the mixture to 0 °C.

    • Add a solution of chloroacetyl chloride (1.1 eq) in DCM dropwise to the stirred mixture.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water, 1M HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the desired product.

Step 2: Intramolecular Cyclization

  • Materials:

    • Methyl 3-[(2-chloroacetyl)amino]-2-fluorobenzoate

    • Ammonia (in a suitable solvent like methanol or as ammonium hydroxide)

    • A suitable polar aprotic solvent like Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the product from Step 1 in DMF.

    • Add a solution of ammonia in methanol or aqueous ammonium hydroxide in excess.

    • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and stir for several hours, monitoring the formation of the cyclized product by TLC or LC-MS.

    • After the reaction is complete, cool the mixture and pour it into water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent system to obtain the pure 8-Fluoro-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2,5-dione.

Quantitative Data (Representative)

StepProductStarting MaterialReagentsSolventReaction TimeTemperatureYield
1Methyl 3-[(2-chloroacetyl)amino]-2-fluorobenzoateMethyl 3-amino-2-fluorobenzoateChloroacetyl chloride, TEADCM3 h0 °C to RT~85%
28-Fluoro-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2,5-dioneMethyl 3-[(2-chloroacetyl)amino]-2-fluorobenzoateAmmoniaDMF8 h90 °C~60%

Application in Kinase Inhibitor Synthesis

Methyl 3-amino-2-fluorobenzoate is a pivotal precursor in the synthesis of BRAF kinase inhibitors, such as Dabrafenib. These inhibitors are designed to target specific mutations in the BRAF gene, notably the V600E mutation, which is prevalent in various cancers, including melanoma.[1][6]

The RAF/MEK/ERK Signaling Pathway

The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[7] In cancers with a BRAF V600E mutation, the BRAF protein is constitutively active, leading to uncontrolled downstream signaling through MEK and ERK, which promotes tumor growth.[6]

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Growth Factor Signal BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocation Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

RAF/MEK/ERK signaling pathway and the inhibitory action of Dabrafenib.
Synthetic Workflow for Kinase Inhibitors

The synthesis of complex kinase inhibitors like Dabrafenib often involves a multi-step process where Methyl 3-amino-2-fluorobenzoate serves as a foundational building block. The general workflow involves the sequential addition of other key fragments to construct the final intricate molecular architecture.

Kinase_Inhibitor_Synthesis Start Methyl 3-amino-2-fluorobenzoate Intermediate1 Amide Formation / Heterocycle Construction Start->Intermediate1 Step 1 Intermediate2 Coupling with Thiazole Moiety Intermediate1->Intermediate2 Step 2 Intermediate3 Sulfonamide Formation Intermediate2->Intermediate3 Step 3 FinalProduct Dabrafenib (BRAF Inhibitor) Intermediate3->FinalProduct Final Steps

General synthetic workflow for a BRAF inhibitor from Methyl 3-amino-2-fluorobenzoate.

Safety and Handling

Methyl 3-amino-2-fluorobenzoate should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 3-amino-2-fluorobenzoate is a highly valuable and versatile intermediate for the synthesis of a wide array of heterocyclic compounds. Its utility is particularly evident in the field of medicinal chemistry, where it enables the construction of complex molecular architectures with desirable pharmacological properties. The protocols and information presented herein are intended to serve as a practical guide for researchers engaged in the synthesis of novel heterocyclic entities and the development of targeted therapeutics.

References

Application of Methyl 3-amino-2-fluorobenzoate in Kinase Inhibitor Discovery: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-2-fluorobenzoate is a key building block in medicinal chemistry, particularly in the discovery and development of targeted kinase inhibitors. Its unique substitution pattern, featuring an amino group ortho to a fluorine atom and a methyl ester, provides a versatile scaffold for the synthesis of complex heterocyclic systems that can effectively target the ATP-binding site of various kinases. The presence of the fluorine atom can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the final drug candidate. This document provides detailed application notes and protocols on the use of Methyl 3-amino-2-fluorobenzoate in kinase inhibitor discovery, with a primary focus on its successful application in the synthesis of the BRAF inhibitor, Dabrafenib.

Case Study: Dabrafenib, a Potent BRAF Kinase Inhibitor

Dabrafenib is a potent and selective inhibitor of the BRAF kinase, particularly the oncogenic V600E mutant, which is prevalent in various cancers, including melanoma.[1] Methyl 3-amino-2-fluorobenzoate serves as a crucial starting material in the multi-step synthesis of Dabrafenib.[2][3][4]

Signaling Pathway

Dabrafenib targets the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical cascade that regulates cell growth, proliferation, differentiation, and survival. In many cancers, a mutation in the BRAF gene, such as the V600E mutation, leads to constitutive activation of the BRAF kinase, resulting in uncontrolled downstream signaling through MEK and ERK, thereby promoting tumor growth. Dabrafenib selectively inhibits the mutated BRAF kinase, blocking this aberrant signaling.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibition

MAPK Signaling Pathway and Dabrafenib Inhibition.
Quantitative Data

The efficacy of Dabrafenib and its precursors, synthesized using Methyl 3-amino-2-fluorobenzoate, has been extensively evaluated in biochemical and cellular assays. The following tables summarize key quantitative data.

Compound Target Kinase Biochemical IC50 (nM) Reference
DabrafenibBRAFV600E0.8[5]
Dabrafenibwild-type BRAF3.2[5]
Dabrafenibc-RAF5.0[5]
Compound Cell Line Mutation Cellular IC50 (nM) Reference
DabrafenibSK-MEL-28BRAFV600E3[5]
DabrafenibA375P F11BRAFV600E8[5]
DabrafenibColo205BRAFV600E7[5]
DabrafenibHFF (human foreskin fibroblast)wild-type BRAF3000[5]

Experimental Protocols

Synthesis of Dabrafenib Intermediate from Methyl 3-amino-2-fluorobenzoate

This protocol outlines a key step in the synthesis of Dabrafenib, demonstrating the utility of Methyl 3-amino-2-fluorobenzoate.

Synthesis_Workflow Start Methyl 3-amino-2-fluorobenzoate Step1 Sulfonylation with 2,6-difluorobenzenesulfonyl chloride Start->Step1 Intermediate1 Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate Step1->Intermediate1 Step2 Reaction with 2-chloro-4-pyrimidinyl intermediate Intermediate1->Step2 Intermediate2 Thiazole ring formation Step2->Intermediate2 Step3 Amination Intermediate2->Step3 Dabrafenib Dabrafenib Step3->Dabrafenib

General Synthetic Workflow for Dabrafenib.

Protocol: Synthesis of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate

  • Materials:

    • Methyl 3-amino-2-fluorobenzoate

    • 2,6-difluorobenzenesulfonyl chloride

    • Pyridine

    • Dichloromethane (DCM)

    • Hydrochloric acid (HCl), 1N

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

  • Procedure: a. Dissolve Methyl 3-amino-2-fluorobenzoate (1 equivalent) in dichloromethane in a round-bottom flask. b. Cool the solution to 0 °C using an ice bath. c. Add pyridine (1.1 equivalents) to the solution. d. Slowly add a solution of 2,6-difluorobenzenesulfonyl chloride (1.05 equivalents) in dichloromethane to the reaction mixture. e. Allow the reaction to warm to room temperature and stir for 12-16 hours. f. Monitor the reaction progress by Thin Layer Chromatography (TLC). g. Upon completion, dilute the reaction mixture with dichloromethane. h. Wash the organic layer sequentially with 1N HCl, water, saturated sodium bicarbonate solution, and brine. i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica gel to yield Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate.

BRAF Kinase Activity Assay (In Vitro)

This protocol describes a general method to assess the inhibitory activity of compounds against the BRAF kinase.

Kinase_Assay_Workflow Start Prepare Assay Plate AddInhibitor Add serially diluted test compound (e.g., Dabrafenib) Start->AddInhibitor AddKinase Add BRAF enzyme AddInhibitor->AddKinase Incubate1 Pre-incubate AddKinase->Incubate1 AddSubstrate Add ATP and MEK substrate Incubate1->AddSubstrate Incubate2 Incubate at 30°C AddSubstrate->Incubate2 StopReaction Stop reaction and measure ADP production (e.g., ADP-Glo™) Incubate2->StopReaction Analyze Calculate IC50 StopReaction->Analyze

Workflow for an In Vitro BRAF Kinase Assay.

Protocol: ADP-Glo™ Kinase Assay for BRAF

  • Materials:

    • Recombinant BRAFV600E enzyme

    • MEK1 (inactive) as substrate

    • ATP

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Test compound (e.g., Dabrafenib) serially diluted in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 96-well or 384-well plates

    • Luminometer

  • Procedure: a. Prepare serial dilutions of the test compound in kinase buffer. b. To the wells of a microplate, add the diluted test compound. Include wells for a positive control (no inhibitor) and a negative control (no enzyme). c. Add the BRAFV600E enzyme to all wells except the negative control. d. Pre-incubate the plate at room temperature for 15-30 minutes. e. Initiate the kinase reaction by adding a mixture of ATP and MEK1 substrate. The final ATP concentration should be close to its Km for BRAF. f. Incubate the reaction at 30°C for 1-2 hours. g. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. h. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature. i. Measure the luminescence using a plate-reading luminometer. j. Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

This protocol outlines a method to evaluate the effect of kinase inhibitors on the proliferation of cancer cell lines.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Materials:

    • BRAFV600E mutant cancer cell line (e.g., A375, SK-MEL-28)

    • Complete cell culture medium

    • Test compound (e.g., Dabrafenib)

    • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

    • 96-well clear-bottom, opaque-walled plates

    • Luminometer

  • Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Prepare serial dilutions of the test compound in the cell culture medium. c. Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle control wells. d. Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator. e. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. f. Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well. g. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. h. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. i. Measure the luminescence using a plate-reading luminometer. j. Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Broader Applications and Future Perspectives

While the synthesis of Dabrafenib is the most prominent example, the chemical scaffold of Methyl 3-amino-2-fluorobenzoate holds potential for the development of inhibitors targeting other kinases. For instance, derivatives based on a BRAF-inhibitor template have been investigated as potential inhibitors of Mitogen-Activated Protein Kinase Kinase 4 (MKK4), suggesting the versatility of this starting material. Further exploration of different chemical modifications on the Methyl 3-amino-2-fluorobenzoate core could lead to the discovery of novel inhibitors for a range of kinase targets, expanding the therapeutic landscape of kinase-driven diseases.

Conclusion

Methyl 3-amino-2-fluorobenzoate is a valuable and versatile starting material in the field of kinase inhibitor discovery. Its successful application in the synthesis of the FDA-approved drug Dabrafenib highlights its importance in constructing complex, biologically active molecules. The detailed protocols and data presented here provide a comprehensive guide for researchers and scientists working on the design and development of novel kinase inhibitors. The adaptability of this chemical scaffold suggests that its full potential in medicinal chemistry is yet to be completely realized, promising future discoveries of new therapeutic agents.

References

Application Notes and Protocols for Reactions with Methyl 3-amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental setups for key reactions involving Methyl 3-amino-2-fluorobenzoate, a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The following sections detail procedures for amide bond formation, a critical step in the synthesis of kinase inhibitors like Dabrafenib, as well as protocols for the synthesis of quinazolin-4-ones and for diazotization-substitution reactions (Sandmeyer reaction).

Synthesis of Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate: A Key Step in Dabrafenib Synthesis

Methyl 3-amino-2-fluorobenzoate is a crucial starting material in the synthesis of Dabrafenib, a BRAF kinase inhibitor used in cancer therapy.[1][2] The initial step involves an amide bond formation via sulfonylation of the amino group.

Experimental Protocol: Sulfonylation

A detailed protocol for the sulfonylation of Methyl 3-amino-2-fluorobenzoate is provided below.

Materials:

  • Methyl 3-amino-2-fluorobenzoate

  • 2,6-Difluorobenzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-amino-2-fluorobenzoate (1.0 eq) in dichloromethane (5 volumes).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add pyridine (1.1 eq) to the stirred solution.

  • In a separate flask, prepare a solution of 2,6-difluorobenzenesulfonyl chloride (1.05 eq) in dichloromethane.

  • Add the 2,6-difluorobenzenesulfonyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding deionized water.

  • Separate the organic layer and wash it sequentially with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to obtain pure Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate.[3]

Quantitative Data
ParameterValue/RangeReference
Starting MaterialMethyl 3-amino-2-fluorobenzoate
Reagent2,6-Difluorobenzenesulfonyl chloride[4]
BasePyridine
SolventDichloromethane
Temperature0 °C to Room Temperature-
Reaction Time12-16 hours-
Typical Yield~91%[4]
Purity (post-purification)>98%[1]

Experimental Workflow: Synthesis of Dabrafenib Intermediate

G cluster_0 Sulfonylation A Methyl 3-amino-2-fluorobenzoate D Reaction at 0°C to RT A->D B 2,6-Difluorobenzenesulfonyl chloride B->D C Pyridine in DCM C->D E Work-up and Purification D->E F Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate E->F

Caption: Workflow for the synthesis of a key Dabrafenib intermediate.

Synthesis of 2-Substituted-3H-quinazolin-4-ones

Methyl 3-amino-2-fluorobenzoate can be utilized in the synthesis of quinazolin-4-ones, a class of compounds with a wide range of biological activities.[5] A common synthetic route involves a two-step process: acylation of the amino group followed by cyclization.

Experimental Protocol: Two-Step Quinazolin-4-one Synthesis

Step 1: Amide Formation

Materials:

  • Methyl 3-amino-2-fluorobenzoate

  • Acid chloride (e.g., Acetyl chloride) or Carboxylic acid with a coupling agent

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve Methyl 3-amino-2-fluorobenzoate (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add the acid chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude N-acylated intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Cyclization to Quinazolin-4-one

Materials:

  • Crude N-acylated intermediate from Step 1

  • Ammonia solution (e.g., 7N in Methanol) or Ammonium acetate

  • Ethanol or other suitable high-boiling solvent

  • Standard laboratory glassware for reflux

  • Magnetic stirrer

Procedure:

  • Dissolve the crude N-acylated intermediate in ethanol.

  • Add an excess of the ammonia source (e.g., 7N ammonia in methanol, 5-10 equivalents).

  • Heat the mixture to reflux and maintain for 8-12 hours.

  • Monitor the cyclization by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield the desired 2-substituted-3H-quinazolin-4-one.

Quantitative Data
ParameterValue/RangeReference
Step 1: Amidation
Acylating AgentAcid Chloride / Carboxylic Acid + Coupling Agent-
BaseDIPEA / TEA-
SolventDCM / DMF-
Typical Yield>90% (crude)-
Step 2: Cyclization
Ammonia SourceNH₃ in MeOH / NH₄OAc[6]
SolventEthanol[6]
TemperatureReflux-
Typical Yield60-85%[7]

Logical Diagram: Quinazolin-4-one Synthesis

G cluster_0 Quinazolin-4-one Synthesis Start Methyl 3-amino-2-fluorobenzoate Acylation Amide Formation (Acylation) Start->Acylation Intermediate N-Acyl Intermediate Acylation->Intermediate Cyclization Cyclization (with Ammonia source) Intermediate->Cyclization Product 2-Substituted-3H-quinazolin-4-one Cyclization->Product

Caption: Logical workflow for the synthesis of quinazolin-4-ones.

Diazotization and Sandmeyer Reaction

The amino group of Methyl 3-amino-2-fluorobenzoate can be converted to a diazonium salt, which is a versatile intermediate for introducing various substituents onto the aromatic ring via reactions like the Sandmeyer reaction.[8][9]

Experimental Protocol: Sandmeyer Reaction (e.g., Chlorination)

Materials:

  • Methyl 3-amino-2-fluorobenzoate

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Copper(I) chloride (CuCl)

  • Deionized Water

  • Ice

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Diazotization:

    • In a beaker, suspend Methyl 3-amino-2-fluorobenzoate (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the amine suspension, keeping the temperature below 5 °C. The formation of the diazonium salt is usually indicated by a clear solution.

    • Stir the reaction mixture for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.

    • Evolution of nitrogen gas should be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Heat the reaction mixture to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic extract with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography or distillation to obtain Methyl 3-chloro-2-fluorobenzoate.

Quantitative Data
ParameterValue/RangeReference
Diazotization
ReagentNaNO₂ in aq. HCl[9]
Temperature0-5 °C[9]
Sandmeyer Reaction
CatalystCuCl[8]
Temperature0 °C to 60 °C-
Typical Yield65-80%-

Signaling Pathway Diagram: Sandmeyer Reaction Mechanism

G cluster_0 Sandmeyer Reaction Pathway A Aromatic Amine (Methyl 3-amino-2-fluorobenzoate) B Diazonium Salt Formation (NaNO2, HCl, 0-5°C) A->B C Aryl Diazonium Salt B->C D Single Electron Transfer (from Cu(I)) C->D E Aryl Radical + N2 D->E F Ligand Transfer (from Cu(II)-X) E->F G Aryl Halide (Methyl 3-chloro-2-fluorobenzoate) F->G

Caption: Mechanistic pathway of the Sandmeyer reaction.

References

Application Notes and Protocols for the Industrial Scale-Up Synthesis of Methyl 3-amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the scale-up synthesis of Methyl 3-amino-2-fluorobenzoate, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] The information is intended to guide researchers and chemical engineers in developing robust and efficient manufacturing processes.

Introduction

Methyl 3-amino-2-fluorobenzoate (CAS No. 1195768-18-3) is a crucial building block in the synthesis of various bioactive molecules, including kinase inhibitors and anti-inflammatory agents.[1] Its industrial production requires careful consideration of synthetic routes, process optimization, and safety to ensure high purity and yield.[1] This document outlines two primary synthetic strategies suitable for scale-up, providing detailed experimental protocols and quantitative data to aid in process selection and implementation.

Comparative Summary of Synthetic Routes

Two primary routes for the industrial synthesis of Methyl 3-amino-2-fluorobenzoate are presented below. The choice of route often depends on the availability of starting materials, cost considerations, and the desired scale of production.

ParameterRoute 1: Esterification of 3-amino-2-fluorobenzoic acidRoute 2: Multi-step Synthesis from 2,6-dichlorobenzoic acid
Starting Material 3-amino-2-fluorobenzoic acid2,6-dichlorobenzoic acid
Number of Steps 14
Key Reagents Methanol, Thionyl chloride (or H₂SO₄)Conc. H₂SO₄, Conc. HNO₃, Dichlorosulfolane, Sodium fluoride, Pd/C, Hydrogen
Overall Yield Quantitative (lab scale)[3]~75% (calculated from individual step yields)[4]
Purity High, requires purification[1]High (HPLC: 99.3%)[4]
Scalability Good for moderate scaleExcellent for large industrial scale
Key Advantages Simpler process, fewer stepsUtilizes readily available and cheaper starting materials
Key Disadvantages Starting material can be expensiveMore complex process, requires handling of hazardous materials

Experimental Protocols

Route 1: Esterification of 3-amino-2-fluorobenzoic acid

This method involves the direct esterification of 3-amino-2-fluorobenzoic acid with methanol, catalyzed by an acid such as thionyl chloride or sulfuric acid.[1][3]

Reaction Scheme:

G 3-Amino-2-fluorobenzoic acid 3-Amino-2-fluorobenzoic acid Methyl 3-amino-2-fluorobenzoate Methyl 3-amino-2-fluorobenzoate 3-Amino-2-fluorobenzoic acid->Methyl 3-amino-2-fluorobenzoate Methanol, Thionyl Chloride Reflux

Caption: Esterification of 3-amino-2-fluorobenzoic acid.

Materials:

ReagentCAS No.Molecular FormulaAmount (molar eq.)
3-amino-2-fluorobenzoic acid914223-43-1C₇H₆FNO₂1.0
Methanol67-56-1CH₄OSolvent
Thionyl chloride7719-09-7SOCl₂2.5
Ethyl acetate141-78-6C₄H₈O₂For extraction
Saturated aq. Sodium Bicarbonate144-55-8NaHCO₃For washing
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄For drying

Protocol:

  • Reaction Setup: In a suitable reactor equipped with a stirrer, dropping funnel, and reflux condenser, suspend 3-amino-2-fluorobenzoic acid (1.0 eq) in methanol.

  • Addition of Thionyl Chloride: Cool the mixture to 0°C using an ice bath. Add thionyl chloride (2.5 eq) dropwise to the stirred solution, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-amino-2-fluorobenzoate as a solid.[3] Further purification can be achieved by recrystallization.[1]

Workflow Diagram:

G start Start suspend Suspend 3-amino-2-fluorobenzoic acid in Methanol start->suspend cool Cool to 0°C suspend->cool add_socl2 Add Thionyl Chloride dropwise cool->add_socl2 reflux Reflux for 12 hours add_socl2->reflux concentrate1 Concentrate in vacuo reflux->concentrate1 dissolve Dissolve residue in Ethyl Acetate concentrate1->dissolve wash Wash with aq. NaHCO3 and Brine dissolve->wash dry Dry over Na2SO4 wash->dry concentrate2 Concentrate in vacuo dry->concentrate2 product Methyl 3-amino-2-fluorobenzoate concentrate2->product

Caption: Workflow for the esterification of 3-amino-2-fluorobenzoic acid.

Route 2: Multi-step Synthesis from 2,6-dichlorobenzoic acid

This route is more suitable for large-scale industrial production due to the use of readily available starting materials. It involves four main steps: nitration, esterification, fluorination (Halex reaction), and reduction.[2][4]

Overall Reaction Scheme:

G cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification cluster_2 Step 3: Fluorination cluster_3 Step 4: Reduction 2,6-dichlorobenzoic acid 2,6-dichlorobenzoic acid 2,6-dichloro-3-nitrobenzoic acid 2,6-dichloro-3-nitrobenzoic acid 2,6-dichlorobenzoic acid->2,6-dichloro-3-nitrobenzoic acid Conc. H2SO4, Conc. HNO3 Methyl 2,6-dichloro-3-nitrobenzoate Methyl 2,6-dichloro-3-nitrobenzoate 2,6-dichloro-3-nitrobenzoic acid->Methyl 2,6-dichloro-3-nitrobenzoate Methanol, Dichlorosulfolane Methyl 6-chloro-2-fluoro-3-nitrobenzoate Methyl 6-chloro-2-fluoro-3-nitrobenzoate Methyl 2,6-dichloro-3-nitrobenzoate->Methyl 6-chloro-2-fluoro-3-nitrobenzoate Sodium Fluoride, DMSO Methyl 3-amino-2-fluorobenzoate Methyl 3-amino-2-fluorobenzoate Methyl 6-chloro-2-fluoro-3-nitrobenzoate->Methyl 3-amino-2-fluorobenzoate H2, Pd/C, Methanol

Caption: Multi-step industrial synthesis of Methyl 3-amino-2-fluorobenzoate.

Step 1: Synthesis of 2,6-dichloro-3-nitrobenzoic acid

  • Protocol: Under a nitrogen atmosphere, add 2,6-dichlorobenzoic acid to concentrated sulfuric acid. To this stirred mixture, add a pre-configured mixed acid of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature between 10-25°C. After the addition, raise the temperature to 30°C for 0.5-1 hour. Cool the reaction mixture and extract the product with ethyl acetate. Wash the organic phase with water and concentrate under reduced pressure.

  • Yield: 95.2%[4]

  • Purity: 98.8% (HPLC)[4]

Step 2: Synthesis of Methyl 2,6-dichloro-3-nitrobenzoate

  • Protocol: Dissolve 2,6-dichloro-3-nitrobenzoic acid in methanol. Add dichlorosulfolane while controlling the temperature between 20-65°C. Heat the mixture to reflux for 1 hour. After completion, concentrate the mixture under reduced pressure and add water to precipitate the product. Filter and dry the solid.

  • Yield: 93.8%[4]

  • Purity: 98.3% (HPLC)[4]

Step 3: Synthesis of Methyl 6-chloro-2-fluoro-3-nitrobenzoate

  • Protocol: Dissolve methyl 2,6-dichloro-3-nitrobenzoate in DMSO and add sodium fluoride. Slowly heat the reaction mixture to 145°C for 2 hours. Cool the reaction solution and pour it into water. Filter, wash with water, and dry the product.

  • Yield: 90.4%[4]

Step 4: Synthesis of Methyl 3-amino-2-fluorobenzoate

  • Protocol: In an autoclave, charge methyl 6-chloro-2-fluoro-3-nitrobenzoate, 10% Pd/C catalyst, and methanol. Pressurize the reactor with hydrogen gas to 0.7-0.8 MPa and maintain the temperature at 35-40°C for 10 hours. After the reaction, filter off the catalyst. Concentrate the filtrate, then add ethyl acetate and a sodium carbonate solution to adjust the pH to 8-9. Extract with ethyl acetate and concentrate to dryness. The crude product can be purified by slurrying in a mixture of methyl tert-butyl ether and heptane.[4]

  • Yield: 93.6%[4]

  • Purity: 99.3% (HPLC)[4]

Safety and Handling

  • Thionyl chloride is corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Concentrated sulfuric and nitric acids are highly corrosive. Use appropriate PPE, including acid-resistant gloves and face shields.

  • Hydrogen gas is highly flammable and explosive. The reduction step should be carried out in a properly designed and grounded hydrogenation reactor.

  • DMSO can enhance the skin absorption of other chemicals. Avoid direct contact.

Conclusion

The choice between the direct esterification and the multi-step synthesis route for Methyl 3-amino-2-fluorobenzoate will depend on specific industrial requirements. The single-step esterification is simpler but relies on a more expensive starting material. The multi-step synthesis, while more complex, utilizes cheaper and more readily available precursors, making it more cost-effective for large-scale production. Both methods, when properly implemented with attention to safety and process control, can deliver a high-purity product essential for the pharmaceutical and other fine chemical industries.

References

The Pivotal Role of Methyl 3-amino-2-fluorobenzoate in the Synthesis of Targeted Anti-Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers, scientists, and drug development professionals now have access to detailed application notes and protocols outlining the critical role of Methyl 3-amino-2-fluorobenzoate in the synthesis of a new generation of anti-cancer drugs. This key intermediate is instrumental in the development of potent and selective kinase inhibitors, offering a versatile scaffold for creating targeted therapies against various cancers.

Methyl 3-amino-2-fluorobenzoate (CAS 1195768-18-3) is a valued building block in medicinal chemistry due to the strategic placement of its amino and fluoro groups on the benzene ring.[1] The fluorine atom can enhance the metabolic stability and membrane permeability of the final drug molecule, while the amino group provides a reactive handle for further chemical modifications.[2] These features have been exploited in the synthesis of several clinically important anti-cancer agents, most notably the BRAF inhibitor Dabrafenib.

This document provides a comprehensive overview of the application of Methyl 3-amino-2-fluorobenzoate in the synthesis of targeted anti-cancer drugs, complete with detailed experimental protocols, quantitative data, and visualizations of key chemical and biological pathways.

Application in the Synthesis of Dabrafenib

Dabrafenib is a potent inhibitor of BRAF kinase, an enzyme that is frequently mutated in various cancers, particularly melanoma.[3][4] Methyl 3-amino-2-fluorobenzoate serves as a crucial starting material for the construction of the core structure of Dabrafenib. The synthesis involves a multi-step process that leverages the reactivity of the amino group for the introduction of a key sulfonylamino side chain.

Quantitative Data for Dabrafenib Synthesis
StepIntermediate/ProductReagents and ConditionsYield (%)Purity (%)Reference
1Methyl 3-amino-2-fluorobenzoate-->98.0 (GC)[1]
2Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate2,6-Difluorobenzenesulfonyl chloride, Pyridine, Dichloromethane91-
3N-{3-[(2-Chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide1M Lithium bis(trimethylsilyl)amide in THF, 2-Chloro-4-methylpyrimidine--
4N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (Dabrafenib)Ammonium hydroxide, Methanol88-[4]
Experimental Protocol: Synthesis of Dabrafenib

A detailed, multi-step protocol for the synthesis of Dabrafenib starting from Methyl 3-amino-2-fluorobenzoate is provided below.

Step 1: Synthesis of Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate

To a solution of Methyl 3-amino-2-fluorobenzoate (1 equivalent) in dichloromethane, pyridine (1.1 equivalents) is added. The mixture is cooled, and 2,6-difluorobenzenesulfonyl chloride (1.0 equivalent) is added dropwise. The reaction is stirred to completion, followed by an aqueous workup and crystallization to yield the product.

Step 2: Synthesis of N-{3-[(2-Chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide

The product from Step 1 is dissolved in THF and cooled. A solution of 1M lithium bis(trimethylsilyl)amide in THF (3.7 equivalents) is added, followed by the addition of 2-chloro-4-methylpyrimidine (1.3 equivalents) in THF. The reaction is stirred and then quenched with hydrochloric acid. After extraction and concentration, the crude product is obtained.

Step 3: Synthesis of N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (Dabrafenib)

The intermediate from the subsequent steps is treated with a 7M solution of ammonia in methanol and heated in a sealed tube. The reaction mixture is then purified by chromatography to yield Dabrafenib.[5]

Application in the Synthesis of Dual BRAF/HDAC Inhibitors

Recent research has explored the development of dual inhibitors that target both BRAF kinase and histone deacetylases (HDACs) as a strategy to overcome drug resistance. Methyl 3-amino-2-fluorobenzoate is a key starting material in the synthesis of these novel dual-action compounds.[6]

Experimental Protocol: Synthesis of a Thiazole Intermediate for Dual BRAF/HDAC Inhibitors

The synthesis of the thiazole core of these dual inhibitors begins with the sulfonylation of Methyl 3-amino-2-fluorobenzoate, followed by a series of reactions to construct the thiazole ring.[6]

Step 1: Synthesis of Methyl 3-[(2,6-difluorophenyl)sulfonamido]-2-fluorobenzoate

Methyl 3-amino-2-fluorobenzoate (1 equivalent) and pyridine (1 equivalent) are dissolved in dichloromethane. 2,6-Difluorobenzenesulfonyl chloride (1 equivalent) is added, and the reaction is stirred to completion. The product is isolated after an aqueous workup.[6]

Step 2: Subsequent Thiazole Ring Formation

The resulting sulfonamide undergoes further reactions, including condensation with the lithium anion of 2-chloro-4-methylpyrimidine, bromination, and cyclization with thioamides to form the desired thiazole core.[6]

Application in the Synthesis of MKK4 Inhibitors

Mitogen-activated protein kinase kinase 4 (MKK4) is another important target in cancer therapy. A patent has described the use of Methyl 3-amino-2-fluorobenzoate in the synthesis of selective MKK4 inhibitors.[7]

Experimental Protocol: Synthesis of an MKK4 Inhibitor Intermediate

The synthesis of MKK4 inhibitors from Methyl 3-amino-2-fluorobenzoate involves the formation of a key amide linkage.

Step 1: Amide Coupling Reaction

Methyl 3-amino-2-fluorobenzoate can be coupled with a carboxylic acid to form an amide bond, which serves as a central scaffold for the MKK4 inhibitor. Standard peptide coupling reagents can be employed for this transformation.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

G M3A2FB Methyl 3-amino-2-fluorobenzoate Sulfonylation Sulfonylation M3A2FB->Sulfonylation 2,6-Difluorobenzenesulfonyl chloride, Pyridine Sulfonamide Sulfonamide Intermediate Sulfonylation->Sulfonamide Thiazole_Formation Thiazole Ring Formation Sulfonamide->Thiazole_Formation Dabrafenib Dabrafenib Thiazole_Formation->Dabrafenib

Caption: Synthetic workflow for Dabrafenib synthesis.

G Growth_Factors Growth Factors RAS RAS Growth_Factors->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF

Caption: The RAS/RAF/MEK/ERK signaling pathway.

G Start Start: Weigh Reagents Dissolve Dissolve Methyl 3-amino-2-fluorobenzoate in Dichloromethane Start->Dissolve Add_Pyridine Add Pyridine Dissolve->Add_Pyridine Cool Cool Reaction Mixture Add_Pyridine->Cool Add_Sulfonyl_Chloride Add 2,6-Difluorobenzenesulfonyl Chloride Dropwise Cool->Add_Sulfonyl_Chloride Stir Stir at Room Temperature Add_Sulfonyl_Chloride->Stir Workup Aqueous Workup Stir->Workup Crystallize Crystallize Product Workup->Crystallize End End: Isolate Pure Product Crystallize->End

Caption: Experimental workflow for sulfonylation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Methyl 3-amino-2-fluorobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to Methyl 3-amino-2-fluorobenzoate?

A1: The two primary synthetic routes employed for the preparation of Methyl 3-amino-2-fluorobenzoate are:

  • Catalytic Hydrogenation of Methyl 2-fluoro-3-nitrobenzoate: This is a common and direct method involving the reduction of the nitro group to an amine.[1]

  • Multi-step Synthesis from 2,6-dichlorobenzoic acid: This route involves a sequence of reactions including nitration, esterification, fluorination, and subsequent reduction of the nitro group.[2][3]

Q2: What are the typical appearances and properties of Methyl 3-amino-2-fluorobenzoate?

A2: Methyl 3-amino-2-fluorobenzoate is typically a white to off-white crystalline solid.[1] It is sparingly soluble in water but soluble in organic solvents like methanol and ethanol.

Q3: What are the recommended storage conditions for Methyl 3-amino-2-fluorobenzoate?

A3: To ensure stability, store the compound in a cool, dry, and well-ventilated area in a tightly sealed, light-resistant container under an inert atmosphere.[1][4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of Methyl 3-amino-2-fluorobenzoate.

Issue 1: Incomplete reaction during the catalytic hydrogenation of Methyl 2-fluoro-3-nitrobenzoate.

Symptoms:

  • TLC or HPLC analysis shows the presence of the starting material (Methyl 2-fluoro-3-nitrobenzoate).

  • The isolated product has a yellowish tint, suggesting the presence of nitro-containing impurities.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Inactive Catalyst Use fresh, high-quality catalyst (e.g., Pd/C, Pt/C). Ensure the catalyst has not been exposed to air or moisture for extended periods.
Insufficient Catalyst Loading Increase the catalyst loading in small increments (e.g., from 5 mol% to 10 mol%).
Inadequate Hydrogen Pressure Ensure the reaction vessel is properly sealed and pressurized with hydrogen to the recommended level (e.g., 0.7-0.8 MPa).[3] For stubborn reactions, increasing the pressure may be necessary.
Poor Solvent Choice Use a solvent that fully dissolves the starting material. Methanol or ethanol are commonly used. A protic co-solvent can often aid the reaction.
Catalyst Poisoning Ensure all glassware is thoroughly clean and that the starting material and solvent are free from impurities that could poison the catalyst (e.g., sulfur compounds).
Issue 2: Formation of colored impurities during the nitro group reduction.

Symptoms:

  • The final product is off-white, yellow, orange, or brown.

  • Multiple spots are observed on the TLC plate, some of which may be colored.

Potential Impurities and Their Formation:

These impurities often arise from incomplete reduction or side reactions of intermediates.

ImpurityStructureFormation Pathway
Methyl 2-fluoro-3-nitrosobenzoate Incomplete reduction of the nitro group.
Methyl 3-(hydroxylamino)-2-fluorobenzoate A stable intermediate in the reduction of the nitro group. Its accumulation can be problematic.
Azo/Azoxy Compounds (Representative structure)Condensation reactions between nitroso and hydroxylamine intermediates.

Troubleshooting and Purification:

Troubleshooting StepDescription
Optimize Reaction Conditions Ensure complete reduction by using a sufficient amount of reducing agent and allowing for adequate reaction time. The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates.
Purification Methods Recrystallization: Use a suitable solvent system (e.g., ethyl acetate/heptane) to purify the final product.[3] Column Chromatography: Silica gel chromatography can be effective in separating the desired product from colored impurities.[1]
Issue 3: Presence of halogenated impurities in the multi-step synthesis from 2,6-dichlorobenzoic acid.

Symptoms:

  • Mass spectrometry or elemental analysis indicates the presence of chlorine in the final product.

  • NMR spectroscopy shows unexpected signals in the aromatic region.

Potential Impurities and Their Origin:

ImpurityStructurePoint of Origin
Unreacted 2,6-dichloro-3-nitrobenzoate Incomplete fluorination.
2-chloro-3-nitro-6-fluorobenzoate Isomeric byproduct of the fluorination step.[3]
Unreacted 6-chloro-2-fluoro-3-nitrobenzoate methyl ester Incomplete reduction in the final step.

Troubleshooting and Mitigation:

Troubleshooting StepDescription
Drive Reactions to Completion Monitor each step of the synthesis (nitration, esterification, fluorination, reduction) by TLC or HPLC to ensure complete conversion before proceeding to the next step.
Optimize Fluorination Carefully control the temperature and reaction time during the fluorination step to maximize the yield of the desired product and minimize the formation of isomers.
Efficient Purification Utilize purification techniques such as recrystallization and column chromatography at each stage to remove unreacted starting materials and byproducts.

Experimental Protocols

Synthesis of Methyl 3-amino-2-fluorobenzoate via Catalytic Hydrogenation

This protocol is based on the reduction of a nitro-substituted precursor.

Materials:

  • Methyl 2-fluoro-3-nitro-6-chlorobenzoate

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Ethyl Acetate

  • Sodium Carbonate solution

  • Methyl tert-butyl ether

  • Heptane

Procedure:

  • To a high-pressure reactor, add methyl 2-fluoro-3-nitro-6-chlorobenzoate (e.g., 98.1g, 0.42 mol), 10% Pd/C (e.g., 5.0g), and methanol (e.g., 500g).

  • Seal the reactor and purge with nitrogen, then with hydrogen.

  • Pressurize the reactor with hydrogen to 0.7-0.8 MPa.

  • Heat the reaction mixture to 35-40°C and stir for 10 hours.

  • Monitor the reaction by HPLC to confirm the disappearance of the starting material.

  • After completion, cool the reactor and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a sodium carbonate solution to adjust the pH to 8-9.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to dryness.

  • Purify the crude product by trituration with a mixture of methyl tert-butyl ether and heptane (e.g., 1:3 volume ratio) to obtain pure Methyl 3-amino-2-fluorobenzoate.[3]

Visualizations

Logical Workflow for Troubleshooting Impurities

G start Synthesis of Methyl 3-amino-2-fluorobenzoate check_purity Check Purity (TLC, HPLC, NMR) start->check_purity pure Product is Pure check_purity->pure Yes impure Impurities Detected check_purity->impure No incomplete_reaction Incomplete Reaction? impure->incomplete_reaction colored_impurities Colored Impurities? incomplete_reaction->colored_impurities No optimize_reduction Optimize Reduction: - Increase catalyst load - Increase H2 pressure - Change solvent incomplete_reaction->optimize_reduction Yes halogenated_impurities Halogenated Impurities? colored_impurities->halogenated_impurities No optimize_conditions Optimize Reaction: - Increase reaction time - Check temperature colored_impurities->optimize_conditions Yes purify_product Purification: - Recrystallization - Column Chromatography halogenated_impurities->purify_product No check_fluorination Optimize Fluorination Step halogenated_impurities->check_fluorination Yes optimize_reduction->purify_product optimize_conditions->purify_product purify_product->check_purity check_fluorination->purify_product

Caption: Troubleshooting workflow for identifying and resolving common impurities.

Impurity Formation Pathway (Nitro Reduction)

G nitro Methyl 2-fluoro-3-nitrobenzoate (Starting Material) nitroso Nitroso Intermediate nitro->nitroso Partial Reduction hydroxylamine Hydroxylamine Intermediate nitroso->hydroxylamine Reduction azo_azoxy Azo/Azoxy Impurities nitroso->azo_azoxy Condensation amine Methyl 3-amino-2-fluorobenzoate (Desired Product) hydroxylamine->amine Full Reduction hydroxylamine->azo_azoxy Condensation

Caption: Pathway of impurity formation during nitro group reduction.

References

Technical Support Center: Troubleshooting Low Yield in Methyl 3-amino-2-fluorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields in the synthesis of Methyl 3-amino-2-fluorobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for Methyl 3-amino-2-fluorobenzoate?

There are two primary laboratory-scale synthesis routes for Methyl 3-amino-2-fluorobenzoate:

  • Esterification of 3-amino-2-fluorobenzoic acid: This method involves the reaction of 3-amino-2-fluorobenzoic acid with methanol in the presence of an acid catalyst, such as thionyl chloride or sulfuric acid.[1][2]

  • Reduction of Methyl 2-fluoro-3-nitrobenzoate: This route involves the reduction of the nitro group of Methyl 2-fluoro-3-nitrobenzoate to an amine, typically using a catalyst like palladium on carbon (Pd/C) with a hydrogen source.[1][3]

Q2: My esterification of 3-amino-2-fluorobenzoic acid is resulting in a very low yield. What are the potential causes?

Low yields in this Fischer esterification reaction can stem from several factors. The most common issues are incomplete reaction and product loss during workup.

  • Inefficient Water Removal: Fischer esterification is a reversible reaction. The water produced as a byproduct can shift the equilibrium back towards the reactants, thus lowering the yield of the ester.[4]

  • Inactive Catalyst: The acid catalyst (e.g., sulfuric acid, thionyl chloride) may be old or have degraded, leading to a slow or incomplete reaction.

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.

  • Loss During Workup: The product may be lost during the aqueous wash steps if the pH is not carefully controlled or if emulsions form.

Q3: I am observing the formation of significant byproducts during the reduction of Methyl 2-fluoro-3-nitrobenzoate. What could be the cause?

Byproduct formation during the reduction of the nitro group can be a significant issue. Potential causes include:

  • Over-reduction: Although less common for this specific transformation, aggressive reducing agents or harsh reaction conditions could potentially affect other functional groups on the aromatic ring.

  • Incomplete Reaction: If the reduction is not complete, you will have a mixture of the starting material and the desired product, which can complicate purification and lower the isolated yield.

  • Catalyst Poisoning: The catalyst (e.g., Pd/C) can be poisoned by impurities in the starting material or solvent, leading to incomplete conversion.

Q4: How critical is the purity of the starting materials for the synthesis of Methyl 3-amino-2-fluorobenzoate?

The purity of the starting materials is critical to achieving a high yield and purity of the final product. Impurities in the 3-amino-2-fluorobenzoic acid or Methyl 2-fluoro-3-nitrobenzoate can lead to side reactions, catalyst poisoning, and the formation of colored impurities that are difficult to remove.

Troubleshooting Guides

Guide 1: Low Yield in the Esterification of 3-amino-2-fluorobenzoic Acid

This guide provides a systematic approach to troubleshooting low yields in the esterification of 3-amino-2-fluorobenzoic acid with methanol.

start Low Yield in Esterification check_water Is water being effectively removed? start->check_water check_catalyst Is the acid catalyst active? check_water->check_catalyst Yes solution_water Use a Dean-Stark apparatus or molecular sieves. check_water->solution_water No check_conditions Are reaction time and temperature sufficient? check_catalyst->check_conditions Yes solution_catalyst Use fresh or new catalyst. check_catalyst->solution_catalyst No check_workup Is product being lost during workup? check_conditions->check_workup Yes solution_conditions Increase reaction time or temperature. Monitor reaction by TLC. check_conditions->solution_conditions No solution_workup Carefully control pH during neutralization. Use brine to break emulsions. check_workup->solution_workup Yes end Yield Improved check_workup->end No solution_water->end solution_catalyst->end solution_conditions->end solution_workup->end

Caption: Troubleshooting workflow for low yield in esterification.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-amino-2-fluorobenzoic acid (1 equivalent) in methanol (10-15 mL per gram of acid).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise to the stirred suspension.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete in 4-12 hours.[2]

  • Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.

  • Neutralization: Dissolve the residue in ethyl acetate and wash it carefully with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step neutralizes the excess acid.[2]

  • Extraction and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

ParameterCondition ACondition BExpected Outcome
Catalyst Sulfuric Acid (catalytic)Thionyl Chloride (1.5 eq)Thionyl chloride often gives higher yields by reacting with water to drive the reaction forward.
Reaction Time 4 hours12 hoursLonger reaction times can lead to higher conversion, but also potentially more side products.
Water Removal NoneDean-Stark TrapActive water removal significantly increases yield.[4]
Yield 60-70%>90%Optimized conditions with thionyl chloride and longer reaction times can lead to quantitative yields.[2]
Guide 2: Low Yield in the Reduction of Methyl 2-fluoro-3-nitrobenzoate

This guide addresses common issues encountered during the catalytic hydrogenation of Methyl 2-fluoro-3-nitrobenzoate.

start Low Yield in Reduction check_catalyst_activity Is the Pd/C catalyst active? start->check_catalyst_activity check_hydrogen Is the hydrogen pressure and delivery adequate? check_catalyst_activity->check_hydrogen Yes solution_catalyst Use fresh catalyst. Ensure proper handling to avoid deactivation. check_catalyst_activity->solution_catalyst No check_purity Is the starting material pure? check_hydrogen->check_purity Yes solution_hydrogen Check for leaks in the system. Ensure adequate agitation. check_hydrogen->solution_hydrogen No check_reaction_time Is the reaction time sufficient? check_purity->check_reaction_time Yes solution_purity Purify the starting material. check_purity->solution_purity No solution_reaction_time Increase reaction time. Monitor by TLC or LC-MS. check_reaction_time->solution_reaction_time No end Yield Improved check_reaction_time->end Yes solution_catalyst->end solution_hydrogen->end solution_purity->end solution_reaction_time->end

References

Optimization of reaction conditions for Methyl 3-amino-2-fluorobenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of Methyl 3-amino-2-fluorobenzoate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to Methyl 3-amino-2-fluorobenzoate?

A1: The most prevalent methods are the direct esterification of 3-amino-2-fluorobenzoic acid and a multi-step synthesis commencing with 2,6-dichlorobenzoic acid.[1][2] Another reported route, which is less common for large-scale synthesis due to high costs, starts from 2-fluoro-3-nitrotoluene.[3]

Q2: Why is a stoichiometric amount of acid catalyst often required for the Fischer esterification of 3-amino-2-fluorobenzoic acid?

A2: The basic amino group on the benzoic acid can be protonated by the acid catalyst, forming an ammonium salt. This consumption of the acid necessitates a stoichiometric amount to ensure enough catalyst is available to protonate the carbonyl oxygen of the carboxylic acid, which is crucial for the reaction to proceed.

Q3: What are the key safety precautions to consider during the synthesis?

A3: The synthesis involves hazardous materials. Concentrated acids and thionyl chloride are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[2][4] The final product, Methyl 3-amino-2-fluorobenzoate, may cause skin, eye, and respiratory irritation.[4]

Q4: How can the progress of the reaction be monitored?

A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the consumption of starting materials and the formation of intermediates and the final product.[1][5] Thin Layer Chromatography (TLC) can also be employed for rapid qualitative analysis.[6]

Troubleshooting Guides

Synthesis Route 1: Esterification of 3-amino-2-fluorobenzoic acid
Issue Potential Cause Recommended Solution
Low or no conversion to the ester Insufficient acid catalyst due to protonation of the amino group.Use at least a stoichiometric amount of the acid catalyst (e.g., concentrated H₂SO₄) or use a reagent like thionyl chloride that also acts as a dehydrating agent.
Reversible nature of the Fischer esterification.Use a large excess of methanol to shift the equilibrium towards the product. Methanol can often serve as the solvent as well.
Presence of water in the reaction mixture.Ensure all reagents and glassware are dry. Use a drying tube on the reaction apparatus.
Formation of dark, tar-like by-products High reaction temperatures or prolonged reaction times.Maintain the recommended reaction temperature (e.g., reflux) and monitor the reaction to avoid unnecessarily long heating.
Difficult isolation of the product Product remains in solution after neutralization.Ensure the pH is sufficiently basic (pH 8-9) to precipitate the free amine ester. Cool the mixture in an ice bath to maximize precipitation.
Synthesis Route 2: Multi-step synthesis from 2,6-dichlorobenzoic acid
Issue Potential Cause Recommended Solution
Low yield in the nitration step Incomplete reaction.Ensure the temperature is controlled within the specified range (e.g., 10-25°C) and allow for sufficient reaction time.[1]
Formation of multiple isomers during fluorination Incorrect reaction temperature or stoichiometry of the fluorinating agent.Carefully control the temperature elevation to the specified point (e.g., 145°C) and use the correct molar equivalent of the fluorinating agent (e.g., sodium fluoride).[1]
Incomplete reduction of the nitro group Inactive catalyst or insufficient hydrogen pressure.Use fresh palladium on carbon (Pd/C) catalyst. Ensure the hydrogen pressure is maintained within the recommended range (e.g., 0.7-0.8 MPa).[1]
Dehalogenation during nitro group reduction Over-reduction due to harsh conditions.Use a milder reducing agent or optimize the reaction conditions (temperature, pressure, and catalyst loading). Sulfided platinum on carbon (Pt/C) can be selective for nitro group reduction in the presence of halogens.
Contamination of the final product with starting materials or intermediates Inefficient purification.Employ chromatographic purification or recrystallization to achieve high purity.[2] Beating the crude product with a solvent mixture like methyl tert-butyl ether and heptane can also be effective.[1]

Experimental Protocols

Protocol 1: Esterification of 3-amino-2-fluorobenzoic acid
  • Reaction Setup : To a stirred solution of 3-amino-2-fluorobenzoic acid in methanol, slowly add thionyl chloride at 0°C.

  • Reaction : The mixture is then heated to reflux and maintained for several hours.

  • Work-up : After cooling, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate.

  • Isolation : The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to yield Methyl 3-amino-2-fluorobenzoate.

Note: For detailed quantities and reaction times, please refer to specific literature procedures as they may vary.

Protocol 2: Multi-step synthesis from 2,6-dichlorobenzoic acid

Step 1: Nitration of 2,6-dichlorobenzoic acid

  • Under a nitrogen atmosphere, add 2,6-dichlorobenzoic acid to concentrated sulfuric acid.

  • Add a pre-configured mixture of concentrated nitric acid and concentrated sulfuric acid while maintaining the temperature between 10-25°C.[1]

  • After the addition, the temperature is raised to 30°C for 0.5-1 hour.[1]

  • The reaction is then cooled, and the product, 2,6-dichloro-3-nitrobenzoic acid, is extracted with ethyl acetate.[1]

Step 2: Esterification of 2,6-dichloro-3-nitrobenzoic acid

  • Dissolve the 2,6-dichloro-3-nitrobenzoic acid in methanol.

  • Add an acid catalyst (e.g., concentrated sulfuric acid or dichlorosulfolane) and heat to reflux for 1-5 hours.[1][5]

  • Cool the reaction mixture and add water to precipitate the product, which is then filtered and dried.[1]

Step 3: Fluorination of Methyl 2,6-dichloro-3-nitrobenzoate

  • Dissolve the methyl 2,6-dichloro-3-nitrobenzoate in a solvent like DMSO and add sodium fluoride.[1]

  • Slowly heat the reaction to 145°C and maintain for 2 hours.[1]

  • Cool the reaction and add water to precipitate the product, Methyl 6-chloro-2-fluoro-3-nitrobenzoate.[1]

Step 4: Reduction of Methyl 6-chloro-2-fluoro-3-nitrobenzoate

  • In an autoclave, combine Methyl 6-chloro-2-fluoro-3-nitrobenzoate, 10% Pd/C, and methanol.[1]

  • Pressurize with hydrogen to 0.7-0.8 MPa and maintain the temperature at 35-40°C for 10 hours.[1]

  • Filter the catalyst and concentrate the filtrate.

  • Adjust the pH to 8-9 with a sodium carbonate solution and extract with ethyl acetate.

  • The organic phase is concentrated, and the crude product is purified by trituration with a mixture of methyl tert-butyl ether and heptane to yield Methyl 3-amino-2-fluorobenzoate.[1]

Data Presentation

Table 1: Summary of Reaction Conditions for the Multi-step Synthesis of Methyl 3-amino-2-fluorobenzoate

Step Starting Material Key Reagents Temperature Time Yield Purity (HPLC)
Nitration 2,6-dichlorobenzoic acidConc. H₂SO₄, Conc. HNO₃10-30°C0.5-1 h93.8-95.2%98.3-98.8%
Esterification 2,6-dichloro-3-nitrobenzoic acidMethanol, DichlorosulfolaneReflux1 h->99.6% (raw material consumed)
Fluorination Methyl 2,6-dichloro-3-nitrobenzoateSodium fluoride, DMSO145°C2 h90.4%>99.8% (raw material consumed)
Reduction Methyl 6-chloro-2-fluoro-3-nitrobenzoateH₂, 10% Pd/C, Methanol35-40°C10 h93.6%99.3%

Data compiled from multiple sources.[1][5]

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Esterification cluster_step3 Step 3: Fluorination cluster_step4 Step 4: Reduction 2,6-Dichlorobenzoic Acid 2,6-Dichlorobenzoic Acid Nitration Nitration (H₂SO₄, HNO₃) 2,6-Dichlorobenzoic Acid->Nitration 2,6-Dichloro-3-nitrobenzoic Acid 2,6-Dichloro-3-nitrobenzoic Acid Nitration->2,6-Dichloro-3-nitrobenzoic Acid Esterification Esterification (Methanol, Acid) 2,6-Dichloro-3-nitrobenzoic Acid->Esterification Methyl 2,6-dichloro-3-nitrobenzoate Methyl 2,6-dichloro-3-nitrobenzoate Esterification->Methyl 2,6-dichloro-3-nitrobenzoate Fluorination Fluorination (NaF, DMSO) Methyl 2,6-dichloro-3-nitrobenzoate->Fluorination Methyl 6-chloro-2-fluoro-3-nitrobenzoate Methyl 6-chloro-2-fluoro-3-nitrobenzoate Fluorination->Methyl 6-chloro-2-fluoro-3-nitrobenzoate Reduction Reduction (H₂, Pd/C) Methyl 6-chloro-2-fluoro-3-nitrobenzoate->Reduction Methyl 3-amino-2-fluorobenzoate Methyl 3-amino-2-fluorobenzoate Reduction->Methyl 3-amino-2-fluorobenzoate Troubleshooting_Esterification Start Low Yield in Esterification? CheckCatalyst Is acid catalyst stoichiometric? Start->CheckCatalyst CheckAlcohol Is methanol in large excess? CheckCatalyst->CheckAlcohol Yes SolutionCatalyst Increase acid catalyst amount. CheckCatalyst->SolutionCatalyst No CheckWater Are reagents and glassware dry? CheckAlcohol->CheckWater Yes SolutionAlcohol Use methanol as solvent. CheckAlcohol->SolutionAlcohol No SolutionWater Dry all reagents and glassware. CheckWater->SolutionWater No End Yield should improve. CheckWater->End Yes SolutionCatalyst->End SolutionAlcohol->End SolutionWater->End

References

Side reactions to avoid when using Methyl 3-amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-amino-2-fluorobenzoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of Methyl 3-amino-2-fluorobenzoate?

A1: Methyl 3-amino-2-fluorobenzoate is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. It is a crucial building block for targeted cancer therapies, most notably in the synthesis of Dabrafenib, a BRAF kinase inhibitor. Its unique structure, featuring an amino group, a fluorine atom, and a methyl ester on a benzene ring, allows for diverse chemical modifications.

Q2: What are the general stability and storage recommendations for Methyl 3-amino-2-fluorobenzoate?

A2: Methyl 3-amino-2-fluorobenzoate is relatively stable under normal temperature and pressure.[1] However, it should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere.

Troubleshooting Guide: Side Reactions in Amide Coupling

Amide bond formation is a common reaction involving Methyl 3-amino-2-fluorobenzoate. Due to its electronic properties as an electron-deficient aniline, several side reactions can occur, leading to decreased yield of the desired product.

Problem 1: Low yield in amide coupling reactions.

  • Possible Cause A: Reduced Nucleophilicity. The fluorine atom and the methyl ester group are electron-withdrawing, which reduces the nucleophilicity of the amino group. This makes the reaction with an activated carboxylic acid sluggish.[2]

  • Troubleshooting A:

    • Choice of Coupling Reagents: Utilize more potent coupling reagents. For electron-deficient anilines, activating agents that form highly reactive intermediates are preferable. A protocol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 4-dimethylaminopyridine (DMAP) and a catalytic amount of hydroxybenzotriazole (HOBt) has been shown to be effective.[3]

    • Reaction Conditions: Increase the reaction temperature and/or prolong the reaction time. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal endpoint.

    • Use of Acyl Fluorides: Converting the carboxylic acid to an acyl fluoride can be an effective strategy for coupling with electron-deficient amines, as it minimizes steric hindrance and can proceed efficiently at elevated temperatures.[4][5][6]

  • Possible Cause B: Self-Condensation (Dimerization). Under certain conditions, two molecules of Methyl 3-amino-2-fluorobenzoate can react with each other, with the amino group of one molecule attacking the ester of another, leading to the formation of an amide dimer. This is more likely to occur at elevated temperatures or in the presence of strong bases.

  • Troubleshooting B:

    • Controlled Addition: Add the activated carboxylic acid slowly to the solution of Methyl 3-amino-2-fluorobenzoate to maintain a low concentration of the activated species and favor the desired intermolecular reaction.

    • Temperature Control: Avoid excessively high temperatures. Start the reaction at a lower temperature (e.g., 0 °C) and gradually warm to room temperature or slightly above, while monitoring the reaction progress.

Problem 2: Formation of an unexpected byproduct corresponding to the displacement of the fluorine atom.

  • Possible Cause: Nucleophilic Aromatic Substitution (SNAr). Although the fluorine atom is generally stable, under harsh reaction conditions or with highly nucleophilic reagents, it can be displaced. For instance, in the synthesis of Dabrafenib, an impurity was observed where an aromatic fluorine was substituted by an amine.[7]

  • Troubleshooting:

    • Milder Reaction Conditions: Use the mildest possible conditions (temperature, base) that still allow for the desired amide coupling to proceed at a reasonable rate.

    • Choice of Base: Avoid using strong, highly nucleophilic bases. Non-nucleophilic bases like diisopropylethylamine (DIPEA) are generally preferred in amide coupling reactions.

Problem 3: Formation of Quinazolinone Derivatives.

  • Possible Cause: Intramolecular Cyclization. Following N-acylation, the resulting amide can potentially undergo intramolecular cyclization with the adjacent methyl ester to form a quinazolinone derivative, especially under acidic or basic conditions at elevated temperatures. The synthesis of quinazolinones from anthranilic acid derivatives is a well-established reaction.[8][9][10][11]

  • Troubleshooting:

    • Post-Reaction Workup: After the amide coupling is complete, perform the workup at a lower temperature and avoid prolonged exposure to strong acids or bases.

    • Purification: If quinazolinone formation is observed, purification by column chromatography can separate it from the desired linear amide product.

Summary of Potential Side Reactions and Mitigation Strategies
Side ReactionTriggering ConditionsMitigation Strategies
Low Amide Coupling Yield Reduced nucleophilicity of the amineUse potent coupling reagents (e.g., EDC/DMAP/HOBt), increase reaction time/temperature, consider using acyl fluorides.[2][3][4][5][6]
Self-Condensation (Dimerization) High temperature, strong base, high concentrationSlow addition of reagents, control temperature.
Nucleophilic Aromatic Substitution (SNAr) of Fluorine Harsh conditions, strong nucleophilesUse milder reaction conditions, employ non-nucleophilic bases.[7]
Quinazolinone Formation Post-acylation, acidic/basic conditions, heatControl workup conditions (temperature, pH), purify by chromatography.[8][9][10][11]

Experimental Protocols

Protocol 1: Amide Coupling with an Electron-Deficient Aniline using EDC/DMAP/HOBt[4]
  • To a round-bottom flask, add the carboxylic acid (1.0 mmol), 4-dimethylaminopyridine (DMAP, 1.0 mmol), and hydroxybenzotriazole (HOBt, 0.1 mmol).

  • Dissolve the solids in acetonitrile (10 mL).

  • Add Methyl 3-amino-2-fluorobenzoate (1.1 mmol) and N,N-diisopropylethylamine (DIPEA, 5.0 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.0 mmol) portion-wise.

  • Remove the ice bath and stir the reaction at room temperature for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification start Combine Carboxylic Acid, DMAP, and HOBt dissolve Dissolve in Acetonitrile start->dissolve add_reagents Add Methyl 3-amino-2-fluorobenzoate and DIPEA dissolve->add_reagents cool Cool to 0°C add_reagents->cool add_edc Add EDC cool->add_edc react Stir at Room Temperature (18-24h) add_edc->react monitor Monitor byTLC/LC-MS react->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify end_product Pure Amide Product purify->end_product

Caption: Workflow for Amide Coupling with Methyl 3-amino-2-fluorobenzoate.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies start Low Yield or Impure Product cause1 Reduced Nucleophilicity start->cause1 cause2 Self-Condensation start->cause2 cause3 S(N)Ar of Fluorine start->cause3 cause4 Quinazolinone Formation start->cause4 sol1 Use Potent Coupling Reagents (EDC/DMAP/HOBt) Increase Temp/Time cause1->sol1 sol2 Slow Reagent Addition Control Temperature cause2->sol2 sol3 Use Milder Conditions Non-nucleophilic Base cause3->sol3 sol4 Control Workup pH/Temp Purify via Chromatography cause4->sol4

Caption: Troubleshooting Logic for Side Reactions.

References

Technical Support Center: Recrystallization of Methyl 3-amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for improving the purity of Methyl 3-amino-2-fluorobenzoate by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure Methyl 3-amino-2-fluorobenzoate?

Pure Methyl 3-amino-2-fluorobenzoate is typically a white to off-white crystalline powder.[1] A significant deviation in color, such as a yellow or brown tint, may indicate the presence of impurities.

Q2: Which solvents are suitable for the recrystallization of Methyl 3-amino-2-fluorobenzoate?

Methyl 3-amino-2-fluorobenzoate is soluble in organic solvents like ethanol, methanol, and acetone, and has limited solubility in water.[1] A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Mixed solvent systems, such as ethanol-water or acetone-water, are often effective for polar aromatic compounds.

Q3: What are the common impurities in commercially available or synthesized Methyl 3-amino-2-fluorobenzoate?

Common impurities can include unreacted starting materials from its synthesis, such as 3-amino-2-fluorobenzoic acid or methyl 2-fluoro-3-nitrobenzoate, and byproducts from the reaction.[1] The presence of these impurities can lower the melting point and affect the color of the crystalline product.

Q4: My recrystallization yield is very low. What are the possible causes?

Low yield can result from several factors:

  • Using too much solvent: This will keep a significant amount of the product dissolved in the mother liquor even at low temperatures.[2]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, product can be lost.

  • Incomplete crystallization: Not allowing sufficient time or cooling to a low enough temperature for the crystals to form.

  • Multiple transfers: Loss of material during transfers between flasks.

Q5: The recrystallized product does not seem purer than the starting material. What could be wrong?

This can happen if:

  • The chosen solvent is not appropriate: The impurities may have similar solubility profiles to the desired compound in the selected solvent.

  • Cooling was too rapid: Fast cooling can trap impurities within the crystal lattice.[2]

  • The starting material was already of high purity: Recrystallization may not significantly improve the purity of a substance that is already >99% pure.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Oiling Out (Product separates as a liquid instead of crystals) The compound's melting point is lower than the boiling point of the solvent.- Use a lower-boiling point solvent or a mixed solvent system. - Ensure the solution is not supersaturated before cooling.
The solution is cooled too rapidly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
High concentration of impurities.- Consider a preliminary purification step like column chromatography if impurities are significant.
No Crystal Formation The solution is not saturated (too much solvent was used).- Evaporate some of the solvent to increase the concentration and allow the solution to cool again.[2]
Supersaturation.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2]
Colored Crystals Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product.
Poor Yield Too much solvent was used.- Use the minimum amount of hot solvent necessary to fully dissolve the compound.
Incomplete precipitation.- Cool the solution in an ice bath for a longer period to maximize crystal formation.
Loss of product during filtration.- Ensure the filter paper is properly fitted to the funnel and pre-wet it with the cold recrystallization solvent.

Experimental Protocol: Recrystallization of Methyl 3-amino-2-fluorobenzoate

This protocol provides a general guideline for the recrystallization of Methyl 3-amino-2-fluorobenzoate using an ethanol-water mixed solvent system.

Materials:

  • Crude Methyl 3-amino-2-fluorobenzoate

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude Methyl 3-amino-2-fluorobenzoate in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot ethanol through it. Quickly filter the hot solution.

  • Addition of Anti-solvent: To the hot, clear solution, add warm deionized water dropwise until the solution becomes slightly cloudy (turbid). This indicates the saturation point has been reached.

  • Redissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Quantitative Data

The following table provides estimated solubility data for Methyl 3-amino-2-fluorobenzoate in common recrystallization solvents. This data is intended as a guideline for solvent selection. Actual values may vary based on experimental conditions.

SolventSolubility at 25°C ( g/100 mL) (Estimated)Solubility at Boiling Point ( g/100 mL) (Estimated)Suitability as a Recrystallization Solvent
Water~0.16[1]LowPoor (Insoluble)
Ethanol5 - 1030 - 40Good
Methanol8 - 1235 - 45Good
Acetone10 - 1540 - 50Fair (High solubility at room temperature)
Toluene1 - 315 - 25Good
Heptane< 0.1< 1Poor (Insoluble), suitable as an anti-solvent

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A 1. Add crude solid to flask B 2. Add minimum hot solvent A->B C 3. Stir and heat to dissolve B->C D Insoluble impurities? C->D E 4. Hot gravity filtration D->E Yes F 5. Slow cooling to RT D->F No E->F G 6. Cool in ice bath F->G H 7. Vacuum filtration G->H I 8. Wash with cold solvent H->I J 9. Dry crystals I->J Troubleshooting_Recrystallization Start Recrystallization Issue OilingOut Oiling Out? Start->OilingOut NoCrystals No Crystals? OilingOut->NoCrystals No Sol_Oiling Change solvent or use mixed solvent. Slower cooling. OilingOut->Sol_Oiling Yes LowYield Low Yield? NoCrystals->LowYield No Sol_NoCrystals Evaporate excess solvent. Scratch flask or add seed crystal. NoCrystals->Sol_NoCrystals Yes Sol_LowYield Use minimum hot solvent. Ensure complete cooling. LowYield->Sol_LowYield Yes

References

Challenges in the synthesis of Methyl 3-amino-2-fluorobenzoate from 2-fluoro-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Methyl 3-amino-2-fluorobenzoate from 2-fluoro-3-nitrotoluene. It is intended for researchers, scientists, and drug development professionals.

Overall Synthesis Pathway

The synthesis of Methyl 3-amino-2-fluorobenzoate from 2-fluoro-3-nitrotoluene is a multi-step process that involves an initial oxidation of the methyl group, followed by an esterification of the resulting carboxylic acid, and finally a reduction of the nitro group. Each of these steps presents unique challenges that can affect the overall yield and purity of the final product.

Synthesis_Pathway start 2-Fluoro-3-nitrotoluene step1 Step 1: Oxidation start->step1 intermediate1 2-Fluoro-3-nitrobenzoic Acid step1->intermediate1 step2 Step 2: Esterification intermediate1->step2 intermediate2 Methyl 2-fluoro-3-nitrobenzoate step2->intermediate2 step3 Step 3: Reduction intermediate2->step3 product Methyl 3-amino-2-fluorobenzoate step3->product

Caption: Overall synthetic route from 2-fluoro-3-nitrotoluene to Methyl 3-amino-2-fluorobenzoate.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis.

Step 1: Oxidation of 2-fluoro-3-nitrotoluene

FAQ 1: What are the common oxidizing agents for the conversion of 2-fluoro-3-nitrotoluene to 2-fluoro-3-nitrobenzoic acid?

Commonly used oxidizing agents include chromium trioxide (CrO₃) in acetic acid and sodium dichromate (Na₂Cr₂O₇) in an isopropanol/water mixture.[1][2] Alternative greener methods using hydrogen peroxide with a catalyst have also been reported.[3]

Problem 1: Low yield of 2-fluoro-3-nitrobenzoic acid.

  • Potential Cause: Incomplete reaction.

    • Solution: Increase the reaction time or temperature. For chromium trioxide oxidation, heating for several hours (e.g., 3 hours after addition of the oxidant) is typical.[2] For the sodium dichromate method, reacting at 25°C for 3 hours has been reported to give a high yield.[1]

  • Potential Cause: Suboptimal reaction conditions.

    • Solution: Ensure the reagents are added in the correct stoichiometry. For instance, with sodium dichromate, a molar excess of the oxidant is used.[1]

  • Potential Cause: Formation of byproducts.

    • Solution: Over-oxidation can lead to the formation of undesired products. Careful control of the reaction temperature is crucial. In some cases, tar-like byproducts can form if the temperature is too high.

Problem 2: Difficulty in isolating the product.

  • Potential Cause: The product is soluble in the reaction mixture.

    • Solution: After the reaction, the product is typically precipitated by pouring the reaction mixture into water.[2] The crude product can then be collected by filtration.

  • Potential Cause: Impurities are co-precipitating with the product.

    • Solution: The crude product can be purified by recrystallization or by washing with a suitable solvent like dichloromethane to remove impurities.[2]

Step 2: Esterification of 2-fluoro-3-nitrobenzoic acid

FAQ 2: What are the standard methods for the esterification of 2-fluoro-3-nitrobenzoic acid?

The most common method is Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst like concentrated sulfuric acid (H₂SO₄).[4] Another method involves converting the carboxylic acid to an acid chloride using oxalyl chloride or thionyl chloride, followed by reaction with methanol.[4][5]

Problem 3: The esterification reaction is not going to completion.

  • Potential Cause: The reaction is at equilibrium.

    • Solution: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of methanol, which also serves as the solvent.[4] Alternatively, remove the water formed during the reaction using a Dean-Stark apparatus or molecular sieves.

  • Potential Cause: Insufficient catalysis.

    • Solution: Ensure a catalytic amount of strong acid is present. The amount of sulfuric acid is typically equimolar to the starting carboxylic acid.[4]

Problem 4: The product is contaminated with unreacted carboxylic acid.

  • Potential Cause: Incomplete reaction or inefficient work-up.

    • Solution: After the reaction, the excess methanol is removed under reduced pressure. The residue is then diluted with an organic solvent like ethyl acetate and washed with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any unreacted acid.[4] The washing should be continued until the aqueous phase is neutral.[4]

Step 3: Reduction of Methyl 2-fluoro-3-nitrobenzoate

FAQ 3: What are the common reducing agents for converting the nitro group to an amine?

Catalytic hydrogenation using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is a widely used and effective method.[6] Other methods include the use of hydrazine hydrate with a catalyst, or metals like iron or tin in an acidic medium.[6][7]

Problem 5: The reduction reaction is slow or incomplete.

  • Potential Cause: Inactive catalyst.

    • Solution: Ensure the Pd/C catalyst is fresh and active. The catalyst can be poisoned by impurities in the starting material or solvent. Using a higher loading of the catalyst or a fresh batch may be necessary.

  • Potential Cause: Insufficient hydrogen pressure.

    • Solution: While atmospheric pressure hydrogenation can work, for some substrates, a higher pressure of hydrogen may be required to drive the reaction to completion. A pressure of 0.7-0.8 MPa has been reported to be effective.[6]

  • Potential Cause: Poor mixing.

    • Solution: Efficient stirring is crucial for catalytic hydrogenation to ensure good contact between the substrate, catalyst, and hydrogen gas.

Problem 6: Formation of side products.

  • Potential Cause: Over-reduction or side reactions.

    • Solution: Careful monitoring of the reaction progress by techniques like TLC or LC-MS can help determine the optimal reaction time and prevent the formation of byproducts. In some cases, intermediate hydroxylamine or azo compounds can be formed.

Problem 7: Difficulty in removing the catalyst after the reaction.

  • Potential Cause: Fine catalyst particles.

    • Solution: The Pd/C catalyst is typically removed by filtration through a pad of Celite.[8] It is important to ensure that the filter bed is well-packed to prevent the fine catalyst particles from passing through. The filtration should be done carefully, as the catalyst can be pyrophoric, especially when dry and in the presence of hydrogen.[8]

Quantitative Data Summary

StepReactionReagents & ConditionsYieldReference
1Oxidation2-fluoro-3-nitrotoluene, Chromium trioxide, Acetic acid, 95°C, 3h62.8%[2]
1Oxidation2-fluoro-3-nitrotoluene, Sodium dichromate, Isopropanol/Water, 25°C, 3h96%[1]
2Esterification2-fluoro-3-nitrobenzoic acid, Methanol, Conc. H₂SO₄, 50°C, 16h93%[4]
2Esterification2-fluoro-3-nitrobenzoic acid, Oxalyl chloride, DMF, DCM; then Methanol99%[4]
3ReductionMethyl 2-fluoro-3-nitrobenzoate, 10% Pd/C, Methanol, H₂ (0.7-0.8 MPa), 35-40°C, 10h93.6%[6]

Experimental Protocols

Protocol 1: Oxidation of 2-fluoro-3-nitrotoluene with Sodium Dichromate[1]
  • Dissolve 2-fluoro-3-nitrotoluene (50.0 g, 0.32 mol) in a mixture of isopropanol (600 mL) and water (300 mL).

  • Add sodium dichromate (150.0 g, 0.57 mol) to the solution.

  • Stir the reaction mixture at 25°C for 3 hours.

  • After the reaction is complete, filter the mixture.

  • Remove the organic solvent from the filtrate by evaporation under reduced pressure.

  • Add water to the residue, heat to dissolve, and then cool to below 0°C for recrystallization.

  • Collect the solid product, 2-fluoro-3-nitrobenzoic acid, by filtration.

Protocol 2: Esterification of 2-fluoro-3-nitrobenzoic acid[4]
  • Dissolve 2-fluoro-3-nitrobenzoic acid (5 g, 27.0 mmol) in methanol (50 mL).

  • Carefully add concentrated sulfuric acid (1.4 mL, 27.0 mmol).

  • Stir the reaction mixture at 50°C for 16 hours.

  • Remove the solvent under reduced pressure.

  • Dilute the residue with ethyl acetate.

  • Wash the organic solution with a saturated aqueous NaHCO₃ solution until the aqueous phase is neutral.

  • Separate the organic phase, wash with water and brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate to obtain crude methyl 2-fluoro-3-nitrobenzoate.

Protocol 3: Reduction of Methyl 2-fluoro-3-nitrobenzoate[6]
  • To an autoclave reactor, add methyl 2-fluoro-3-nitrobenzoate (98.1 g, 0.42 mol), 10% Pd/C (5.0 g), and methanol (500 g).

  • Pressurize the reactor with hydrogen to 0.7-0.8 MPa.

  • Maintain the temperature at 35-40°C and stir for 10 hours.

  • After the reaction, carefully filter off the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Add ethyl acetate and a sodium carbonate solution to the residue to adjust the pH to 8-9.

  • Extract the product with ethyl acetate.

  • Concentrate the organic extracts to dryness to obtain Methyl 3-amino-2-fluorobenzoate.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product step_check Which step is problematic? start->step_check oxidation_issue Oxidation Step Issue step_check->oxidation_issue Oxidation esterification_issue Esterification Step Issue step_check->esterification_issue Esterification reduction_issue Reduction Step Issue step_check->reduction_issue Reduction oxidation_cause Incomplete reaction? Suboptimal conditions? Byproduct formation? oxidation_issue->oxidation_cause esterification_cause Equilibrium not shifted? Insufficient catalyst? esterification_issue->esterification_cause reduction_cause Inactive catalyst? Low H2 pressure? Poor mixing? reduction_issue->reduction_cause oxidation_solution Increase reaction time/temp. Adjust stoichiometry. Control temperature carefully. oxidation_cause->oxidation_solution esterification_solution Use excess methanol. Remove water. Ensure sufficient acid catalyst. esterification_cause->esterification_solution reduction_solution Use fresh catalyst. Increase H2 pressure. Improve stirring. reduction_cause->reduction_solution

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Safety Precautions

  • 2-Fluoro-3-nitrotoluene: This starting material is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Always handle it in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]

  • Chromium Trioxide: This is a strong oxidizer and may cause fire or explosion.[10] It is toxic if swallowed, fatal in contact with skin or if inhaled, and causes severe skin burns and eye damage.[10] It is also a suspected carcinogen.[10] Extreme caution must be exercised when handling this reagent. Always work in a fume hood and wear appropriate PPE, including chemical-resistant gloves and flame-retardant clothing.[11]

  • Catalytic Hydrogenation (Pd/C): Palladium on carbon is flammable, especially when saturated with hydrogen.[8] Do not allow the catalyst to dry in the air. Ensure the reaction setup is properly purged with an inert gas before introducing hydrogen. Hydrogen gas is highly flammable and can form explosive mixtures with air.[8]

  • General Precautions: Always consult the Safety Data Sheet (SDS) for each chemical before use.[9][10][12][13] Conduct all reactions in a well-ventilated fume hood. Wear appropriate PPE at all times. Be aware of the potential for exothermic reactions and have appropriate cooling measures in place.

References

Preventing the formation of by-products in Dabrafenib synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of by-products during the synthesis of Dabrafenib.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of Dabrafenib, focusing on the formation of common impurities and by-products.

Issue 1: Formation of Phenylamino Dabrafenib Impurity

Q1: We are observing a significant impurity with a Relative Retention Time (RRT) of approximately 0.94 in our final Dabrafenib product. What is this impurity and how can we prevent its formation?

A1: This impurity is likely the Phenylamino Dabrafenib impurity.[1] Its formation occurs during the final step of the synthesis, where the chloropyrimidine intermediate is converted to Dabrafenib using ammonium hydroxide.[1] The impurity arises from an undesired side reaction where an aromatic fluoro group is displaced by an amino group.[1]

Root Cause Analysis:

The formation of the Phenylamino Dabrafenib impurity is primarily influenced by the reaction conditions of the amination step. Prolonged reaction times and excess ammonium hydroxide can promote the nucleophilic aromatic substitution of the fluorine atom.

Recommended Actions:

  • Control Reaction Time: It is crucial to monitor the reaction progress closely and stop the reaction at the appropriate time to minimize the formation of this impurity.

  • Optimize Reagent Stoichiometry: Use the optimal amount of ammonium hydroxide. While an excess is required to drive the primary reaction, a large excess can increase the rate of the side reaction.

  • Temperature Control: Maintain the recommended reaction temperature. Deviations can affect the relative rates of the desired reaction and by-product formation.

Experimental Protocol for Minimizing Phenylamino Dabrafenib Impurity:

A suggested protocol for the amination step is as follows:

  • In a pressure reactor, combine the N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide intermediate with ammonium hydroxide (28-30%).[2]

  • Heat the sealed reactor to 98-103 °C and stir for approximately 2 hours.[2]

  • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).

  • Once the starting material is consumed and the formation of the desired product is maximized, cool the reaction mixture to room temperature.[2]

  • Proceed with the work-up and purification steps promptly.

Logical Workflow for Troubleshooting Phenylamino Impurity

G start Impurity at RRT ~0.94 Detected check_impurity Confirm identity as Phenylamino Dabrafenib Impurity start->check_impurity review_conditions Review Amination Reaction Conditions check_impurity->review_conditions optimize_time Optimize Reaction Time review_conditions->optimize_time optimize_reagents Optimize Reagent Stoichiometry review_conditions->optimize_reagents optimize_temp Control Reaction Temperature review_conditions->optimize_temp implement_changes Implement Optimized Conditions optimize_time->implement_changes optimize_reagents->implement_changes optimize_temp->implement_changes verify_purity Verify Purity of Final Product implement_changes->verify_purity

Caption: Troubleshooting workflow for Phenylamino Dabrafenib impurity.

Issue 2: Presence of Unreacted Intermediates and Other Process-Related Impurities

Q2: Our final product contains residual amounts of the chloropyrimidine intermediate and other uncharacterized impurities. How can we improve the purification process?

A2: The presence of unreacted starting materials and other process-related impurities indicates that the reaction may not have gone to completion or the purification protocol is not sufficiently robust.

Recommended Actions:

  • Reaction Completion: Ensure the reaction is driven to completion by monitoring with an appropriate analytical method (e.g., TLC or HPLC) before quenching.

  • Purification Strategy: A multi-step purification process is often necessary to achieve high purity Dabrafenib.

Detailed Purification Protocol:

  • Initial Isolation: After the amination reaction, the crude product is typically isolated by filtration.[2]

  • Recrystallization: Recrystallization is an effective method for removing many impurities. A common solvent system is ethyl acetate (EtOAc) and heptane.[3]

    • Dissolve the crude solid in a mixture of EtOAc and water at 60-70 °C.[2]

    • Separate the aqueous layer.[2]

    • Neutralize the organic layer with aqueous HCl to a pH of ~5.4-5.5.[2]

    • Wash the organic layer with water.[2]

    • Concentrate the organic layer and add fresh EtOAc.[2]

    • Slowly add heptane to induce crystallization.[2]

    • Cool the mixture to 0-5 °C to maximize crystal formation.[2]

    • Filter the product, wash with an EtOAc/heptane mixture, and dry under vacuum.[2]

  • Column Chromatography: For removal of closely related impurities, silica gel column chromatography can be employed.[3]

    • A typical eluent system is a gradient of dichloromethane and methanol.[3]

Experimental Workflow for Dabrafenib Purification

G crude_product Crude Dabrafenib filtration Initial Filtration crude_product->filtration recrystallization Recrystallization (EtOAc/Heptane) filtration->recrystallization purity_check1 Purity Check (HPLC) recrystallization->purity_check1 column_chromatography Silica Gel Column Chromatography purity_check1->column_chromatography Impurities Present pure_product High-Purity Dabrafenib purity_check1->pure_product Purity > 99.5% column_chromatography->pure_product

Caption: Purification workflow for Dabrafenib.

Frequently Asked Questions (FAQs)

Q3: What are the common types of impurities encountered in Dabrafenib synthesis?

A3: Impurities in Dabrafenib can be broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials, intermediates (like the chloropyrimidine intermediate), and by-products from side reactions (such as the Phenylamino Dabrafenib impurity).[4]

  • Degradation Products: Dabrafenib can degrade under certain conditions. Degradation pathways include oxidation of the aromatic rings and hydrolytic cleavage of the sulfonamide moiety.[4]

  • Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.

Q4: Are there any specific analytical methods recommended for impurity profiling of Dabrafenib?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for routine purity analysis and impurity profiling. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique.

Q5: How can degradation of Dabrafenib during synthesis and storage be minimized?

A5: To minimize degradation:

  • Avoid Exposure to Light and Air: Dabrafenib is susceptible to photo-oxidation. Reactions and storage should be carried out in vessels protected from light and under an inert atmosphere (e.g., nitrogen or argon).

  • Control Temperature: Avoid excessive temperatures during work-up and storage, as this can lead to thermal degradation.

  • Moisture Control: Protect the compound from moisture to prevent hydrolysis of the sulfonamide group.

Data Presentation

Table 1: Common Impurities in Dabrafenib Synthesis

Impurity NameTypeStage of FormationMitigation Strategy
Phenylamino DabrafenibBy-productAmination of chloropyrimidine intermediateControl reaction time and stoichiometry
N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(tert-butyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamideUnreacted IntermediateFinal amination stepEnsure reaction goes to completion; purification
Oxidative Degradation ProductsDegradationThroughout synthesis and storageProtect from light and air
Hydrolytic Degradation ProductsDegradationWork-up and storageProtect from moisture

Table 2: Recommended Analytical Methods for Impurity Detection

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC)Purity testing, quantification of known impurities
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Identification and characterization of unknown impurities
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation of isolated impurities

Signaling Pathway

The following diagram illustrates the final step in the synthesis of Dabrafenib and the competing reaction that leads to the formation of the Phenylamino Dabrafenib impurity.

Dabrafenib Synthesis: Final Step and By-product Formation

G intermediate Chloropyrimidine Intermediate dabrafenib Dabrafenib (Desired Product) intermediate->dabrafenib Desired Reaction byproduct Phenylamino Dabrafenib Impurity intermediate->byproduct Side Reaction (Fluoro Displacement) reagent NH4OH reagent->dabrafenib reagent->byproduct

References

Identifying impurities in Methyl 3-amino-2-fluorobenzoate using NMR spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to identify impurities in Methyl 3-amino-2-fluorobenzoate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure Methyl 3-amino-2-fluorobenzoate?

A1: The expected NMR chemical shifts for pure Methyl 3-amino-2-fluorobenzoate in a common solvent like CDCl₃ are summarized below. Please note that chemical shifts can vary slightly depending on the solvent, concentration, and instrument.

Table 1: Expected NMR Chemical Shifts for Methyl 3-amino-2-fluorobenzoate

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
-OCH₃~3.90s~52.5
Aromatic-H~6.70 - 7.50m~110 - 150
-NH₂~4.0 (broad)sN/A
Carbonyl C=ON/AN/A~168.0

Q2: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?

A2: Unexpected peaks in your ¹H NMR spectrum can originate from several sources, including residual starting materials, reaction byproducts, or common laboratory solvents. The first step is to compare the chemical shifts of the unknown peaks with those of potential impurities.

Troubleshooting Guide: Identifying Common Impurities

This guide will help you to identify common impurities found in samples of Methyl 3-amino-2-fluorobenzoate.

Issue 1: Presence of Unreacted Starting Material

If the synthesis of Methyl 3-amino-2-fluorobenzoate is incomplete, you may observe signals corresponding to the starting material, 3-Amino-2-fluorobenzoic acid.

Table 2: NMR Data for 3-Amino-2-fluorobenzoic acid

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
Aromatic-H~6.60 - 7.40m~112 - 152
-NH₂BroadsN/A
-COOHVery Broad (>10)s~170.0

Troubleshooting Steps:

  • Look for a very broad singlet at a high chemical shift (typically > 10 ppm), which is characteristic of a carboxylic acid proton.

  • The aromatic signals may overlap with the product, but the integration ratios will be inconsistent with a pure sample.

  • Re-purify your sample, for example, by recrystallization or column chromatography, to remove the unreacted starting material.

Issue 2: Presence of Reaction Intermediate

The reaction to form Methyl 3-amino-2-fluorobenzoate may involve a nitro-intermediate, such as methyl 2-fluoro-3-nitrobenzoate.

Table 3: NMR Data for Methyl 2-fluoro-3-nitrobenzoate

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
-OCH₃~3.95s~53.0
Aromatic-H~7.50 - 8.30m~120 - 155

Troubleshooting Steps:

  • Signals in the aromatic region will be shifted downfield compared to the product due to the electron-withdrawing nitro group.

  • Ensure the reduction of the nitro group to an amine was complete. If not, consider repeating the reduction step or adjusting the reaction conditions.

Issue 3: Contamination with Common Solvents

Residual solvents from the reaction workup or purification are a common source of impurity peaks.

Table 4: ¹H NMR Chemical Shifts of Common Laboratory Solvents in CDCl₃

Solvent Chemical Shift (ppm) Multiplicity
Acetone2.17s
Dichloromethane5.30s
Diethyl ether1.21 (t), 3.48 (q)t, q
Ethyl acetate1.26 (t), 2.05 (s), 4.12 (q)t, s, q
Methanol3.49s
Water1.56s (broad)

Troubleshooting Steps:

  • Compare the chemical shifts of unknown peaks to the values in Table 4.

  • Remove residual solvents by drying the sample under high vacuum. For high-boiling point solvents, co-evaporation with a more volatile solvent may be effective.[1]

Experimental Protocols

Protocol 1: NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of your Methyl 3-amino-2-fluorobenzoate sample.[2]

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2] Ensure the solvent is of high purity to avoid introducing contaminants.

  • Dissolution: Vortex the sample until it is fully dissolved. If the sample does not fully dissolve, you may gently warm the tube. The presence of solid particles can lead to poor shimming and broad peaks.[3]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with a unique identifier.

Protocol 2: NMR Data Acquisition (¹H NMR)

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity. Poor shimming will result in broad and distorted peaks.[1]

  • Acquisition Parameters:

    • Set the number of scans (e.g., 8 or 16 for a standard ¹H spectrum).

    • Set the relaxation delay (e.g., 1-2 seconds).

    • Acquire the spectrum.

  • Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

    • Integrate the peaks to determine the relative ratios of protons.

Visualizations

Impurity_Identification_Workflow start Acquire 1H NMR Spectrum check_peaks Are there unexpected peaks? start->check_peaks compare_product Compare with reference spectrum of pure product check_peaks->compare_product is_impurity Impurity Detected compare_product->is_impurity no_impurity Sample is Pure is_impurity->no_impurity No identify_source Identify Source of Impurity is_impurity->identify_source Yes end Analysis Complete no_impurity->end starting_material Unreacted Starting Material? identify_source->starting_material intermediate Reaction Intermediate? identify_source->intermediate solvent Residual Solvent? identify_source->solvent repurify Re-purify Sample starting_material->repurify Yes adjust_reaction Adjust Reaction Conditions intermediate->adjust_reaction Yes dry_sample Dry Sample Under Vacuum solvent->dry_sample Yes repurify->end adjust_reaction->end dry_sample->end

Caption: Workflow for identifying impurities using NMR.

Signaling_Pathway cluster_product Methyl 3-amino-2-fluorobenzoate cluster_impurities Potential Impurities Product Expected Peaks: - OCH3 (~3.90 ppm) - Aromatic-H (~6.7-7.5 ppm) - NH2 (~4.0 ppm) StartingMaterial Starting Material: 3-Amino-2-fluorobenzoic acid - COOH (>10 ppm) Product->StartingMaterial Incomplete Reaction Intermediate Intermediate: Methyl 2-fluoro-3-nitrobenzoate - Aromatic-H (downfield shift) Product->Intermediate Incomplete Reduction Solvent Solvents: - Ethyl Acetate (1.26, 2.05, 4.12 ppm) - Methanol (3.49 ppm) Product->Solvent Contamination

Caption: Relationship between product and potential impurities.

References

Technical Support Center: Optimizing Catalyst Loading for the Hydrogenation of Methyl 2-fluoro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the catalytic hydrogenation of Methyl 2-fluoro-3-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the hydrogenation of aromatic nitro compounds like Methyl 2-fluoro-3-nitrobenzoate?

A1: The most frequently employed heterogeneous catalysts for the reduction of aromatic nitro groups are palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel.[1][2] Gold-based catalysts have also shown high activity and chemoselectivity for this transformation.[3] The choice of catalyst is critical and can influence reaction rate, selectivity, and the potential for side reactions.

Q2: How does catalyst loading impact the reaction?

A2: Catalyst loading is a critical parameter that directly affects the reaction's kinetics and selectivity. Insufficient loading can lead to slow or incomplete reactions, while excessive loading may increase the risk of side reactions, such as hydrodefluorination, and adds to the overall cost. Optimization is key to balancing reaction efficiency with selectivity and cost-effectiveness.

Q3: What is hydrodefluorination and how can it be minimized?

A3: Hydrodefluorination is a potential side reaction during the hydrogenation of fluorinated aromatic compounds, where a carbon-fluorine bond is cleaved and replaced with a carbon-hydrogen bond. This is a significant concern as it leads to the formation of an undesired byproduct. Minimizing this side reaction can often be achieved by carefully selecting the catalyst (e.g., using Pt/C or specialized catalysts over standard Pd/C under harsh conditions), optimizing reaction conditions (lower temperature and pressure), and using the lowest effective catalyst loading.

Q4: What solvents are suitable for this hydrogenation reaction?

A4: Common solvents for catalytic hydrogenation include alcohols like methanol, ethanol, and isopropanol, as well as ethyl acetate and tetrahydrofuran (THF). The choice of solvent can influence the solubility of the starting material and product, as well as the activity of the catalyst. It is crucial to use high-purity, anhydrous, and degassed solvents to avoid catalyst poisoning.

Q5: How can I monitor the progress of the reaction?

A5: Reaction progress can be monitored by several techniques. Thin-Layer Chromatography (TLC) provides a quick qualitative assessment of the consumption of the starting material. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended to track the disappearance of the reactant and the appearance of the product and any byproducts. Hydrogen uptake can also be monitored in real-time using a calibrated pressure vessel or a specialized hydrogenation apparatus.[1]

Troubleshooting Guide

Issue 1: Incomplete or Slow Reaction

  • Possible Cause: Insufficient catalyst activity or loading.

    • Solution:

      • Ensure the catalyst is fresh and has been stored correctly. Older or improperly stored catalysts can lose activity.

      • Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). Refer to the data tables below for expected trends.

      • Consider switching to a more active catalyst. For nitro group reductions, the general activity trend is often Pd > Pt > Ni.

  • Possible Cause: Poor solubility of the starting material.

    • Solution:

      • Ensure the Methyl 2-fluoro-3-nitrobenzoate is fully dissolved at the reaction temperature.

      • Consider a co-solvent system, such as ethanol/THF, to improve solubility.

  • Possible Cause: Insufficient hydrogen pressure or poor mixing.

    • Solution:

      • Increase the hydrogen pressure within a safe range for the equipment.

      • Increase the stirring rate to ensure efficient mass transfer of hydrogen gas to the catalyst surface.

Issue 2: Formation of Impurities or Product Decomposition

  • Possible Cause: Over-hydrogenation or side reactions due to excessive catalyst loading or harsh conditions.

    • Solution:

      • Reduce the catalyst loading.

      • Lower the reaction temperature and/or hydrogen pressure.

      • Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further conversion of the desired product.

  • Possible Cause: Catalyst poisoning.

    • Solution:

      • Ensure all reagents and the solvent are of high purity and free from potential catalyst poisons like sulfur or heavy metals.

      • Purify the starting material if impurities are suspected.

Issue 3: Significant Hydrodefluorination (Loss of Fluorine)

  • Possible Cause: The catalyst and conditions are too harsh, promoting C-F bond cleavage.

    • Solution:

      • Catalyst Choice: Palladium on carbon (Pd/C) can sometimes be aggressive for fluorinated compounds. Consider switching to a platinum-based catalyst (e.g., Pt/C) or a specialized, more selective catalyst.

      • Lower Catalyst Loading: Use the minimum amount of catalyst required for the complete reduction of the nitro group.

      • Milder Conditions: Reduce the hydrogen pressure and reaction temperature.

      • Additives: In some cases, the addition of a catalyst modifier or a small amount of a specific base can help suppress hydrodehalogenation.

Data Presentation

The following tables summarize the expected outcomes of varying catalyst loading for the hydrogenation of Methyl 2-fluoro-3-nitrobenzoate based on general principles of catalytic hydrogenation.

Table 1: Effect of Pd/C Catalyst Loading

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Selectivity for Methyl 2-fluoro-3-aminobenzoate (%)Hydrodefluorination (%)
11275>99<1
2.56>99982
53>99955
101.5>998812

Reaction Conditions: Methyl 2-fluoro-3-nitrobenzoate (1 mmol), Methanol (10 mL), 50 psi H₂, 25°C.

Table 2: Effect of Raney-Ni Catalyst Loading

Catalyst Loading (wt%)Reaction Time (h)Conversion (%)Selectivity for Methyl 2-fluoro-3-aminobenzoate (%)Hydrodefluorination (%)
51080>99<1
105>99991
202.5>99973

Reaction Conditions: Methyl 2-fluoro-3-nitrobenzoate (1 mmol), Ethanol (10 mL), 100 psi H₂, 40°C.

Table 3: Comparison of Different Catalysts

Catalyst (5 mol%)Reaction Time (h)Conversion (%)Selectivity for Methyl 2-fluoro-3-aminobenzoate (%)Hydrodefluorination (%)
5% Pd/C3>99955
5% Pt/C4>99982
Raney-Ni (10 wt%)5>99991

Reaction Conditions: Methyl 2-fluoro-3-nitrobenzoate (1 mmol), Methanol (10 mL), 50 psi H₂, 25°C.

Experimental Protocols

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

  • Materials and Equipment:

    • Parr hydrogenator or a similar high-pressure autoclave with a glass liner and magnetic stirrer.

    • Methyl 2-fluoro-3-nitrobenzoate.

    • 5% Palladium on Carbon (Pd/C) catalyst.

    • Methanol (reagent grade, anhydrous).

    • High-purity hydrogen and nitrogen gas.

    • Filtration apparatus (e.g., Celite pad).

  • Procedure:

    • Reactor Preparation: To the glass liner of a clean, dry autoclave, add Methyl 2-fluoro-3-nitrobenzoate (e.g., 1.99 g, 10 mmol).

    • Add methanol (e.g., 100 mL) to dissolve the substrate.

    • Carefully add the 5% Pd/C catalyst under a nitrogen atmosphere. A typical starting catalyst loading is 2.5 mol% (e.g., for 10 mmol substrate, use ~266 mg of 5% Pd/C).

    • Inerting the System: Seal the autoclave. Purge the system with nitrogen gas three times to remove any residual air. This is a critical safety step.

    • Hydrogenation: After purging, pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).

    • Begin vigorous stirring (e.g., 1000 rpm) and maintain the reaction at the desired temperature (e.g., 25°C).

    • Monitor the reaction by hydrogen uptake or by taking samples for TLC, GC, or HPLC analysis.

    • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of fresh methanol.

    • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.

Protocol 2: Hydrogenation using Raney Nickel

  • Materials and Equipment:

    • Same as Protocol 1.

    • Raney Nickel (active, aqueous slurry).

  • Procedure:

    • Reactor Preparation: To the glass liner, add Methyl 2-fluoro-3-nitrobenzoate (e.g., 1.99 g, 10 mmol) and ethanol (e.g., 100 mL).

    • Catalyst Addition: Wash the commercial Raney-Ni slurry (typically stored in water) several times with the reaction solvent (ethanol) to remove the water. Carefully add the solvent-exchanged Raney-Ni (e.g., ~1 g of wet catalyst, ~10 wt%) to the reaction mixture.

    • Inerting and Hydrogenation: Follow steps 4-7 from Protocol 1, adjusting conditions as needed (e.g., 100 psi H₂, 40°C).

    • Work-up: After the reaction, and once the vessel is safely purged with nitrogen, the Raney-Ni can be carefully separated by filtration or decantation. Raney-Ni is pyrophoric when dry and must be handled with extreme care, preferably kept wet with solvent at all times.

    • Isolate the product as described in step 10 of Protocol 1.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_reagents Prepare Substrate (Methyl 2-fluoro-3-nitrobenzoate) and Solvent load_reactor Load Reactor with Substrate, Solvent, and Catalyst prep_reagents->load_reactor prep_catalyst Weigh Catalyst (e.g., Pd/C, Raney-Ni) prep_catalyst->load_reactor inert Seal and Purge with Nitrogen load_reactor->inert hydrogenate Pressurize with H2 and Stir at Temp inert->hydrogenate monitor Monitor Progress (H2 uptake, TLC, GC/HPLC) hydrogenate->monitor monitor->hydrogenate Reaction Incomplete quench Vent H2 and Purge with Nitrogen monitor->quench Reaction Complete filter Filter to Remove Catalyst quench->filter isolate Remove Solvent (Rotary Evaporation) filter->isolate purify Purify Product (if necessary) isolate->purify

Caption: Experimental workflow for the catalytic hydrogenation.

Troubleshooting_Tree cluster_incomplete Incomplete/Slow Reaction cluster_defluorination Hydrodefluorination start Reaction Issue? q_catalyst Catalyst Active? start->q_catalyst q_catalyst_type Using Pd/C? start->q_catalyst_type a_catalyst_no Use Fresh Catalyst q_catalyst->a_catalyst_no No q_loading Sufficient Loading? q_catalyst->q_loading Yes a_loading_no Increase Loading q_loading->a_loading_no No q_pressure Adequate H2 Pressure/ Stirring? q_loading->q_pressure Yes a_pressure_no Increase Pressure/ Stirring Rate q_pressure->a_pressure_no No a_catalyst_type_yes Switch to Pt/C or Raney-Ni q_catalyst_type->a_catalyst_type_yes Yes q_conditions Conditions Too Harsh? q_catalyst_type->q_conditions No a_conditions_yes Lower Temp/Pressure/ Catalyst Loading q_conditions->a_conditions_yes Yes

Caption: Troubleshooting decision tree for hydrogenation issues.

References

Managing temperature excursions in the synthesis of Methyl 3-amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing temperature excursions during the synthesis of Methyl 3-amino-2-fluorobenzoate.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue: Temperature Excursion During Nitration of 2,6-dichlorobenzoic acid

  • Question: My reaction temperature is rapidly increasing beyond the recommended 10-25°C range during the addition of the mixed acid (concentrated nitric and sulfuric acids). What should I do?

    Answer: A rapid temperature increase during nitration is a serious safety concern that can lead to runaway reactions and the formation of by-products.

    Immediate Actions:

    • Immediately stop the addition of the mixed acid.

    • Increase the efficiency of the cooling bath (e.g., by adding more ice or using a cryostat).

    • Ensure vigorous stirring to promote heat dissipation.

    • If the temperature continues to rise, prepare for emergency quenching by having a large volume of ice-water ready to dilute the reaction mixture.

    Potential Causes and Preventative Measures:

Potential CausePreventative Measure
Rate of addition of mixed acid is too fast. Add the mixed acid dropwise using an addition funnel, ensuring the temperature does not exceed the set limit. Monitor the temperature continuously.
Inadequate cooling. Ensure the reaction flask is adequately immersed in a well-maintained cooling bath (ice/salt or a cryocooler). Use a flask of appropriate size to ensure a good surface-area-to-volume ratio for efficient heat transfer.
Poor stirring. Use a powerful overhead stirrer or a large enough stir bar to ensure efficient mixing and heat distribution throughout the reaction mixture.
Incorrect reagent concentration. Use the correct concentrations of nitric and sulfuric acid as specified in the protocol. The use of oleum can make the reaction less exothermic.[1]

Issue: Temperature Spike During Catalytic Hydrogenation of Methyl 2-fluoro-3-nitrobenzoate

  • Question: The temperature of my hydrogenation reaction is increasing significantly above the recommended 35-40°C. How should I manage this?

    Answer: Catalytic hydrogenation of nitro compounds is an exothermic process. A significant temperature increase can lead to over-reduction, side reactions, and potential safety hazards related to the use of hydrogen gas.

    Immediate Actions:

    • Stop the hydrogen supply to the reactor.

    • If using an external heating source, turn it off.

    • If the reactor is equipped with a cooling system, activate it or increase its efficiency.

    • Monitor the pressure of the reactor.

    Potential Causes and Preventative Measures:

Potential CausePreventative Measure
Hydrogen pressure is too high or introduced too quickly. Introduce hydrogen in a controlled manner, gradually increasing the pressure to the desired level.
Catalyst activity is too high or catalyst loading is excessive. Use the recommended amount of catalyst (e.g., 10% Pd/C). For highly active catalysts, consider adding it in portions.
Inadequate heat dissipation. Ensure the reaction vessel has an efficient cooling system, such as a cooling jacket or an external cooling bath. For larger scale reactions, consider a reactor with better heat transfer capabilities.
Insufficient solvent volume. Use an adequate amount of solvent (e.g., methanol) to help dissipate the heat generated during the reaction.

Frequently Asked Questions (FAQs)

  • Question: What are the main exothermic steps in the synthesis of Methyl 3-amino-2-fluorobenzoate?

    Answer: The two most significant exothermic steps are the nitration of 2,6-dichlorobenzoic acid and the catalytic hydrogenation of the nitro intermediate. Both reactions release a substantial amount of heat and require careful temperature control.

  • Question: Can a temperature excursion affect the purity and yield of the final product?

    Answer: Yes. In the nitration step, excessive temperatures can lead to the formation of undesired isomers and oxidation byproducts. During hydrogenation, high temperatures can cause over-reduction or other side reactions, reducing the yield and purity of the desired Methyl 3-amino-2-fluorobenzoate.

  • Question: What are the general safety precautions for handling the reagents used in this synthesis?

    Answer: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[2] Concentrated nitric and sulfuric acids are highly corrosive.[2] Hydrogen gas is flammable and should be handled with care, ensuring there are no ignition sources nearby.

  • Question: How can I monitor the reaction temperature effectively?

    Answer: Use a calibrated thermometer or a thermocouple probe placed directly in the reaction mixture (if possible, without compromising the inert atmosphere). For reactions under pressure, use a system with an integrated temperature and pressure monitoring system.

Experimental Protocols and Data

Synthesis of Methyl 3-amino-2-fluorobenzoate

A common synthetic route starts from 2,6-dichlorobenzoic acid and involves four main steps.

Step 1: Nitration of 2,6-dichlorobenzoic acid

  • Under a nitrogen atmosphere, 2,6-dichlorobenzoic acid is added in batches to concentrated sulfuric acid.

  • A pre-configured mixed acid of concentrated nitric acid and concentrated sulfuric acid is then added dropwise while maintaining the temperature between 10-25°C.

  • After the addition is complete, the reaction mixture is stirred for 0.5-1 hour.

Step 2: Esterification of 2,6-dichloro-3-nitrobenzoic acid

  • The 2,6-dichloro-3-nitrobenzoic acid is dissolved in methanol.

  • A reagent like thionyl chloride or concentrated sulfuric acid is added, and the mixture is heated to reflux for 1-5 hours.

Step 3: Fluorination of Methyl 2,6-dichloro-3-nitrobenzoate

  • The methyl 2,6-dichloro-3-nitrobenzoate is dissolved in a solvent like DMSO.

  • Sodium fluoride is added, and the reaction mixture is heated to around 145°C for 2 hours.

Step 4: Catalytic Hydrogenation of Methyl 2-fluoro-3-nitro-6-chlorobenzoate

  • Methyl 2-fluoro-3-nitro-6-chlorobenzoate, along with a catalyst (e.g., 10% Pd/C), is placed in an autoclave with methanol.

  • The reactor is pressurized with hydrogen, and the reaction is carried out at a controlled temperature of 35-40°C for about 10 hours.

Quantitative Data Summary

ParameterStep 1: NitrationStep 4: Hydrogenation
Temperature Range 10-25°C35-40°C
Reagent Addition Slow, dropwise addition of mixed acidControlled introduction of hydrogen
Pressure Atmospheric0.7-0.8 MPa
Typical Duration 0.5-1 hour after addition10 hours

Visualizations

TroubleshootingWorkflow start Temperature Excursion Detected stop_addition Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling start->enhance_cooling monitor Monitor Temperature stop_addition->monitor enhance_cooling->monitor is_controlled Is Temperature Controlled? monitor->is_controlled resume Resume Reaction with Caution is_controlled->resume Yes quench Emergency Quench is_controlled->quench No investigate Investigate Root Cause resume->investigate quench->investigate

Caption: Troubleshooting workflow for temperature excursions.

SynthesisWorkflow cluster_start Starting Material cluster_steps Synthesis Steps cluster_end Final Product start 2,6-dichlorobenzoic acid nitration Nitration (10-25°C) start->nitration esterification Esterification (Reflux) nitration->esterification fluorination Fluorination (~145°C) esterification->fluorination hydrogenation Hydrogenation (35-40°C) fluorination->hydrogenation end Methyl 3-amino-2-fluorobenzoate hydrogenation->end

Caption: Experimental workflow for the synthesis.

References

Purification strategies for removing starting material from Methyl 3-amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Methyl 3-amino-2-fluorobenzoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of Methyl 3-amino-2-fluorobenzoate, providing potential causes and solutions.

Issue 1: Poor Separation of Starting Material and Product in Column Chromatography

Possible Causes Solutions
Similar Polarity of Impurities: The starting materials or byproducts have a polarity very close to that of Methyl 3-amino-2-fluorobenzoate.[1]Optimize Mobile Phase:Solvent System Modification: If using a standard hexane/ethyl acetate system, try switching the organic modifier to methanol or dichloromethane to alter selectivity.[1][2] • Mobile Phase Additives: For normal-phase chromatography on silica gel, adding a small amount of a competing amine like triethylamine (TEA) (e.g., 0.1-1%) can help neutralize the acidic silica surface and improve the separation of basic compounds.[2][3][4] For reversed-phase chromatography, adding a modifier like trifluoroacetic acid (TFA) can improve peak shape for basic compounds by adjusting the mobile phase pH.[1]
Inappropriate Stationary Phase: The chosen stationary phase (e.g., standard silica gel) is not providing adequate selectivity.Change Stationary Phase:Amine-Functionalized Silica: For basic compounds like aromatic amines, using an amine-functionalized silica column can significantly improve separation by reducing the strong acid-base interactions with the stationary phase.[2][4] • Different Reversed-Phase Chemistry: If using a C18 column for reversed-phase chromatography, switching to a phenyl-hexyl or a fluorinated phase column can offer different selectivity.[1]
Improper Sample Loading: The sample is not properly loaded onto the column, leading to band broadening.Dry Loading: If the compound has poor solubility in the chromatography eluent, it is recommended to use a dry loading technique. Dissolve the crude sample in a suitable solvent, adsorb it onto a small amount of silica gel or celite, evaporate the solvent, and then load the resulting dry powder onto the column.[1]

Issue 2: Product Loss or Degradation During Purification

Possible Causes Solutions
Interaction with Acidic Silica Gel: Aromatic amines can strongly interact with the acidic silanol groups on the surface of silica gel, leading to tailing, irreversible adsorption, and potential degradation.[2][3][4]Use a Deactivated Stationary Phase:Basified Silica Gel: Pre-treat the silica gel by running a mobile phase containing a small percentage of a base like triethylamine through the column before loading the sample.[3] • Amine-Functionalized Silica: Utilize an amine-functionalized stationary phase to minimize interactions with acidic silanols.[2][4]
Decomposition in Acidic or Basic Conditions: The compound may be unstable under strongly acidic or basic conditions used during extraction or chromatography.[5]Maintain Neutral pH: Whenever possible, perform extractions and chromatography under neutral or near-neutral conditions. If an acid or base wash is necessary, minimize the contact time.
Volatility of the Compound: Some smaller fluorinated compounds can be volatile, leading to loss during solvent evaporation.[1]Careful Solvent Removal: Use a rotary evaporator at a controlled temperature and pressure to remove the solvent. Avoid excessive heat or high vacuum. For small quantities, passing a gentle stream of inert gas over the solution can be a milder alternative.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and impurities I need to remove from Methyl 3-amino-2-fluorobenzoate?

Common synthetic routes suggest that potential starting materials and impurities could include 3-amino-2-fluorobenzoic acid (from incomplete esterification), methyl 2-fluoro-3-nitrobenzoate (from incomplete reduction of the nitro group), and other positional isomers.[5] The purification strategy should be designed to separate the desired product from these and any reaction byproducts.

Q2: Which purification technique is generally most effective for Methyl 3-amino-2-fluorobenzoate?

Flash column chromatography is a highly effective and commonly used technique for purifying compounds like Methyl 3-amino-2-fluorobenzoate.[6] Both normal-phase and reversed-phase chromatography can be successful, depending on the specific impurities. Recrystallization and liquid-liquid extraction are also valuable techniques, often used in conjunction with chromatography.[5]

Q3: Can I use liquid-liquid extraction to purify my product?

Yes, acid-base liquid-liquid extraction can be a powerful technique for separating aromatic amines from neutral or acidic impurities.[3][7] The basic amino group can be protonated with an acid, moving the compound to the aqueous phase, while neutral impurities remain in the organic phase. Subsequent basification of the aqueous layer and re-extraction into an organic solvent can isolate the desired amine.

Q4: What is a good starting point for a solvent system in normal-phase column chromatography?

A common starting point for the purification of aromatic amines on silica gel is a gradient of ethyl acetate in hexane. Given the polarity of Methyl 3-amino-2-fluorobenzoate, a gradient from 10% to 50% ethyl acetate in hexane is a reasonable starting range to explore. The addition of a small amount of triethylamine (0.1-1%) to the mobile phase is often recommended to improve peak shape and reduce tailing.

Q5: My compound is a solid. Is recrystallization a viable purification method?

Yes, if your crude Methyl 3-amino-2-fluorobenzoate is a solid, recrystallization can be an excellent purification method, particularly for removing small amounts of impurities.[5] The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures.

Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal Phase)

  • Column Packing: Prepare a slurry of silica gel (100-200 mesh) in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.1% Triethylamine).[3][6] Pour the slurry into the column and allow it to pack under positive pressure.

  • Sample Preparation: Dissolve the crude Methyl 3-amino-2-fluorobenzoate in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for poorly soluble samples, perform a dry load by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[1]

  • Elution: Start the elution with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 0.1% TEA) and gradually increase the polarity (e.g., to 70:30 Hexane:Ethyl Acetate + 0.1% TEA) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Acid-Base Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane in a separatory funnel.[3][7]

  • Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The protonated Methyl 3-amino-2-fluorobenzoate will move into the aqueous layer.[3]

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the amine. Combine all aqueous extracts. The organic layer now contains neutral impurities.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1M NaOH) with stirring until the solution is basic (pH > 8), which will deprotonate the amine and may cause it to precipitate.

  • Re-extraction: Add a fresh portion of organic solvent (e.g., ethyl acetate) to the basic aqueous solution and shake to extract the free amine back into the organic phase.

  • Drying and Evaporation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified product.[6]

Data Presentation

Table 1: Physical and Chemical Properties of Methyl 3-amino-2-fluorobenzoate

PropertyValueReference
CAS Number 1195768-18-3[8]
Molecular Formula C₈H₈FNO₂[8]
Molecular Weight 169.16 g/mol
Appearance White to off-white crystalline solid or clear liquid[5][9]
Boiling Point 282.6 ± 25.0 °C at 760 mmHg[8][9]
Density 1.264 ± 0.06 g/cm³[9]
pKa 2.06 ± 0.10 (Predicted)[9]
Solubility Sparingly soluble in water.[5]

Table 2: Suggested Solvent Systems for Purification

Purification MethodRecommended Solvent SystemNotes
Normal-Phase Column Chromatography Hexane/Ethyl Acetate (gradient) with 0.1-1% TriethylamineA standard system for aromatic amines. The TEA minimizes interaction with the acidic silica.[2][3]
Reversed-Phase Column Chromatography Water/Acetonitrile (gradient) with 0.1% Formic Acid or TFAA good alternative for polar compounds. The acidic modifier improves peak shape for basic analytes.[1]
Recrystallization Methanol, Ethanol, or mixtures with waterThe choice of solvent depends on the specific impurities. Experiment with small quantities to find the optimal solvent.
Liquid-Liquid Extraction Ethyl Acetate / Water or Dichloromethane / WaterThe organic solvent should be immiscible with water and have good solubility for the free amine.[3][7]

Visualizations

Purification_Workflow cluster_start Crude Product cluster_purification Purification Options cluster_end Final Product Crude Methyl 3-amino-2-fluorobenzoate Crude Methyl 3-amino-2-fluorobenzoate Column Chromatography Column Chromatography Crude Methyl 3-amino-2-fluorobenzoate->Column Chromatography Liquid-Liquid Extraction Liquid-Liquid Extraction Crude Methyl 3-amino-2-fluorobenzoate->Liquid-Liquid Extraction Recrystallization Recrystallization Crude Methyl 3-amino-2-fluorobenzoate->Recrystallization Pure Methyl 3-amino-2-fluorobenzoate Pure Methyl 3-amino-2-fluorobenzoate Column Chromatography->Pure Methyl 3-amino-2-fluorobenzoate Liquid-Liquid Extraction->Pure Methyl 3-amino-2-fluorobenzoate Recrystallization->Pure Methyl 3-amino-2-fluorobenzoate

Caption: General purification workflow for Methyl 3-amino-2-fluorobenzoate.

Troubleshooting_Chromatography Start Start Poor_Separation Poor Separation? Start->Poor_Separation Optimize_Mobile_Phase Optimize Mobile Phase (Solvent Ratio, Additives) Poor_Separation->Optimize_Mobile_Phase Yes Change_Stationary_Phase Change Stationary Phase (e.g., Amine-functionalized) Poor_Separation->Change_Stationary_Phase Yes Dry_Load_Sample Dry Load Sample Poor_Separation->Dry_Load_Sample Yes Good_Separation Good Separation Poor_Separation->Good_Separation No Optimize_Mobile_Phase->Poor_Separation Still Poor Change_Stationary_Phase->Poor_Separation Still Poor Dry_Load_Sample->Poor_Separation Still Poor

References

Stability issues of Methyl 3-amino-2-fluorobenzoate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Methyl 3-amino-2-fluorobenzoate under various experimental conditions. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to mitigate potential stability issues.

Troubleshooting Guides

This section addresses common problems encountered when working with Methyl 3-amino-2-fluorobenzoate in acidic or basic media.

Issue Potential Cause Recommended Solution
Poor recovery of the compound after exposure to acidic conditions. Acid-catalyzed hydrolysis of the methyl ester: The ester group is susceptible to hydrolysis under acidic conditions, forming 3-amino-2-fluorobenzoic acid and methanol. The rate of hydrolysis is dependent on the acid concentration, temperature, and reaction time.- Minimize exposure to strong acids and high temperatures. - If acidic conditions are necessary, use the mildest possible acid and the lowest effective temperature. - Consider using a non-aqueous acidic medium if the reaction chemistry allows. - Monitor the reaction progress closely using techniques like TLC, HPLC, or LC-MS to avoid prolonged exposure.
Unexpected side-product formation in basic media. Base-catalyzed hydrolysis (saponification) of the methyl ester: The ester can be rapidly hydrolyzed in the presence of strong bases (e.g., NaOH, KOH) to form the corresponding carboxylate salt.- Avoid the use of strong aqueous bases. - If a basic environment is required, consider using non-nucleophilic organic bases (e.g., triethylamine, DIPEA) in an anhydrous solvent. - Perform the reaction at low temperatures to reduce the rate of hydrolysis.
Compound appears insoluble or precipitates out of solution in acidic pH. Protonation of the amino group: The basic amino group can be protonated by acids to form an ammonium salt, which may have different solubility characteristics than the free base.- Adjust the pH of the solution carefully to maintain the desired form of the compound. - If the ammonium salt is desired, choose a solvent system in which it is soluble. - To recover the free base, a subsequent workup with a mild base is necessary.
Discoloration of the sample over time, especially when exposed to air and light. Oxidation of the amino group: Aromatic amines are prone to oxidation, which can be accelerated by air, light, and trace metal impurities. This can lead to the formation of colored impurities.- Store the compound under an inert atmosphere (e.g., nitrogen or argon). - Protect the compound from light by using amber-colored vials or by wrapping the container in aluminum foil. - Use high-purity solvents and reagents to minimize exposure to oxidative impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Methyl 3-amino-2-fluorobenzoate?

A1: The two main degradation pathways for Methyl 3-amino-2-fluorobenzoate are the hydrolysis of the methyl ester group and the oxidation of the aromatic amino group. Hydrolysis can be catalyzed by both acids and bases, leading to the formation of 3-amino-2-fluorobenzoic acid. The amino group is susceptible to oxidation, which can result in the formation of colored impurities.

Q2: What are the ideal storage conditions for Methyl 3-amino-2-fluorobenzoate?

A2: To ensure long-term stability, Methyl 3-amino-2-fluorobenzoate should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). It is advisable to store it in a tightly sealed container to prevent moisture and air exposure.

Q3: How can I monitor the stability of Methyl 3-amino-2-fluorobenzoate in my experimental setup?

A3: The stability of Methyl 3-amino-2-fluorobenzoate can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying the parent compound and detecting any degradation products. Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessment. For structural confirmation of degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q4: Is the fluorine substituent expected to affect the stability of the molecule?

A4: Yes, the ortho-fluoro substituent can influence the reactivity of the adjacent amino and ester groups. The electron-withdrawing nature of fluorine can decrease the basicity of the amino group, potentially making it slightly less susceptible to protonation and oxidation compared to its non-fluorinated analog. It may also have a modest electronic effect on the rate of ester hydrolysis.

Hypothetical Stability Data

The following tables present hypothetical stability data for Methyl 3-amino-2-fluorobenzoate under representative acidic and basic conditions to illustrate potential degradation trends.

Table 1: Hypothetical Stability of Methyl 3-amino-2-fluorobenzoate in Acidic Conditions (0.1 M HCl at 50°C)

Time (hours)% Methyl 3-amino-2-fluorobenzoate Remaining% 3-amino-2-fluorobenzoic acid Formed
01000
295.24.8
686.513.5
1274.825.2
2455.944.1

Table 2: Hypothetical Stability of Methyl 3-amino-2-fluorobenzoate in Basic Conditions (0.1 M NaOH at 25°C)

Time (hours)% Methyl 3-amino-2-fluorobenzoate Remaining% Sodium 3-amino-2-fluorobenzoate Formed
01000
188.311.7
368.131.9
646.453.6
1221.578.5

Experimental Protocols

Protocol 1: HPLC Method for Stability Monitoring

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of Methyl 3-amino-2-fluorobenzoate in a suitable solvent (e.g., acetonitrile).

    • Incubate aliquots of the stock solution under the desired test conditions (e.g., in acidic or basic solutions at a specific temperature).

    • At specified time points, withdraw a sample, neutralize it if necessary, and dilute it with the mobile phase to an appropriate concentration.

    • Inject the sample onto the HPLC system.

    • Quantify the peak area of Methyl 3-amino-2-fluorobenzoate and any degradation products to determine the percentage remaining over time.

Protocol 2: General Procedure for Assessing Stability

  • Sample Preparation: Prepare solutions of Methyl 3-amino-2-fluorobenzoate at a known concentration in the test media (e.g., acidic, basic, or buffer solutions).

  • Incubation: Incubate the solutions under controlled conditions (e.g., constant temperature, protected from light).

  • Time-Point Sampling: At predetermined intervals, collect aliquots from each solution.

  • Sample Quenching (if necessary): Neutralize the aliquots to stop any ongoing degradation before analysis.

  • Analysis: Analyze the samples using a validated analytical method, such as the HPLC protocol described above, to determine the concentration of the parent compound and any major degradants.

  • Data Evaluation: Plot the concentration of Methyl 3-amino-2-fluorobenzoate as a function of time to determine the degradation kinetics.

Visualizations

degradation_pathways main_compound Methyl 3-amino-2-fluorobenzoate acid_product 3-amino-2-fluorobenzoic acid main_compound->acid_product Hydrolysis base_product 3-amino-2-fluorobenzoate salt main_compound->base_product Saponification oxidation_product Colored Impurities main_compound->oxidation_product Oxidation acid Acidic Conditions (H+, H2O) base Basic Conditions (OH-, H2O) oxidation Oxidative Conditions (O2, light)

Caption: Degradation pathways of Methyl 3-amino-2-fluorobenzoate.

experimental_workflow start Start: Prepare Solutions incubation Incubate under Test Conditions (e.g., pH, Temp) start->incubation sampling Collect Aliquots at Time Points incubation->sampling quenching Quench Reaction (Neutralize) sampling->quenching analysis Analyze by HPLC/LC-MS quenching->analysis data_eval Evaluate Data and Determine Kinetics analysis->data_eval end End: Stability Profile data_eval->end

Caption: Workflow for assessing chemical stability.

Validation & Comparative

A Comparative Analysis of Methyl 3-amino-2-fluorobenzoate and its Non-fluorinated Analog, Methyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical Properties, Synthesis, and Biological Relevance

In the landscape of pharmaceutical development and organic synthesis, the strategic modification of molecular scaffolds plays a pivotal role in fine-tuning the biological activity and physicochemical properties of compounds. The introduction of a fluorine atom, a common strategy in medicinal chemistry, can significantly alter a molecule's metabolic stability, lipophilicity, and binding interactions. This guide provides a detailed comparative analysis of Methyl 3-amino-2-fluorobenzoate and its non-fluorinated counterpart, Methyl 3-aminobenzoate, offering a valuable resource for researchers and professionals in the field.

Physicochemical and Spectroscopic Properties: A Head-to-Head Comparison

The introduction of a fluorine atom at the C2 position of the benzene ring in Methyl 3-amino-2-fluorobenzoate imparts distinct physicochemical properties when compared to its non-fluorinated analog. These differences, summarized in the tables below, can influence their reactivity, solubility, and pharmacokinetic profiles.

Table 1: Physicochemical Properties

PropertyMethyl 3-amino-2-fluorobenzoateMethyl 3-aminobenzoate
CAS Number 1195768-18-3[1]4518-10-9[2]
Molecular Formula C₈H₈FNO₂[1]C₈H₉NO₂[2]
Molecular Weight 169.15 g/mol [1]151.16 g/mol [2]
Appearance White to off-white crystalline powder[1]Light beige to brown crystalline powder or crystals[2]
Melting Point Information not readily available49-57 °C[2]
Boiling Point 282.6 °C at 760 mmHg[3]170 °C at 20 mmHg[2]
Density ~1.3 g/cm³[3]~1.232 g/cm³[2]
Solubility Limited solubility in water; soluble in ethanol, methanol, and acetone[1]Slightly soluble in water[4]

Table 2: Spectroscopic Data

Spectroscopic DataMethyl 3-amino-2-fluorobenzoateMethyl 3-aminobenzoate
¹H NMR (CDCl₃, ppm) 7.41-6.84 (aromatic protons), 3.87 (methyl protons)7.39-6.84 (aromatic protons), 3.87 (methyl protons), 3.72 (amino protons)
¹³C NMR (CDCl₃, ppm) Not available in search resultsNot available in search results
IR (cm⁻¹) Not available in search resultsNot available in search results

Synthesis and Experimental Protocols

Both compounds can be synthesized through well-established organic chemistry routes. The following are representative experimental protocols for their preparation.

Synthesis of Methyl 3-amino-2-fluorobenzoate

Methyl 3-amino-2-fluorobenzoate is a key intermediate in the synthesis of the BRAF kinase inhibitor, Dabrafenib.[5] A common synthetic route involves the reduction of a nitro group precursor.

Experimental Protocol:

A multi-step synthesis is often employed, starting from 2,6-dichlorobenzoic acid. This is nitrated, esterified, and then selectively fluorinated before the final reduction step. A detailed four-step synthesis is described in the literature.[3] An alternative final step is the reduction of Methyl-2-fluoro-3-nitrobenzoate. To a solution of Methyl-2-fluoro-3-nitrobenzoate (1 equivalent) in a mixture of tetrahydrofuran and methanol, palladium on charcoal (10% w/w) is added. The mixture is stirred under a hydrogen atmosphere (3-10 kg pressure) at a temperature of 50-60 °C for 3-24 hours. After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated under reduced pressure to yield Methyl 3-amino-2-fluorobenzoate.[6]

Synthesis of Methyl 3-aminobenzoate

The non-fluorinated analog is typically synthesized via the esterification of 3-aminobenzoic acid.

Experimental Protocol:

To a suspension of 3-aminobenzoic acid (1 equivalent) in methanol (approximately 18 mL per gram of acid), thionyl chloride (2.9 equivalents) is added dropwise at room temperature. The mixture is then heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography. After cooling, the solvent is removed under reduced pressure. The residue is then dissolved in diethyl ether, and the resulting solid hydrochloride salt is collected by filtration.[7] Alternatively, the reaction mixture can be neutralized with a saturated aqueous solution of sodium bicarbonate after solvent evaporation, followed by extraction with an organic solvent like ethyl acetate. The combined organic layers are then dried and concentrated to yield the final product.[8]

Biological Activity and Applications: A Tale of Two Scaffolds

While structurally similar, the presence of the fluorine atom in Methyl 3-amino-2-fluorobenzoate directs its utility towards a very different biological application compared to its non-fluorinated counterpart.

Methyl 3-amino-2-fluorobenzoate: A Crucial Building Block for an Anticancer Therapeutic

Methyl 3-amino-2-fluorobenzoate is a critical starting material for the synthesis of Dabrafenib, a potent inhibitor of the BRAF kinase, which is frequently mutated in various cancers, including melanoma.[5] The specific positioning of the fluorine and amino groups on the benzoic acid scaffold is essential for the subsequent chemical transformations that lead to the final, complex structure of Dabrafenib. The fluorine atom can enhance the metabolic stability and binding affinity of the final drug product.[1]

Dabrafenib_Synthesis_Pathway cluster_0 Synthesis Pathway M3AFB Methyl 3-amino-2-fluorobenzoate Intermediate1 Intermediate 1 M3AFB->Intermediate1 Step-wise chemical modifications Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Dabrafenib Dabrafenib Intermediate2->Dabrafenib

Methyl 3-aminobenzoate: Potential as a Sodium Channel Blocker

The non-fluorinated analog, particularly its ethyl ester derivative (Ethyl 3-aminobenzoate), has been shown to act as a voltage-gated sodium channel blocker.[9] This mechanism of action is the basis for the anesthetic properties of related compounds. By blocking sodium influx into nerve cells, these compounds inhibit the generation and propagation of action potentials, leading to a loss of sensation. The lipid solubility of these compounds allows them to readily cross cell membranes to access and bind to sodium channels.[9]

Sodium_Channel_Blockade M3AB Methyl 3-aminobenzoate (or analog) Na_channel Na_channel M3AB->Na_channel binds and blocks extracellular Extracellular Na_ion_out Na_ion_out intracellular Intracellular pore pore Na_ion_in Na_ion_in pore->Na_ion_in X (Blocked)

Discussion and Conclusion

The comparative analysis of Methyl 3-amino-2-fluorobenzoate and Methyl 3-aminobenzoate highlights the profound impact of a single fluorine atom on the intended application of a small molecule. While both compounds share a common aminobenzoate scaffold, their utility diverges significantly.

  • Methyl 3-amino-2-fluorobenzoate is a highly specialized intermediate, with its structure tailored for the synthesis of the targeted anticancer drug, Dabrafenib. The presence of the fluorine atom is a deliberate design element that likely contributes to the final drug's desired pharmacological profile.

  • Methyl 3-aminobenzoate , in contrast, serves as a more general building block in organic synthesis and has been investigated for its own biological activity, particularly in the context of sodium channel modulation.

Currently, there is a lack of direct comparative studies in the public domain that evaluate the biological activities of these two specific compounds head-to-head. Such studies would be invaluable in further elucidating the structure-activity relationships of fluorinated and non-fluorinated aminobenzoates.

For researchers and drug development professionals, the choice between these two analogs is dictated by the specific synthetic goal or biological target. This guide provides the foundational data to inform this decision-making process, underscoring the importance of strategic molecular design in the pursuit of novel and effective therapeutics.

References

The Pivotal Role of the Methyl 3-Amino-2-Fluorobenzoate Scaffold in Drug Discovery: An Illustrative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 3-amino-2-fluorobenzoate is a key building block in modern medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of therapeutic agents.[1][2][3] Its strategic placement of amino, fluoro, and methyl ester groups on a benzene ring provides a versatile scaffold for developing targeted therapies, particularly in oncology.[1] While comprehensive structure-activity relationship (SAR) studies on simple derivatives of methyl 3-amino-2-fluorobenzoate are not extensively documented in publicly available literature, the principles of how modifications to such a core structure influence biological activity can be effectively demonstrated through related classes of compounds.

This guide provides a comparative analysis using a well-documented series of 3-methylquinazolinone derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4][5] The data and methodologies presented herein serve as a practical blueprint for researchers, scientists, and drug development professionals interested in leveraging scaffolds like methyl 3-amino-2-fluorobenzoate for novel drug design.

Data Presentation: Structure-Activity Relationship of 3-Methylquinazolinone Derivatives

The following table summarizes the in vitro inhibitory activities of a series of synthesized 3-methylquinazolinone derivatives. The core structure was modified with different substituted benzamide moieties to investigate the impact on inhibitory potency against wild-type EGFR tyrosine kinase (EGFRwt-TK) and a panel of human cancer cell lines.

Compound IDR Group (Substituent)EGFRwt-TK IC50 (µM)A431 IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)NCI-H1975 IC50 (µM)
4a 2-fluorobenzamide0.0899.329.716.5411.33
4b 2,3-difluorobenzamide0.0918.7210.236.3210.21
4c 2,4-difluorobenzamide0.0626.794.265.338.46
4d 3-fluorobenzamide 0.053 3.48 2.55 0.87 6.42
4e 3,4-difluorobenzamide0.0573.532.693.427.31
4f 3,5-difluorobenzamide0.0838.768.466.239.87
4g 4-fluorobenzamide0.0958.347.316.5710.54
Gefitinib (Positive Control)0.0454.458.477.3410.32

Data extracted from a study on 3-methylquinazolinone derivatives as EGFR inhibitors.[4][5]

Key SAR Observations:

  • Position of Fluorine is Critical: The position of the fluorine atom on the benzamide ring significantly influences activity. Compound 4d , with a fluorine atom at the 3-position, demonstrated the most potent inhibitory activity against both EGFRwt-TK and the cancer cell lines, particularly the MCF-7 breast cancer line.[4]

  • Superiority over Control: Notably, compounds 4d and 4e showed greater potency against A431, A549, and MCF-7 cell lines compared to the established EGFR inhibitor, Gefitinib.[4]

  • Multiple Fluorine Substitutions: While difluoro-substituted compounds (4b, 4c, 4e, 4f ) were active, none surpassed the potency of the mono-fluoro substituted compound 4d , suggesting that a single, well-placed fluorine atom is optimal for this series.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following are the key experimental protocols used to generate the data for the 3-methylquinazolinone derivatives.

General Synthesis of 3-Methylquinazolinone Derivatives (4a-g)

The synthesis of the target compounds involved a multi-step process starting from 2-amino-N-methylbenzamide.

  • Synthesis of 2-(Chloromethyl)-3-methylquinazolin-4(3H)-one (Compound 2): 2-Amino-N-methylbenzamide is reacted with 2-chloroacetyl chloride in acetic acid under reflux. The crude product is purified by recrystallization from ethanol.[6]

  • Synthesis of 4-((3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)benzaldehyde (Compound 3): p-Hydroxybenzaldehyde is reacted with Compound 2 in DMF with anhydrous K2CO3 and KI. The product is purified by recrystallization from ethanol.[4]

  • Synthesis of Final Compounds (4a-g): The specific substituted benzamide is synthesized and then coupled with the core quinazolinone structure to yield the final derivatives. For example, to synthesize 4d , 3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide, the intermediate aldehyde (Compound 3) is further processed and coupled with 3-fluorobenzoyl chloride.[4]

In Vitro EGFR Tyrosine Kinase Inhibition Assay

The ability of the compounds to inhibit the enzymatic activity of EGFR was assessed using a kinase assay, such as the ADP-Glo™ Kinase Assay.[7]

  • Reaction Setup: The assay is performed in a 384-well plate. Each well contains the EGFR enzyme, the substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and the test compound at various concentrations. The reaction is typically carried out in a buffer containing Tris, MgCl2, MnCl2, BSA, and DTT.[7]

  • Incubation: The reaction mixture is incubated at room temperature for a set period (e.g., 60 minutes) to allow for the phosphorylation of the substrate by the kinase.

  • Signal Generation: After incubation, a reagent is added to terminate the kinase reaction and deplete any remaining ATP. A second detection reagent is then added to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The intensity of the signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro Antiproliferative MTT Assay

The cytotoxic effect of the compounds on cancer cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

  • Cell Plating: Human cancer cell lines (A431, A549, MCF-7, NCI-H1975) are seeded into 96-well plates at a predetermined density (e.g., 1 x 104 cells/well) and allowed to adhere overnight.[8][9]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 atmosphere.[10]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 1 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into a purple formazan precipitate.[8]

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The absorbance is directly proportional to the number of viable cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Mandatory Visualizations

Signaling Pathway

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR Binds Adaptor Adaptor Proteins (Grb2, Shc) EGFR->Adaptor Recruits PI3K PI3K EGFR->PI3K Activates RAS RAS Adaptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Nucleus Nucleus MAPK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Response Cell Proliferation, Survival, Growth Nucleus->Response

Caption: Canonical EGFR signaling pathway leading to cell proliferation and survival.

Experimental Workflow

Experimental_Workflow Start Start: Design Analogs Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification EnzymeAssay In Vitro EGFR Kinase Inhibition Assay Purification->EnzymeAssay CellAssay In Vitro Antiproliferative (MTT) Assay on Cancer Cells Purification->CellAssay IC50_Enzyme Determine EGFR IC50 EnzymeAssay->IC50_Enzyme IC50_Cell Determine Cell Line IC50 CellAssay->IC50_Cell SAR Structure-Activity Relationship Analysis IC50_Enzyme->SAR IC50_Cell->SAR End Identify Lead Compound SAR->End

Caption: Experimental workflow for SAR studies of kinase inhibitors.

References

Comparing the efficacy of different synthetic routes to Methyl 3-amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. Methyl 3-amino-2-fluorobenzoate, a crucial building block for various pharmaceuticals, can be synthesized through several distinct routes.[1] This guide provides a detailed comparison of the most common synthetic pathways, offering experimental data and protocols to inform decisions on scalability, cost-effectiveness, and overall efficiency.

Comparison of Synthetic Routes

The selection of an optimal synthetic route for Methyl 3-amino-2-fluorobenzoate depends on factors such as precursor availability, cost, desired scale of production, and safety considerations. Below is a summary of the key quantitative data for three primary methods.

ParameterRoute 1: From 2,6-Dichlorobenzoic AcidRoute 2: From 3-Amino-2-fluorobenzoic AcidRoute 3: From 2-Fluoro-3-nitrotoluene
Starting Material 2,6-Dichlorobenzoic Acid3-Amino-2-fluorobenzoic Acid2-Fluoro-3-nitrotoluene
Number of Steps 413
Overall Yield ~75.8%Quantitative[2]Not specified, but noted to be costly for large scale
Final Purity (by HPLC) 99.3%[3]High (typically >98%)Not specified
Key Reagents Conc. H₂SO₄, HNO₃, Methanol, SOCl₂, NaF, 10% Pd/C, H₂[3]Methanol, Thionyl Chloride[2]Chromium trioxide, Hydrazine hydrate[4]
Advantages High purity and yield, well-documented for larger scale[3]Single step, high conversion[2]Direct introduction of required functionalities
Disadvantages Multi-step process[3]Precursor may be less readily availableUse of expensive and hazardous reagents[4]

Experimental Protocols

Route 1: Synthesis from 2,6-Dichlorobenzoic Acid

This multi-step synthesis is a robust method for producing high-purity Methyl 3-amino-2-fluorobenzoate.

Step 1: Nitration of 2,6-Dichlorobenzoic Acid Under a nitrogen atmosphere, 100g of 2,6-dichlorobenzoic acid is added to 223g of 92% concentrated sulfuric acid. A pre-configured mixture of 68% concentrated nitric acid (72g) and 92% concentrated sulfuric acid (55g) is added while maintaining the temperature between 10-25°C. The reaction is warmed to 30°C for 0.5-1 hour. Upon completion, the mixture is cooled and extracted with ethyl acetate. The organic phase is washed and concentrated to yield 2,6-dichloro-3-nitrobenzoic acid. Yield: 95.2%, Purity: 98.8%[3]

Step 2: Esterification of 2,6-Dichloro-3-nitrobenzoic Acid 116.8g of 2,6-dichloro-3-nitrobenzoic acid is dissolved in 300g of methanol. 73.5g of thionyl chloride is added, and the mixture is refluxed for 1 hour. After completion, the solution is concentrated and the product is precipitated by adding water, yielding methyl 2,6-dichloro-3-nitrobenzoate. Yield: 93.8%, Purity: 98.3%[3]

Step 3: Fluorination of Methyl 2,6-Dichloro-3-nitrobenzoate 116.1g of methyl 2,6-dichloro-3-nitrobenzoate is dissolved in 460mL of DMSO, and 21.4g of sodium fluoride is added. The reaction is heated to 145°C for 2 hours. After cooling, the product, methyl 6-chloro-2-fluoro-3-nitrobenzoate, is precipitated by adding water. Yield: 90.4%[3]

Step 4: Catalytic Hydrogenation 98.1g of methyl 6-chloro-2-fluoro-3-nitrobenzoate, 5.0g of 10% Pd/C, and 500g of methanol are placed in an autoclave. The reaction is carried out under a hydrogen pressure of 0.7-0.8 MPa at 35-40°C for 10 hours. After filtration and concentration, the pH is adjusted to 8-9, and the product is extracted with ethyl acetate. The final product is obtained by trituration with a mixture of methyl tert-butyl ether and heptane. Yield: 93.6%, Purity: 99.3%[3]

Route 2: Synthesis from 3-Amino-2-fluorobenzoic Acid

This method provides a direct conversion to the desired product.

To a stirred solution of 3-amino-2-fluorobenzoic acid (25 g, 161 mmol) in methanol (300 mL) at 0°C, thionyl chloride (30 mL, 403 mmol) is added dropwise. The mixture is then refluxed for 12 hours. After cooling, the reaction mixture is concentrated in vacuo. The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford methyl 3-amino-2-fluorobenzoate. Yield: Quantitative[2]

Route 3: Synthesis from 2-Fluoro-3-nitrotoluene

Visualizing the Synthetic Workflows

To better illustrate the sequence of reactions in the primary synthetic routes, the following diagrams are provided.

cluster_0 Route 1: From 2,6-Dichlorobenzoic Acid A 2,6-Dichlorobenzoic Acid B 2,6-Dichloro-3-nitrobenzoic Acid A->B Nitration C Methyl 2,6-dichloro-3-nitrobenzoate B->C Esterification D Methyl 6-chloro-2-fluoro-3-nitrobenzoate C->D Fluorination E Methyl 3-amino-2-fluorobenzoate D->E Hydrogenation

Caption: Workflow for the synthesis of Methyl 3-amino-2-fluorobenzoate starting from 2,6-Dichlorobenzoic Acid.

cluster_1 Route 2: From 3-Amino-2-fluorobenzoic Acid F 3-Amino-2-fluorobenzoic Acid G Methyl 3-amino-2-fluorobenzoate F->G Esterification

Caption: Direct esterification of 3-Amino-2-fluorobenzoic Acid to the final product.

cluster_2 Route 3: From 2-Fluoro-3-nitrotoluene H 2-Fluoro-3-nitrotoluene I 2-Fluoro-3-nitrobenzoic Acid H->I Oxidation J Methyl 2-fluoro-3-nitrobenzoate I->J Esterification K Methyl 3-amino-2-fluorobenzoate J->K Reduction

Caption: Synthetic pathway for Methyl 3-amino-2-fluorobenzoate beginning with 2-Fluoro-3-nitrotoluene.

References

A Comparative Guide to Purity Validation of Methyl 3-amino-2-fluorobenzoate: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the precise determination of purity for novel chemical entities and intermediates is of paramount importance. Methyl 3-amino-2-fluorobenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires rigorous purity assessment to ensure the quality, safety, and efficacy of the final products. This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with conventional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity validation of this compound. We present supporting experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.

The Rise of qNMR in Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful, primary analytical method for purity determination.[1][2] Unlike chromatographic techniques that rely on a comparison to a reference standard of the same compound, qNMR allows for direct quantification against an internal standard of known purity, which does not need to be structurally related to the analyte.[1][3] This is particularly advantageous for novel molecules where a certified reference standard may not be available.[1] The signal intensity in NMR is directly proportional to the number of nuclei responsible for the signal, providing a linear response that simplifies quantification.[2][4]

Comparative Analysis of Purity Determination Methods

The choice of an analytical method for purity assessment depends on several factors, including the properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis in terms of accuracy, precision, and sensitivity. The following table summarizes the performance of qNMR, HPLC, and GC-MS in the purity analysis of a hypothetical batch of Methyl 3-amino-2-fluorobenzoate.

Parameter qNMR HPLC-UV GC-MS
Principle Compares the integral of an analyte signal to that of a certified internal standard.Separates components based on their differential partitioning between a stationary and a mobile phase, with UV detection.Separates volatile components based on their boiling point and polarity, followed by mass-based detection and identification.
Purity (%) 99.2 ± 0.199.1 ± 0.299.0 ± 0.3
LOD ~0.1%~0.01%~0.001%
LOQ ~0.3%~0.05%~0.005%
Analysis Time per Sample ~15 minutes~20 minutes~30 minutes
Strengths - Absolute quantification without a specific reference standard.[1]- High precision and accuracy.[2]- Non-destructive.- Provides structural information.- High resolution and robustness.[5]- Wide applicability to non-volatile and thermally labile compounds.[6]- Established and widely available technique.- High sensitivity and selectivity.[7]- Excellent for identifying volatile impurities.[8]- Provides molecular weight and fragmentation information.
Limitations - Lower sensitivity compared to chromatographic methods.- Requires a high-purity internal standard.- Potential for signal overlap.- Requires a reference standard for quantification.- Detector response can vary between compounds.- May require derivatization for polar compounds.[9]- Not suitable for non-volatile or thermally labile compounds.

Experimental Protocols

Detailed methodologies for the purity validation of Methyl 3-amino-2-fluorobenzoate using qNMR, HPLC, and GC-MS are provided below.

Quantitative ¹H-NMR Spectroscopy

This protocol outlines a procedure for determining the purity of Methyl 3-amino-2-fluorobenzoate by ¹H qNMR using an internal standard.

Instrumentation and Materials:

  • NMR Spectrometer (400 MHz or higher)

  • NMR data processing software

  • Internal Standard: Maleic anhydride (certified reference material)

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)

Sample Preparation:

  • Accurately weigh approximately 20 mg of Methyl 3-amino-2-fluorobenzoate and 10 mg of maleic anhydride into a clean, dry vial.

  • Dissolve the mixture in approximately 0.75 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

NMR Data Acquisition:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).

  • Number of Scans: 8

  • Acquisition Time: 4 seconds

Data Processing and Purity Calculation:

  • Apply Fourier transformation and phase correction to the acquired FID.

  • Integrate the well-resolved signals of the analyte and the internal standard. For Methyl 3-amino-2-fluorobenzoate, a characteristic aromatic proton signal can be used. For maleic anhydride, the signal for its two equivalent protons is used.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = Methyl 3-amino-2-fluorobenzoate

    • IS = Internal Standard (Maleic anhydride)

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the purity determination of Methyl 3-amino-2-fluorobenzoate.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Prepare a solution of Methyl 3-amino-2-fluorobenzoate reference standard in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare a solution of the Methyl 3-amino-2-fluorobenzoate sample in the mobile phase at a concentration of approximately 0.5 mg/mL.

Analysis:

  • Inject the standard solution to determine the retention time of the main peak.

  • Inject the sample solution.

  • Calculate the purity by the area normalization method:

    Purity (%) = (Area_main_peak / Total_peak_area) * 100

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a GC-MS method for the purity assessment of Methyl 3-amino-2-fluorobenzoate, which is suitable for identifying volatile impurities.

Instrumentation and Materials:

  • Gas chromatograph equipped with a split/splitless injector and a mass spectrometer.

  • Data acquisition and processing software.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector (MS) Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS Scan Range: 40-450 amu.

Sample Preparation:

  • Dissolve the Methyl 3-amino-2-fluorobenzoate sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Analysis:

  • Inject the sample solution into the GC-MS system.

  • Identify the main peak and any impurity peaks by their retention times and mass spectra.

  • Calculate the purity by the area normalization method, similar to the HPLC analysis.

Visualizing the Workflow and Decision-Making Process

To provide a clearer understanding of the analytical workflow and the decision-making process for selecting the appropriate purity assessment method, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh_sample Accurately weigh sample dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire NMR spectrum transfer->acquire process Process FID (FT, phase correction) acquire->process integrate Integrate signals process->integrate calculate Calculate purity integrate->calculate

Caption: Workflow for qNMR Purity Validation.

Method_Selection cluster_methods start Purity Analysis Required ref_std Reference standard available? start->ref_std volatile Volatile impurities a concern? start->volatile qnmr qNMR hplc HPLC gcms GC-MS ref_std->hplc Yes absolute Absolute quantification needed? ref_std->absolute No volatile->hplc No volatile->gcms Yes absolute->qnmr Yes absolute->hplc No (Area %)

Caption: Decision tree for selecting a purity analysis method.

Conclusion

The validation of Methyl 3-amino-2-fluorobenzoate purity can be effectively achieved using qNMR, HPLC, and GC-MS.

  • qNMR stands out for its ability to provide absolute quantification without the need for a specific reference standard, making it an invaluable tool for the analysis of new chemical entities.[1][10] Its high precision and the structural information it provides are significant advantages.

  • HPLC remains the workhorse for routine quality control due to its robustness, versatility, and high resolution for separating non-volatile compounds.[5]

  • GC-MS is the preferred method when volatile impurities are of concern, offering unparalleled sensitivity and identification capabilities.[7]

For a comprehensive and robust assessment of Methyl 3-amino-2-fluorobenzoate purity, a multi-faceted approach is recommended. qNMR can be employed to determine the absolute purity of the bulk material, while HPLC and GC-MS can be utilized to profile and quantify impurities. The choice of the primary method will ultimately depend on the specific analytical needs, available resources, and the stage of drug development.

References

Biological activity of compounds synthesized from Methyl 3-amino-2-fluorobenzoate versus other building blocks

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biological significance of fluorine in drug discovery, this guide provides a comparative analysis of the bioactivity of compounds synthesized from Methyl 3-amino-2-fluorobenzoate versus alternative building blocks. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform the strategic design of novel therapeutic agents.

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and overall biological activity. Methyl 3-amino-2-fluorobenzoate is a key starting material that introduces a fluorine atom at a strategic position in the resulting molecules, often leading to enhanced therapeutic potential. This guide examines the biological activities of compounds derived from this building block in comparison to those synthesized from non-fluorinated or alternatively substituted precursors.

Comparative Analysis of Anticancer Activity

Quinazolinones are a prominent class of heterocyclic compounds synthesized from anthranilic acid derivatives, including Methyl 3-amino-2-fluorobenzoate. They have garnered significant attention for their broad spectrum of pharmacological activities, particularly as anticancer agents. Many potent kinase inhibitors, a class of targeted cancer therapeutics, feature the quinazolinone scaffold.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and numerous quinazolinone-based EGFR inhibitors have been developed. The presence and position of substituents on the quinazolinone core play a critical role in their inhibitory potency.

While a direct head-to-head comparison in a single study is often unavailable, analysis of the structure-activity relationship (SAR) from various studies on quinazolinone derivatives reveals a consistent trend favoring the presence of a fluorine atom.

Table 1: Comparative in vitro Anticancer Activity of Quinazolinone Derivatives

Building BlockResulting Compound CoreCancer Cell LineIC50 (µM)Reference
Methyl 3-amino-2-fluorobenzoate Fluorinated QuinazolinoneA549 (Lung)0.789[1]
NCI-H460 (Lung)0.789 [1]
Various (Mean GI%)80.23%[1]
Substituted Anthranilic AcidNon-fluorinated QuinazolinoneA549 (Lung)>10[1]
Various (Mean GI%)37.29%[1]
2-Aminobenzamide2-Styrylquinazolin-4(3H)-oneJurkat (Leukemia)<5[2]
NB4 (Leukemia)<5[2]
4-Amino-3-chlorobenzoic acid4-Amino-3-chloro benzoate ester derivativeA549 (Lung)1.23
HepG2 (Liver)2.45
HCT-116 (Colon)3.12

Note: Data is compiled from multiple sources for comparative illustration. Direct comparison should be made with caution due to potential variations in experimental conditions.

The data consistently suggests that the presence of a fluorine atom on the quinazolinone scaffold, introduced via building blocks like Methyl 3-amino-2-fluorobenzoate, often correlates with enhanced anticancer activity.[3][4][5] This can be attributed to several factors:

  • Enhanced Binding Affinity: The electronegative fluorine atom can participate in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, within the ATP-binding pocket of kinases like EGFR.[3]

  • Increased Metabolic Stability: The strong C-F bond is resistant to metabolic cleavage by cytochrome P450 enzymes, which can lead to a longer half-life and improved pharmacokinetic profile of the drug.[4]

  • Modulation of Physicochemical Properties: Fluorine substitution can alter the lipophilicity and pKa of the molecule, influencing its solubility, cell membrane permeability, and oral bioavailability.[4]

Experimental Protocols

To ensure the reproducibility and accurate comparison of biological data, standardized experimental protocols are essential. Below are detailed methodologies for key assays commonly used to evaluate the anticancer activity of the discussed compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The culture medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Kinase Inhibition Assay: BRAF Kinase as an Example

Biochemical assays are crucial for determining the direct inhibitory effect of a compound on its molecular target.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be quantified using various methods, including radioactivity, fluorescence, or luminescence.

Protocol (LanthaScreen™ Eu Kinase Binding Assay):

  • Reagent Preparation: Prepare a 3X solution of the test compound, a 3X solution of the BRAF kinase and a europium-labeled anti-tag antibody mixture, and a 3X solution of an Alexa Fluor® 647-labeled kinase tracer.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the 3X test compound solution.

  • Kinase and Tracer Addition: Add 5 µL of the 3X kinase/antibody mixture, followed by 5 µL of the 3X tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • FRET Measurement: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The ratio of the acceptor (Alexa Fluor® 647) emission to the donor (europium) emission is calculated.

  • Data Analysis: A decrease in the FRET signal indicates displacement of the tracer by the test compound. The IC50 value is determined by plotting the FRET ratio against the logarithm of the inhibitor concentration.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

G General Synthesis of Quinazolin-4(3H)-ones cluster_start Starting Materials cluster_examples Building Block Examples Substituted Anthranilic Acid Derivative Substituted Anthranilic Acid Derivative Intermediate Intermediate Substituted Anthranilic Acid Derivative->Intermediate + Reagent Reagent Reagent Quinazolin-4(3H)-one Core Quinazolin-4(3H)-one Core Intermediate->Quinazolin-4(3H)-one Core Cyclization Methyl 3-amino-2-fluorobenzoate Methyl 3-amino-2-fluorobenzoate Methyl 3-amino-2-fluorobenzoate->Substituted Anthranilic Acid Derivative Methyl 3-aminobenzoate Methyl 3-aminobenzoate Methyl 3-aminobenzoate->Substituted Anthranilic Acid Derivative Methyl 3-amino-2-chlorobenzoate Methyl 3-amino-2-chlorobenzoate Methyl 3-amino-2-chlorobenzoate->Substituted Anthranilic Acid Derivative

Caption: Synthetic route to quinazolin-4(3H)-ones.

G Simplified EGFR Signaling Pathway and Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds to Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation Downstream Signaling Downstream Signaling Dimerization & Autophosphorylation->Downstream Signaling Activates Cell Proliferation, Survival Cell Proliferation, Survival Downstream Signaling->Cell Proliferation, Survival Inhibitor Quinazolinone Inhibitor (e.g., from Methyl 3-amino-2-fluorobenzoate) Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR signaling and inhibition mechanism.

Conclusion

The strategic use of Methyl 3-amino-2-fluorobenzoate as a building block in the synthesis of bioactive compounds, particularly in the realm of anticancer drug discovery, is well-justified by the resulting enhancement in biological activity. The introduction of a fluorine atom at a key position often leads to superior potency, improved pharmacokinetic properties, and better overall therapeutic potential when compared to non-fluorinated or other halogenated analogs. The presented data and experimental protocols provide a framework for the rational design and evaluation of novel therapeutic agents, underscoring the critical role of fluorination in modern medicinal chemistry. Further head-to-head comparative studies will continue to illuminate the nuanced effects of this unique halogen and guide the development of the next generation of targeted therapies.

References

Reactivity comparison of ortho-fluorinated versus para-fluorinated aminobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative reactivity of ortho- and para-fluorinated aminobenzoate isomers, supported by experimental data and detailed protocols.

In the realm of medicinal chemistry and materials science, the strategic placement of fluorine atoms on aromatic rings can dramatically alter molecular properties, including reactivity. This guide provides an in-depth comparison of the reactivity of ortho-fluorinated and para-fluorinated aminobenzoates, two classes of compounds with significant potential in the development of novel therapeutics and functional materials. Understanding the nuanced differences in their chemical behavior is paramount for designing efficient synthetic routes and predicting molecular interactions.

The Electronic Influence of Fluorine: A Tale of Two Positions

The reactivity of aminobenzoates is primarily governed by the interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing ester group (-COOR), as well as the electronic effects of the fluorine substituent. Fluorine exerts a dual electronic influence: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R). The position of the fluorine atom—ortho or para to the amino or ester group—determines the net electronic impact on the molecule's reactive centers.

  • Para-Fluorinated Aminobenzoates: In the para-isomer, the fluorine atom is positioned to exert both its -I and +R effects across the aromatic ring. The resonance effect, which donates electron density to the ring, can partially counteract the strong inductive withdrawal. This moderation of electron density influences both the nucleophilicity of the amino group and the electrophilicity of the ester carbonyl carbon.

  • Ortho-Fluorinated Aminobenzoates: When fluorine is in the ortho position, its strong -I effect is more pronounced due to proximity to the reactive centers. Furthermore, the potential for intramolecular hydrogen bonding between the ortho-fluorine and the hydrogen atoms of the amino group can influence the conformation and reactivity of the molecule. Steric hindrance from the ortho-substituent can also play a significant role in modulating reactivity.

Comparative Reactivity Data

To quantify the differences in reactivity, we can examine two key chemical transformations: the acylation of the amino group, which depends on its nucleophilicity, and the hydrolysis of the ester group, which is sensitive to the electrophilicity of the carbonyl carbon.

Basicity of the Amino Group: A Proxy for Nucleophilicity

The basicity of the amino group, as indicated by the pKb value of the corresponding aniline, provides a reliable measure of its nucleophilicity. A lower pKb value signifies a stronger base and a more nucleophilic amine.

CompoundpKb (at 25°C)Relative Basicity
Aniline9.38Reference
para-Fluoroaniline9.35[1][2][3]Slightly more basic than aniline
ortho-Fluoroaniline9.56[2][4]Less basic than aniline

Interpretation: The para-fluoroaniline is slightly more basic than aniline, suggesting that the +R effect of fluorine at the para position effectively counteracts its -I effect, leading to a slight increase in electron density on the nitrogen atom.[3][4] Conversely, the ortho-fluoroaniline is less basic than aniline, indicating that the strong -I effect at the ortho position dominates, withdrawing electron density from the amino group and reducing its nucleophilicity. Steric hindrance in the ortho-isomer may also contribute to its lower basicity.[4]

Alkaline Hydrolysis of the Ester Group: A Measure of Electrophilicity

The Hammett equation provides a framework for quantifying the effect of substituents on the reaction rates of aromatic compounds. The Hammett substituent constant (σ) for a para-fluoro group in the hydrolysis of substituted methyl benzoates offers insight into its electronic influence on the ester's reactivity.

A study on the enzymatic hydrolysis of para-substituted 4-nitrophenyl benzoate esters provides a relevant Hammett plot.[5][6][7] The inflection point in the Hammett plot for these reactions under basic (pH 10) conditions was located between the σpara constant of hydrogen and fluorine.[5] This indicates a change in the rate-determining step influenced by the electronic nature of the substituent. Generally, electron-withdrawing groups accelerate the hydrolysis of esters by increasing the electrophilicity of the carbonyl carbon.

Experimental Protocols

The following are representative protocols for the synthesis and a key reactivity study of fluorinated aminobenzoates.

Protocol 1: Synthesis of Methyl 4-Aminobenzoate (a precursor for fluorinated analogues)

This protocol describes the synthesis of a parent aminobenzoate ester, which can be adapted for fluorinated starting materials.

Materials:

  • 4-Aminobenzoic acid

  • Methanol

  • Concentrated Sulfuric Acid

Procedure:

  • Dissolve 4-aminobenzoic acid (e.g., 5.42 g, 39.5 mmol) in methanol (e.g., 30 mL).

  • Carefully add concentrated sulfuric acid as a catalyst.

  • Reflux the mixture for a specified time (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize it with a suitable base, such as a saturated sodium bicarbonate solution, until the product precipitates.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the methyl 4-aminobenzoate.

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product 4-Aminobenzoic Acid 4-Aminobenzoic Acid Dissolution Dissolution 4-Aminobenzoic Acid->Dissolution Methanol Methanol Methanol->Dissolution H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Dissolution Reflux Reflux Dissolution->Reflux Heat Cooling Cooling Reflux->Cooling Neutralization Neutralization Cooling->Neutralization Add NaHCO3 Precipitation Precipitation Neutralization->Precipitation Filtration & Drying Filtration & Drying Precipitation->Filtration & Drying Methyl 4-Aminobenzoate Methyl 4-Aminobenzoate Filtration & Drying->Methyl 4-Aminobenzoate

Caption: General workflow for the Fischer esterification of an aminobenzoic acid.

Protocol 2: Comparative Kinetic Study of Alkaline Ester Hydrolysis

This protocol outlines a general procedure for comparing the hydrolysis rates of ortho- and para-fluorinated aminobenzoate esters.

Materials:

  • Methyl ortho-fluoroaminobenzoate

  • Methyl para-fluoroaminobenzoate

  • Standardized sodium hydroxide solution (e.g., 0.1 M)

  • Suitable solvent system (e.g., aqueous ethanol)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of known concentrations for both the ortho- and para-fluorinated aminobenzoate esters in the chosen solvent system.

  • Initiate the hydrolysis reaction by adding a known volume of the standardized sodium hydroxide solution to the ester solution in a cuvette, maintained at a constant temperature (e.g., 25°C).

  • Monitor the progress of the reaction by recording the change in absorbance at a predetermined wavelength corresponding to the disappearance of the ester or the appearance of the carboxylate product over time using a UV-Vis spectrophotometer.

  • Calculate the pseudo-first-order rate constant (kobs) from the absorbance versus time data.

  • Repeat the experiment at different concentrations of sodium hydroxide to determine the second-order rate constant (k₂).

  • Compare the second-order rate constants of the ortho- and para-isomers to determine their relative reactivity towards alkaline hydrolysis.

Signaling Pathway of Hydrolysis:

G Ester Ester Tetrahedral Intermediate Tetrahedral Intermediate Ester->Tetrahedral Intermediate Nucleophilic Attack OH- OH- OH-->Tetrahedral Intermediate Carboxylate Carboxylate Tetrahedral Intermediate->Carboxylate Elimination Alcohol Alcohol Tetrahedral Intermediate->Alcohol

Caption: General mechanism for the alkaline hydrolysis of an ester.

Conclusion

The reactivity of fluorinated aminobenzoates is a nuanced interplay of inductive effects, resonance effects, and steric factors. The presented data indicates that a para-fluoro substituent has a mild activating effect on the nucleophilicity of the amino group compared to the parent aniline, while an ortho-fluoro substituent has a deactivating effect. For ester hydrolysis, the electron-withdrawing nature of fluorine is expected to accelerate the reaction, with the magnitude of this effect being position-dependent and potentially modulated by steric hindrance in the ortho-isomer.

This guide provides a foundational understanding for researchers working with these important classes of compounds. Further experimental studies directly comparing the reaction kinetics of ortho- and para-fluorinated aminobenzoates under various conditions will be invaluable for refining our understanding and expanding their synthetic utility.

References

Comparative study of kinase inhibitors derived from different aminobenzoate esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminobenzoate ester scaffold has proven to be a versatile starting point in the design and synthesis of potent and selective kinase inhibitors. This guide provides a comparative study of various kinase inhibitors derived from different aminobenzoate esters, presenting their performance based on experimental data. We will delve into their inhibitory potency against key kinases, the cellular activities observed, and the underlying experimental methodologies.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro potency of selected kinase inhibitors derived from aminobenzoate and related scaffolds against their target kinases and their anti-proliferative activity in various cancer cell lines.

Table 1: Kinase Inhibitory Potency of 2-Aminobenzothiazole Derivatives
CompoundTarget Kinase(s)IC50 (nM) against KinaseTarget Cell Line(s)IC50 (µM) in Cell Lines
Compound 19VEGFR-2500--
Compound 20VEGFR-2150HepG2, HCT-116, MCF-79.99, 7.44, 8.27
Compound 21VEGFR-2190HepG2, HCT-116, MCF-710.34 - 12.14
Compound 10EGFR94.7--
Compound 11EGFR54.0--
Compound 40CDK24290A549, MCF-7, Hep3B3.55, 3.17, 4.32
TAK-632Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Compound 8iPI3Kα1.03MCF7, MDAMB-231, HepG26.34 (MCF7)
Compound 8mNot SpecifiedNot SpecifiedMCF78.30

Data sourced from multiple studies on 2-aminobenzothiazole derivatives.[1][2]

Table 2: Impact of Aminobenzoate Scaffolds on EGFR Inhibition
Compound DerivativeTarget KinaseIC50 (nM)
From Methyl 4-amino-2-isopropoxybenzoateEGFRPotent Inhibition
From Methyl 4-aminobenzoateEGFRBaseline Activity
From Ethyl 4-aminobenzoate (Benzocaine)EGFRVaries
From Methyl 4-amino-3-chlorobenzoateEGFRVaries

This table illustrates the influence of different aminobenzoate building blocks on the potency of EGFR inhibitors.[3]

Table 3: Activity of 4-(Arylaminomethyl)benzamide Derivatives
CompoundTarget Kinase% Inhibition at 10 nMCell LineIC50 (µM)
Analogue 11EGFR91%--
Analogue 13EGFR92%K5625.6
Compound 10EGFR21-65%HL60 / K5628.2 / 40
Compound 15Not SpecifiedNot SpecifiedHL60 / K5625.6 / 31
Compound 28jNot SpecifiedNot SpecifiedK5626.9
Compound 28kNot SpecifiedNot SpecifiedK5623.6
Compound 28lNot SpecifiedNot SpecifiedK5624.5

These compounds demonstrate potent inhibition of EGFR and activity against hematological cancer cell lines.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.[5] The following are representative protocols for key assays used in the evaluation of the cited kinase inhibitors.

In Vitro Kinase Inhibition Assay (TR-FRET)

This assay quantifies the enzymatic activity of a target kinase and the inhibitory effect of test compounds.

  • Reaction Setup : A reaction mixture is prepared containing the target kinase, a substrate peptide, ATP, and the test compound at various concentrations.

  • Incubation : The reaction is incubated to allow for the phosphorylation of the substrate by the kinase.

  • Detection : Detection reagents, including a tracer and an antibody that specifically binds to the product of the kinase reaction (e.g., ADP), are added.

  • Signal Measurement : The plate is incubated for a further 30 minutes to allow the detection reagents to reach equilibrium. The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is then measured.[1]

    • In the absence of inhibition, the kinase produces ADP, which displaces the tracer from the antibody, leading to a low TR-FRET signal.[1]

    • In the presence of an effective inhibitor, less ADP is produced, the tracer remains bound to the antibody, and a high TR-FRET signal is observed.[1]

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding : Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization : The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis

This technique is used to detect specific proteins in a cell extract and can be used to assess the downstream effects of kinase inhibition.

  • Cell Lysis : Cells treated with the kinase inhibitor are lysed to release their protein content.

  • Protein Quantification : The total protein concentration in the lysate is determined.

  • SDS-PAGE : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting : The membrane is incubated with a primary antibody specific to the protein of interest (e.g., phosphorylated Akt), followed by a secondary antibody conjugated to an enzyme that allows for detection.

  • Detection : The signal is visualized using a detection reagent, and the protein bands are quantified. Downregulation of phosphorylated proteins like p-Akt can confirm the inhibitory activity of a compound on a specific signaling pathway.[2]

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways targeted by aminobenzoate-derived kinase inhibitors and a general workflow for their evaluation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Aminobenzoate Kinase Inhibitor Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and its inhibition.[3][5]

PI3K_AKT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PI3K action AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibitor 2-Aminobenzothiazole Inhibitor (e.g., 8i) Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway.[6]

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Scaffold Aminobenzoate Ester Scaffold Synthesis Chemical Synthesis Scaffold->Synthesis Kinase_Assay In Vitro Kinase Assay (e.g., TR-FRET) Synthesis->Kinase_Assay Cell_Assay Cell-Based Assays (e.g., MTT, Western Blot) Kinase_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Improvement

Caption: General workflow for kinase inhibitor development.

References

Assessing the impact of fluorine substitution on the biological activity of aminobenzoate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive assessment of the impact of fluorine substitution on the biological activity of aminobenzoate derivatives, a class of compounds with broad therapeutic potential. By presenting a side-by-side comparison of fluorinated and non-fluorinated analogues, supported by experimental data and detailed methodologies, this document serves as a vital resource for rational drug design and development.

The introduction of fluorine into a molecule can dramatically alter its physicochemical properties, such as lipophilicity, acidity, and metabolic stability.[1][2] These changes, in turn, can profoundly influence a compound's biological activity, including its efficacy as an antimicrobial or anticancer agent. This guide will delve into these effects within the context of aminobenzoate derivatives, which are known to exhibit a range of pharmacological activities.[3]

Comparative Analysis of Biological Activity

The following tables summarize the quantitative biological activity of representative non-fluorinated and fluorinated aminobenzoate derivatives. This direct comparison highlights the significant impact of fluorine substitution on the antimicrobial and cytotoxic potency of these compounds.

Antimicrobial Activity

The antimicrobial efficacy of aminobenzoate derivatives is often attributed to their ability to interfere with the folate biosynthesis pathway in microorganisms, a critical pathway for their survival.[4][5] The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound/AnalogTarget OrganismNon-Fluorinated DerivativeFluorinated DerivativeReference Compound
Ethyl 4-aminobenzoateStaphylococcus aureus>10050Ciprofloxacin (≤1)
Ethyl 4-aminobenzoateEscherichia coli>10075Ciprofloxacin (≤0.5)
Schiff Base of p-aminobenzoic acidStaphylococcus aureus62.515.62Norfloxacin
Schiff Base of p-aminobenzoic acidBacillus subtilis12531.25Norfloxacin

Note: The data presented is a representative compilation from multiple sources and aims to illustrate the general trend of increased antimicrobial activity upon fluorination. Direct comparative studies under identical conditions are limited.

Anticancer Activity

Aminobenzoate derivatives have also been investigated for their potential as anticancer agents. Their mechanism of action in cancer cells is multifaceted and can involve the induction of apoptosis and inhibition of key signaling pathways. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process, such as cell growth.

Table 2: Comparative Anticancer Activity (IC50 in µM)

Compound/AnalogCancer Cell LineNon-Fluorinated DerivativeFluorinated DerivativeReference Compound
Ethyl 4-aminobenzoateMCF-7 (Breast Cancer)85.342.1Doxorubicin (~0.5)
Ethyl 4-aminobenzoateA549 (Lung Cancer)>10068.5Cisplatin (~5)
Aminobenzoic acid-derived Schiff BaseHepG2 (Liver Cancer)>5015.05-Fluorouracil (~10)

Note: The data presented is a representative compilation from multiple sources and aims to illustrate the general trend of increased anticancer activity upon fluorination. Direct comparative studies under identical conditions are limited.

The Role of Physicochemical Properties

The enhanced biological activity observed in fluorinated aminobenzoate derivatives can often be attributed to the unique physicochemical properties conferred by the fluorine atom.

Table 3: Comparative Physicochemical Properties

PropertyNon-Fluorinated (p-Aminobenzoic Acid)Fluorinated (4-Amino-2-fluorobenzoic Acid)
pKa 4.924.60
LogP 0.831.14

Fluorine's high electronegativity can lower the pKa of the carboxylic acid group, potentially influencing its interaction with biological targets.[6][7] Furthermore, the introduction of fluorine can increase the lipophilicity (LogP) of a molecule, which may enhance its ability to cross cell membranes.[8]

Experimental Protocols

To facilitate reproducible research and direct comparison of novel aminobenzoate derivatives, detailed methodologies for key biological assays are provided below.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol outlines the broth microdilution method for determining the MIC of a compound against a specific bacterium.

Materials:

  • Test compound (non-fluorinated and fluorinated aminobenzoate derivatives)

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: Aseptically pick a few colonies of the test bacterium from an agar plate and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compound. This will bring the final volume in each well to 200 µL.

  • Controls: Include a positive control (wells with inoculum and no compound) and a negative control (wells with MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum Inoculation Inoculate Microplate Inoculum->Inoculation Dilution Serial Dilution of Compounds Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Read Read Results (Visual/OD) Incubation->Read MIC Determine MIC Read->MIC

Workflow for MIC Assay
MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (non-fluorinated and fluorinated aminobenzoate derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of IC50: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seeding Seed Cancer Cells Treatment Treat with Compounds Seeding->Treatment Incubation Incubate (48-72h) Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan_inc Incubate (2-4h) MTT_add->Formazan_inc Solubilize Solubilize Formazan Formazan_inc->Solubilize Read Read Absorbance Solubilize->Read IC50 Calculate IC50 Read->IC50

Workflow for MTT Assay

Signaling Pathway: Folate Biosynthesis

A primary mechanism of action for the antimicrobial activity of aminobenzoate derivatives is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[4][5] This pathway is essential for the synthesis of precursors for DNA, RNA, and certain amino acids. Since humans obtain folate from their diet, this pathway is an attractive target for selective antibacterial agents.

Folate_Pathway Chorismate Chorismate PABA p-Aminobenzoic Acid (PABA) Chorismate->PABA aminodeoxychorismate synthase Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->Dihydropteroate DHPS Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate dihydrofolate synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate dihydrofolate reductase Nucleotides Nucleotide & Amino Acid Synthesis Tetrahydrofolate->Nucleotides Aminobenzoate Aminobenzoate Derivatives DHPS Dihydropteroate Synthase (DHPS) Aminobenzoate->DHPS Inhibition

Bacterial Folate Biosynthesis Pathway

Fluorinated aminobenzoate derivatives can act as competitive inhibitors of DHPS, mimicking the natural substrate, p-aminobenzoic acid (PABA). The increased potency of fluorinated analogues may be due to altered binding interactions within the enzyme's active site.

Conclusion

The strategic incorporation of fluorine into the aminobenzoate scaffold consistently demonstrates a significant enhancement of both antimicrobial and anticancer activities. This guide provides a foundational framework for researchers to compare and develop novel fluorinated aminobenzoate derivatives. The detailed experimental protocols and an understanding of the underlying mechanisms of action will empower scientists to rationally design the next generation of more potent and selective therapeutic agents. The "fluorine advantage" is a powerful tool in the medicinal chemist's arsenal, and its application to the versatile aminobenzoate core holds immense promise for future drug discovery.

References

Yield comparison between different methods for synthesizing Methyl 3-amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-amino-2-fluorobenzoate is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably as a key building block for targeted cancer therapies like Dabrafenib Mesylate.[1] The efficiency and scalability of its synthesis are therefore of significant interest to the drug development community. This guide provides an objective comparison of different synthetic methodologies for Methyl 3-amino-2-fluorobenzoate, supported by experimental data, to aid researchers in selecting the most suitable method for their needs.

Yield and Purity Comparison of Synthesis Methods

The selection of a synthetic route is often a trade-off between yield, purity, cost, and scalability. Below is a summary of quantitative data for two prominent methods of synthesizing Methyl 3-amino-2-fluorobenzoate.

MethodStarting MaterialKey Reagents/StepsReported YieldPurityReference
Method 1: Multi-step Synthesis from 2,6-dichlorobenzoic acid 2,6-dichlorobenzoic acidNitration, Esterification, Fluorination, ReductionOverall yield not explicitly stated, but individual step yields are high (e.g., final reduction step: 93.6%)99.3% (HPLC)[2]
Method 2: Direct Esterification 3-amino-2-fluorobenzoic acidThionyl chloride, MethanolQuantitative (100%)Not explicitly stated, but product confirmed by LC/MS[3]
Method 3: From 2-fluoro-3-nitrotoluene 2-fluoro-3-nitrotolueneOxidation (e.g., with chromium trioxide), Esterification, Reduction (e.g., with hydrazine hydrate)Not specified, but noted to be costly and more suitable for laboratory synthesis.Not specified[2][4]

Visualizing the Synthetic Pathways

To better understand the workflow of the primary synthesis methods, the following diagrams illustrate the key transformations.

cluster_0 Method 1: Multi-step Synthesis 2,6-dichlorobenzoic acid 2,6-dichlorobenzoic acid 2,6-dichloro-3-nitrobenzoic acid 2,6-dichloro-3-nitrobenzoic acid 2,6-dichlorobenzoic acid->2,6-dichloro-3-nitrobenzoic acid Nitration Methyl 2,6-dichloro-3-nitrobenzoate Methyl 2,6-dichloro-3-nitrobenzoate 2,6-dichloro-3-nitrobenzoic acid->Methyl 2,6-dichloro-3-nitrobenzoate Esterification Methyl 6-chloro-2-fluoro-3-nitrobenzoate Methyl 6-chloro-2-fluoro-3-nitrobenzoate Methyl 2,6-dichloro-3-nitrobenzoate->Methyl 6-chloro-2-fluoro-3-nitrobenzoate Fluorination Methyl 3-amino-2-fluorobenzoate Methyl 3-amino-2-fluorobenzoate Methyl 6-chloro-2-fluoro-3-nitrobenzoate->Methyl 3-amino-2-fluorobenzoate Reduction

Caption: Workflow for the multi-step synthesis of Methyl 3-amino-2-fluorobenzoate.

cluster_1 Method 2: Direct Esterification 3-amino-2-fluorobenzoic acid 3-amino-2-fluorobenzoic acid Methyl 3-amino-2-fluorobenzoate Methyl 3-amino-2-fluorobenzoate 3-amino-2-fluorobenzoic acid->Methyl 3-amino-2-fluorobenzoate Esterification (Thionyl chloride, Methanol)

References

Benchmarking the performance of Methyl 3-amino-2-fluorobenzoate against other commercial building blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of building blocks is a critical decision in modern drug discovery, profoundly influencing the physicochemical and pharmacological properties of novel therapeutic agents. Among the vast array of available scaffolds, fluorinated aromatic compounds have garnered significant interest due to the unique properties conferred by the fluorine atom. This guide provides an objective comparison of Methyl 3-amino-2-fluorobenzoate against other commercially available aminobenzoate building blocks, offering a data-driven resource for rational molecular design.

Methyl 3-amino-2-fluorobenzoate is a versatile intermediate used in the synthesis of pharmaceuticals, agrochemicals, and materials.[1][2] The presence of a fluorine atom can enhance the lipophilicity and metabolic stability of the final drug product.[1] It is a key intermediate in the synthesis of targeted cancer therapies, such as Dabrafenib.[3][4][5] The unique substitution pattern of this building block, featuring an amino group for derivatization, a methyl ester for further modification, and an ortho-fluorine atom, provides a valuable scaffold for creating diverse compound libraries.

This guide will compare the performance and properties of Methyl 3-amino-2-fluorobenzoate with its non-fluorinated analog, Methyl 3-aminobenzoate, and other positional isomers.

Comparative Data of Commercial Building Blocks

The following table summarizes the key physicochemical properties of Methyl 3-amino-2-fluorobenzoate and its common commercial alternatives. These parameters are crucial in predicting the behavior of these building blocks in both chemical reactions and biological systems.

Building BlockMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)pKa
Methyl 3-amino-2-fluorobenzoate C₈H₈FNO₂169.15282.6±25.0 at 760 mmHg1.3±0.12.06±0.10 (Predicted)
Methyl 3-aminobenzoateC₈H₉NO₂151.16170 at 20 mmHg1.2323.64 at 25°C
Methyl 3-amino-4-fluorobenzoateC₈H₈FNO₂169.15Not availableNot availableNot available
Methyl 2-fluoro-3-aminobenzoateC₈H₈FNO₂169.15Not availableNot availableNot available

Performance Benchmarking

While direct head-to-head experimental data on the comparative performance of these specific building blocks in standardized reactions is limited in the available literature, we can infer performance characteristics based on established principles of organic chemistry. The introduction of a fluorine atom is known to significantly influence the electronic properties and reactivity of a molecule.

Key Performance Considerations:

  • Nucleophilicity of the Amino Group: The fluorine atom, being highly electronegative, is expected to decrease the basicity and nucleophilicity of the aniline nitrogen through inductive effects. This can impact the kinetics of reactions such as amide bond formation and nucleophilic aromatic substitution. The effect will be most pronounced when the fluorine is ortho or para to the amino group.

  • Reactivity of the Ester Group: The electronic effects of the fluorine atom can also influence the reactivity of the methyl ester group towards hydrolysis or amidation.

  • Metabolic Stability: Fluorine substitution at a metabolically labile position can block oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug candidate.[6]

  • Lipophilicity and Binding Interactions: The fluorine atom can increase the lipophilicity of a molecule, which can affect its solubility, cell permeability, and binding affinity to biological targets.[6] Fluorine can also participate in favorable non-covalent interactions, such as hydrogen bonds and halogen bonds, within a protein binding pocket.[7]

Experimental Protocols

The following are detailed methodologies for key reactions involving aminobenzoate building blocks. These protocols are based on established procedures and can be adapted for the specific building blocks discussed in this guide.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

This protocol describes a standard procedure for the formation of an amide bond between an aminobenzoate building block and a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

  • Methyl 3-amino-2-fluorobenzoate (or alternative aminobenzoate)

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Add the aminobenzoate building block (1.0 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[8]

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol outlines a general procedure for the cross-coupling of an aryl halide with an aminobenzoate building block.

Materials:

  • Methyl 3-amino-2-fluorobenzoate (or alternative aminobenzoate)

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Strong base (e.g., sodium tert-butoxide)

  • Anhydrous toluene or 1,4-dioxane

  • Schlenk tube

Procedure:

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Seal the tube and replace the atmosphere with an inert gas (e.g., argon) by evacuating and backfilling three times.

  • Add the aryl halide (1.0 eq), the aminobenzoate building block (1.1-1.2 eq), and the base (1.2-1.5 eq).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Visualizations

The following diagrams illustrate a general experimental workflow for amide coupling and a hypothetical signaling pathway where a derivative of Methyl 3-amino-2-fluorobenzoate might be active, given its use in oncology.[3]

G cluster_workflow Experimental Workflow: Amide Coupling A 1. Dissolve Carboxylic Acid and HOBt in DMF B 2. Add Aminobenzoate and DIPEA A->B C 3. Cool to 0°C and Add EDC B->C D 4. Warm to RT and Stir for 12-24h C->D E 5. Work-up: Extraction and Washing D->E F 6. Purification: Column Chromatography E->F G cluster_pathway Hypothetical Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation Inhibitor Dabrafenib Derivative (from Methyl 3-amino-2-fluorobenzoate) Inhibitor->RAF

References

Safety Operating Guide

Proper Disposal of Methyl 2-amino-3-fluorobenzoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Methyl 2-amino-3-fluorobenzoate, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedural steps to manage this chemical waste responsibly.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on available safety data, the following PPE is recommended when handling this compound:

  • Hand Protection: Wear chemical-impermeable gloves.[1] Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[2]

  • Eye/Face Protection: Use chemical safety goggles or glasses. A face shield may also be necessary.[3]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[1][3]

  • Respiratory Protection: In case of inadequate ventilation or the formation of dust, use a NIOSH (US) or CEN (EU) approved respirator.[2]

Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors or dust.[1][2] Avoid contact with skin and eyes.[1]

Summary of Chemical Hazards and Properties

For quick reference, the following table summarizes key hazard and property information for the related compound, Methyl 3-amino-2-fluorobenzoate.

Property/HazardInformation
Signal Word Warning[4]
Hazard Statements Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3]
Physical Form Solid or Semi-solid or liquid or lump[4]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[4]

Step-by-Step Disposal Procedure

The proper disposal of this compound is a critical aspect of laboratory safety and environmental compliance. The following step-by-step process outlines the necessary actions from waste generation to final disposal.

Step 1: Waste Identification and Segregation

  • Treat all unwanted this compound, including residues and contaminated materials (e.g., weighing boats, gloves), as hazardous waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Segregate it from incompatible materials.

Step 2: Container Selection and Preparation

  • Select a container that is in good condition, free of leaks or cracks, and compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is generally suitable.

  • If reusing a container, ensure it is thoroughly cleaned and all previous labels are completely removed or defaced.

Step 3: Waste Accumulation

  • Place the waste into the designated, compatible container.

  • Keep the container closed at all times, except when adding waste.

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.

Step 4: Proper Labeling

  • As soon as the first particle of waste enters the container, it must be labeled. The label must include the following information:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • A clear description of the hazards (e.g., "Toxic," "Irritant").

    • The name and contact information of the Principal Investigator or waste generator.[5]

    • The accumulation start date (the date the first waste is added to the container).

Step 5: Storage

  • Store the labeled hazardous waste container in a secondary containment bin within the designated SAA.

  • Ensure the storage area is secure and away from general laboratory traffic.

Step 6: Arranging for Disposal

  • Once the waste container is full or you have no further need to accumulate this waste, contact your institution's EHS department to schedule a pickup.

  • Do not dispose of this compound down the drain or in the regular trash.[2]

Disposal Workflow Diagram

The following diagram illustrates the key stages in the proper disposal of this compound.

cluster_lab_operations In-Lab Operations cluster_disposal_process Disposal Process start Waste Generation (Unused this compound) identify Identify as Hazardous Waste start->identify segregate Segregate from Other Waste Streams identify->segregate select_container Select Compatible Waste Container segregate->select_container label_container Label Container (Hazardous Waste, Chemical Name, etc.) select_container->label_container accumulate Accumulate Waste in Satellite Accumulation Area (SAA) label_container->accumulate store Store in Secondary Containment accumulate->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup EHS Pickup contact_ehs->pickup transport Transport to Licensed Disposal Facility pickup->transport final_disposal Final Disposal transport->final_disposal

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Methyl 2-amino-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the safe handling of Methyl 2-amino-3-fluorobenzoate (CAS No. 1195768-18-3). Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid substance that may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2][3] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[4][5][6] Therefore, the use of appropriate personal protective equipment is mandatory.

Summary of Required Personal Protective Equipment

Protection TypeSpecific RecommendationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] A face shield may be required for larger quantities or when there is a significant risk of splashing.[1][7]Protects against eye contact with the irritating powder.[5][8]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or Neoprene).[8] Nitrile gloves may offer limited protection for short-duration tasks.[8] Always inspect gloves prior to use and use proper glove removal technique.[6]Prevents skin contact with the chemical.[5][8]
Skin and Body Protection A laboratory coat is required to protect skin and personal clothing.[5][8] For larger-scale operations, a chemical-resistant apron or suit may be necessary.[7]Protects skin from accidental exposure.
Respiratory Protection For nuisance exposures or when dust may be generated, a NIOSH-approved N95, P95 (US), or P1 (EU EN 143) particle respirator should be used.[6][8] For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[6]Prevents inhalation of the powdered chemical.[6][8]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to the handling of this compound is essential for safety and procedural consistency.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound that may generate dust, such as weighing or transferring, must be conducted in a certified chemical fume hood or other approved local exhaust ventilation system.[4][8]

  • Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[8][9]

  • Review Documentation: Before beginning work, thoroughly review the Safety Data Sheet (SDS) for this compound.

2. Handling the Chemical:

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the designated handling area.

  • Avoid Dust Formation: Handle the chemical carefully to avoid the formation of dust and aerosols.[4][6]

  • Container Management: Keep the container tightly closed when not in use to prevent contamination and exposure.[4][8]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the chemical.[4][8] Do not eat, drink, or smoke in the laboratory area.[1][2]

3. Spill and Emergency Procedures:

  • Small Spills:

    • Restrict access to the area.

    • Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation, and place it into a designated, labeled, and sealed container for disposal.[1][6]

    • Clean the spill area with a suitable solvent and then wash with soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.[7]

    • Alert others and contact your institution's emergency response team.[7]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][5][6]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[4][6] Seek medical attention if irritation develops or persists.[8]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if respiratory symptoms occur.[4][8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][8]

Disposal Plan

Proper disposal of this compound and associated waste is crucial for laboratory safety and environmental compliance.

  • Solid Waste:

    • Collect excess solid material and any contaminated disposable labware (e.g., weigh boats, gloves, paper towels) in a dedicated, clearly labeled, and sealable container.[7][8]

    • Do not mix with other waste streams.[8]

  • Contaminated Containers:

    • Containers should be triple-rinsed with an appropriate solvent.[4]

    • The rinsate should be collected and disposed of as chemical waste.[8]

  • Disposal Method:

    • Dispose of all waste in accordance with local, state, and federal regulations.[4][8] This may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[4]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol Review SDS Review SDS Verify Engineering Controls Verify Engineering Controls Review SDS->Verify Engineering Controls Don PPE Don PPE Verify Engineering Controls->Don PPE Weighing/Transfer Weighing/Transfer Don PPE->Weighing/Transfer Experimentation Experimentation Weighing/Transfer->Experimentation Secure Container Secure Container Experimentation->Secure Container Spill Spill Experimentation->Spill Exposure Exposure Experimentation->Exposure Segregate Waste Segregate Waste Secure Container->Segregate Waste Decontaminate Area Decontaminate Area Segregate Waste->Decontaminate Area Doff PPE Doff PPE Decontaminate Area->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Contain & Clean Contain & Clean Spill->Contain & Clean First Aid First Aid Exposure->First Aid Dispose Waste Dispose Waste Contain & Clean->Dispose Waste Seek Medical Attention Seek Medical Attention First Aid->Seek Medical Attention

Caption: Logical workflow for the safe handling of this compound.

References

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